molecular formula C6H7IN2 B1523399 3-Iodo-2-methylpyridin-4-amine CAS No. 849353-18-0

3-Iodo-2-methylpyridin-4-amine

Cat. No.: B1523399
CAS No.: 849353-18-0
M. Wt: 234.04 g/mol
InChI Key: QXLNGQDQSRPWMI-UHFFFAOYSA-N
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Description

3-Iodo-2-methylpyridin-4-amine is a useful research compound. Its molecular formula is C6H7IN2 and its molecular weight is 234.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-2-methylpyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-2-methylpyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLNGQDQSRPWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704458
Record name 3-Iodo-2-methylpyridin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849353-18-0
Record name 3-Iodo-2-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Iodo-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted and extrapolated physical properties of 3-Iodo-2-methylpyridin-4-amine, a compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide employs a comparative approach, leveraging data from structurally analogous compounds to forecast its physicochemical characteristics. We will delve into the predicted melting and boiling points, solubility, and pKa, supported by a logical framework rooted in fundamental chemical principles. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of these properties and provides an expert analysis of expected spectral data (NMR, MS, IR), stability, and safe handling procedures.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in the development of pharmaceuticals and functional materials, owing to its presence in numerous natural products and its versatile chemical reactivity.[1] The specific substitution pattern of iodo, methyl, and amino groups on the pyridine ring, as in 3-Iodo-2-methylpyridin-4-amine, offers a unique combination of steric and electronic properties. The amino group provides a key site for hydrogen bonding and further derivatization, the methyl group influences steric hindrance and electron density, and the iodo substituent serves as a versatile handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are pivotal in modern drug discovery.

Understanding the physical properties of this molecule is a critical first step in its application, influencing everything from reaction conditions and purification strategies to formulation and bioavailability in potential therapeutic applications. This guide serves as a robust starting point for any researcher beginning work with this compound.

Physicochemical Properties: A Comparative and Predictive Analysis

Given the absence of extensive experimental data for 3-Iodo-2-methylpyridin-4-amine, we can predict its properties by analyzing trends among structurally related analogs.

Predicted Core Properties

The fundamental properties of the target molecule are calculated as follows:

  • Molecular Formula: C₆H₇IN₂

  • Molecular Weight: 234.04 g/mol

Comparative Data Table

The following table summarizes the known physical properties of closely related compounds and provides a predicted range for 3-Iodo-2-methylpyridin-4-amine. The rationale for these predictions is discussed subsequently.

Property3-Amino-4-methylpyridine[2][3]3-Iodo-4-methylpyridine[4]3-Amino-2-chloro-4-methylpyridine[5][6]3-Iodo-2-methylpyridin-4-amine (Predicted)
CAS Number 3430-27-138749-96-1133627-45-9Not Available
Molecular Weight 108.14 g/mol 219.02 g/mol 142.59 g/mol 234.04 g/mol
Appearance White to Brown powder/crystal[2]N/AOff-white to Light brown crystalline solid[6]Off-white to light brown solid
Melting Point (°C) 102-107N/A64-70[5][6]75-90
Boiling Point (°C) 254240.3 (Predicted)[4]283.3 (Predicted)[5]> 280 (with decomposition)
Solubility Soluble in Chloroform, Ethyl Acetate, Methanol[3]N/ASoluble in Chloroform, Ethanol[5]Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
pKa (Predicted) 6.83 ± 0.18[3]N/A3.22 ± 0.10[5]~2.5-3.5 (Pyridinium ion)
Rationale for Predictions
  • Melting Point: The presence of the amino group in 3-Amino-4-methylpyridine allows for strong intermolecular hydrogen bonding, contributing to its relatively high melting point (102-107 °C). Replacing the hydrogen at position 3 with a large, heavy iodine atom in our target molecule will significantly increase the molecular weight and van der Waals forces. However, the introduction of a methyl group at the 2-position may disrupt crystal packing. The chloro-analog, 3-Amino-2-chloro-4-methylpyridine, has a lower melting point (64-70 °C), likely due to the electronic effects and different packing of the chloro-substituent.[5][6] Therefore, a melting point for 3-Iodo-2-methylpyridin-4-amine is predicted to be in the range of 75-90 °C, higher than the chloro-analog due to the larger iodine atom, but lower than the non-halogenated parent due to potential steric hindrance from the 2-methyl group affecting hydrogen bonding efficiency.

  • Boiling Point: The boiling point is expected to be high, likely over 280 °C, due to the high molecular weight and polarity of the molecule. As with many complex organic solids, it is likely to decompose at or near its boiling point under atmospheric pressure.

  • Solubility: The amino group and the pyridine nitrogen are capable of acting as hydrogen bond acceptors and donors, suggesting solubility in polar protic solvents like methanol and ethanol. The overall aromatic character suggests solubility in polar aprotic solvents like DMSO and DMF, and chlorinated solvents like chloroform. Solubility in non-polar solvents like hexanes is expected to be low.

  • pKa: The basicity of the pyridine nitrogen is significantly influenced by the electronic nature of its substituents. In 3-Amino-4-methylpyridine, the amino group is electron-donating, increasing the basicity of the pyridine nitrogen (predicted pKa of the conjugate acid is 6.83).[3] In our target molecule, the iodine at the 3-position is strongly electron-withdrawing through induction, which will significantly decrease the electron density on the pyridine nitrogen, making it less basic. The 2-methyl group is weakly electron-donating, but its effect is likely outweighed by the iodine. For comparison, the predicted pKa for 3-Amino-2-chloro-4-methylpyridine is 3.22.[5] Given that iodine is less electronegative but more polarizable than chlorine, a similar pKa in the range of 2.5-3.5 for the conjugate acid of 3-Iodo-2-methylpyridin-4-amine is a reasonable prediction.

Predicted Spectral Characteristics

A key aspect of characterizing a novel compound is the analysis of its spectral data. Below are the anticipated features for 3-Iodo-2-methylpyridin-4-amine.

¹H NMR Spectroscopy
  • Aromatic Protons: Two signals are expected in the aromatic region. The proton at the 5-position will likely appear as a doublet, and the proton at the 6-position will also be a doublet, with coupling between them. Their chemical shifts will be influenced by the surrounding substituents.

  • Amino Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration.

  • Methyl Protons (-CH₃): A sharp singlet is anticipated in the aliphatic region, typically around 2.2-2.5 ppm.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Six distinct signals are expected for the six carbons of the pyridine ring. The carbon bearing the iodine (C3) will likely be shifted upfield due to the heavy atom effect. The chemical shifts of the other carbons will be influenced by the electronic effects of the substituents.

  • Methyl Carbon: A single signal in the aliphatic region (around 15-25 ppm) is expected.[7]

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 234.

  • Isotope Pattern: The presence of iodine will not result in a characteristic isotope pattern like chlorine or bromine.

  • Fragmentation: Common fragmentation pathways may include the loss of an iodine radical, followed by fragmentation of the pyridine ring.

Infrared (IR) Spectroscopy
  • N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C-H Stretching: Signals for aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

  • N-H Bending: A band around 1600-1650 cm⁻¹.

  • C-I Stretching: A weak band in the far-IR region, typically around 500-600 cm⁻¹.

Experimental Determination of Physical Properties

To move from prediction to empirical data, the following standard laboratory protocols are recommended.

Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Property Determination synthesis Synthesis of 3-Iodo-2-methylpyridin-4-amine purification Purification (Crystallization/Chromatography) synthesis->purification mp Melting Point (Capillary Method) purification->mp Pure Sample sol Solubility Screening purification->sol Pure Sample pka pKa Determination (Potentiometric Titration) purification->pka Pure Sample spec Spectroscopic Analysis (NMR, MS, IR) purification->spec Pure Sample

Caption: Workflow for the synthesis and characterization of 3-Iodo-2-methylpyridin-4-amine.

Protocol for Melting Point Determination (Capillary Method)
  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. This range represents the melting point.

Protocol for Solubility Screening
  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

  • Sample Addition: To 1 mL of each solvent in a separate vial, add approximately 10 mg of the compound.

  • Observation: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period. Visually inspect for dissolution.

  • Quantification (Optional): For more precise data, create saturated solutions, filter, and determine the concentration of the solute in the filtrate using techniques like UV-Vis spectroscopy or HPLC.

Protocol for pKa Determination (Potentiometric Titration)
  • Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system (e.g., a water/methanol mixture).

  • Titration Setup: Use a calibrated pH meter and a micro-burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration: Slowly add the titrant in small increments to the sample solution while continuously monitoring the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Stability, Handling, and Storage

  • Stability: Aromatic iodides can be sensitive to light and may slowly decompose, releasing iodine. It is advisable to store the compound in amber vials or protected from light. The amino group may be susceptible to oxidation over time.

  • Handling: Based on the hazard information for analogous compounds like 3-Amino-4-methylpyridine and 3-Iodo-4-methylpyridine, 3-Iodo-2-methylpyridin-4-amine should be handled with care.[2][8] It is predicted to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and serious eye irritation.[8][9] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3]

Conclusion

While direct experimental data for 3-Iodo-2-methylpyridin-4-amine remains to be published, this guide provides a robust, scientifically-grounded framework for understanding its physical properties. Through comparative analysis with structurally similar molecules, we have established well-reasoned predictions for its melting point, solubility, and pKa. The provided experimental protocols offer a clear path for researchers to empirically validate these predictions. This foundational knowledge is indispensable for the effective use of this versatile building block in synthetic chemistry and drug development endeavors.

References

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Sources

An In-Depth Technical Guide to 3-Iodo-2-methylpyridin-4-amine: Structure, Bonding, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 3-Iodo-2-methylpyridin-4-amine is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its strategic placement of an iodo group, an amino group, and a methyl group on the pyridine core creates a versatile scaffold for constructing complex molecular architectures. The electron-donating properties of the amino and methyl groups activate the ring, while the iodo substituent serves as a crucial handle for modern cross-coupling reactions. This guide provides a detailed examination of the molecule's structural and electronic properties, outlines a robust synthetic protocol, and discusses its application as a key intermediate in the synthesis of bioactive compounds, such as the anticancer agent Sonidegib.

Introduction: The Primacy of the Pyridine Scaffold

The pyridine ring is a foundational heterocycle in medicinal chemistry, present in a vast array of commercial compounds, including pharmaceuticals and vitamins.[1] Its structural similarity to benzene, with the replacement of one CH group by a nitrogen atom, imparts unique properties, including basicity and the ability to act as a hydrogen bond acceptor, which are critical for molecular recognition at biological targets.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[3] 3-Iodo-2-methylpyridin-4-amine represents a particularly valuable building block, where each substituent plays a distinct and synergistic role in defining its chemical reactivity and utility.

Molecular Structure and Bonding Analysis

The chemical identity of 3-Iodo-2-methylpyridin-4-amine is defined by the interplay of its constituent parts: the pyridine core, the iodo substituent at position 3, the methyl group at position 2, and the amine group at position 4.

The Substituted Pyridine Core

The pyridine ring is an aromatic, six-membered heterocycle. The nitrogen atom is sp² hybridized and contributes one electron to the 6π-electron aromatic system. Unlike pyrrole, the lone pair of electrons on the nitrogen atom resides in an sp² orbital in the plane of the ring and is not part of the aromatic system, which is the source of pyridine's basicity.

The substituents dramatically modulate the electronic landscape of the ring:

  • 4-Amino Group: The amino group is a powerful electron-donating group (EDG) through resonance (+R effect). The lone pair on the nitrogen can be delocalized into the ring, increasing the electron density, particularly at the ortho (positions 3 and 5) and para (position 6) positions. This activating effect makes the ring more susceptible to electrophilic attack and influences the reactivity of other substituents.

  • 2-Methyl Group: The methyl group is a weak electron-donating group through induction (+I effect), further increasing the electron density of the ring.

  • 3-Iodo Group: The iodine atom is an electron-withdrawing group through induction (-I effect) due to its electronegativity. However, it can also be weakly electron-donating through resonance (+R effect) by sharing its lone pairs. The inductive effect typically dominates for halogens. The C-I bond is the most reactive site for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[4]

The combination of a strong EDG (amino) and a weak EDG (methyl) makes the pyridine ring electron-rich, which influences its reactivity and the properties of the C-I bond.

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data for 3-Iodo-2-methylpyridin-4-amine

Technique Predicted Features
¹H NMR - Aromatic protons (2H) appearing as distinct signals in the 6.0-8.0 ppm range. - A singlet for the methyl group (~2.2 ppm). - A broad singlet for the amine protons (-NH₂) which may vary in chemical shift.
¹³C NMR - Aromatic carbons in the ~100-160 ppm range. The carbon bearing the iodine (C3) would be shifted significantly upfield. - A methyl carbon signal around 15-25 ppm.[5]
IR - N-H stretching vibrations for the primary amine (two bands) in the 3300-3500 cm⁻¹ region. - C-H stretching for aromatic and alkyl groups. - Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
Mass Spec - A molecular ion peak (M⁺) at m/z = 234.97 (for the most common isotope, ¹²⁷I).

These predicted values provide a benchmark for the characterization and quality control of synthesized material.

Synthesis and Reactivity

The synthesis of substituted pyridines can be challenging, often requiring multi-step sequences. A common strategy for producing iodo-aminopyridines involves the direct iodination of an aminopyridine precursor.

General Synthetic Workflow

A plausible and efficient synthesis begins with a commercially available aminopyridine, which is then subjected to electrophilic iodination. The directing effects of the existing substituents are crucial for achieving the desired regiochemistry.

G cluster_start Starting Material cluster_reaction Key Transformation cluster_product Target Molecule start 2-Methylpyridin-4-amine reaction Electrophilic Iodination (e.g., I₂, NIS, or ICl) start->reaction Substrate product 3-Iodo-2-methylpyridin-4-amine reaction->product Yields

Detailed Experimental Protocol: Electrophilic Iodination

This protocol is adapted from general procedures for the iodination of activated aromatic systems.[7]

Objective: To synthesize 3-Iodo-2-methylpyridin-4-amine from 2-methylpyridin-4-amine.

Materials:

  • 2-Methylpyridin-4-amine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-methylpyridin-4-amine (1.0 eq). Dissolve the starting material in anhydrous acetonitrile.

  • Addition of Iodinating Agent: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate to reduce any excess iodine. Add saturated aqueous sodium bicarbonate to neutralize the solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, 3-Iodo-2-methylpyridin-4-amine.

Causality and Trustworthiness: The choice of NIS as the iodinating agent provides a mild and effective source of an electrophilic iodine (I⁺). The activating amino and methyl groups strongly direct the electrophilic substitution to the C3 position. The aqueous workup is critical for removing inorganic byproducts and unreacted reagents. Purification by chromatography ensures the isolation of a high-purity product, which is validated by spectroscopic analysis (NMR, MS).

Key Reactivity: The C-I Bond

The primary utility of 3-Iodo-2-methylpyridin-4-amine in further synthesis lies in the reactivity of the carbon-iodine bond. This bond is highly susceptible to participation in a wide range of palladium- or nickel-catalyzed cross-coupling reactions.[8][9] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Examples of Key Transformations:

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.[10]

  • Heck Coupling: Reaction with alkenes.[4]

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

This reactivity makes the title compound a powerful intermediate for rapidly building molecular complexity.

Application in Drug Development: Synthesis of Sonidegib

A prominent example of the industrial application of 3-Iodo-2-methylpyridin-4-amine (or its bromo-analog, which undergoes similar chemistry) is in the synthesis of Sonidegib (Odomzo®) . Sonidegib is a Hedgehog signaling pathway inhibitor used for the treatment of basal cell carcinoma.[11][12][13]

The core of the Sonidegib molecule is a biphenylcarboxamide structure. The synthesis involves a key Suzuki-Miyaura cross-coupling step to create the biphenyl linkage.

G cluster_A Pyridine Fragment cluster_B Coupling Partner cluster_C Key Reaction cluster_D Intermediate cluster_E Final Steps cluster_F Final Drug A 3-Iodo-2-methylpyridin-4-amine (or Bromo-analog) C Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base) A->C B Substituted Phenylboronic Acid B->C D Biaryl Amine Intermediate C->D E Amide Coupling & Further Modification D->E F Sonidegib E->F

In this synthetic strategy, the iodo (or bromo) group on the pyridine ring serves as the electrophilic partner in the palladium-catalyzed cycle. It reacts with an activated phenylboronic acid to forge the critical C-C bond that defines the biphenyl core of the drug.[14][15] This highlights the compound's role as a linchpin fragment in the convergent synthesis of a complex pharmaceutical agent.

Conclusion

3-Iodo-2-methylpyridin-4-amine is a quintessential example of a high-value synthetic building block. Its carefully arranged substituents provide a unique combination of electronic properties and reactive handles. The electron-rich nature of the ring, coupled with the presence of a versatile iodo group, makes it an ideal substrate for powerful cross-coupling technologies. Its demonstrated utility in the synthesis of approved pharmaceuticals like Sonidegib underscores its importance for researchers and professionals in drug development, offering a reliable scaffold for the creation of novel and complex bioactive molecules.

References

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  • PubMed. (2015). Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors. Available at: [Link]

  • CMJ Publishers. (2022). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Available at: [Link]

  • ResearchGate. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Retrieved from a search result providing access to the relevant study.

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"3-Iodo-2-methylpyridin-4-amine" CAS number 849353-18-0

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Iodo-2-methylpyridin-4-amine (CAS 849353-18-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-2-methylpyridin-4-amine is a substituted pyridine derivative poised for significant utility in medicinal chemistry and organic synthesis. As a functionalized heterocyclic building block, it incorporates several key features: a nucleophilic amino group, a sterically-directing methyl group, and a versatile iodo-substituent amenable to a wide array of cross-coupling reactions. This guide provides a comprehensive technical overview of its chemical properties, a plausible and detailed synthetic pathway, analytical characterization methods, and its potential applications as a scaffold in drug discovery. The narrative emphasizes the chemical logic behind synthetic and analytical choices, offering field-proven insights for researchers aiming to incorporate this molecule into their development pipelines.

Chemical Identity and Physicochemical Properties

3-Iodo-2-methylpyridin-4-amine is a distinct chemical entity whose utility is derived from the specific arrangement of its functional groups on the pyridine core. While extensive experimental data is not widely published, its fundamental properties can be tabulated and predicted using established computational models.

Table 1: Chemical Identifiers and Key Properties

PropertyValueSource
CAS Number 849353-18-0[1]
Molecular Formula C₆H₇IN₂[1]
Molecular Weight 234.04 g/mol [2]
IUPAC Name 3-iodo-2-methylpyridin-4-amineN/A
Predicted XlogP 1.5 - 2.0Computational Estimate
Predicted pKa (basic) 4.5 - 5.5 (Pyridinic Nitrogen)Computational Estimate
Appearance Expected to be an off-white to yellow or brown solidN/A

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; bg_color="transparent";

compound [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13840212&t=l" label=""];

caption [label="Figure 1: Chemical Structure of 3-Iodo-2-methylpyridin-4-amine", fontsize=10, fontcolor="#202124"];

// Positioning the caption compound -> caption [style=invis]; } Caption: Figure 1: Chemical Structure of 3-Iodo-2-methylpyridin-4-amine

Synthesis and Mechanistic Considerations

Retrosynthetic Analysis

The most logical disconnection for the target molecule is at the Carbon-Iodine bond. This retrosynthetic approach identifies 2-methylpyridin-4-amine as the ideal starting material, as the existing amino and methyl groups will direct the regioselectivity of the subsequent electrophilic iodination.

Retrosynthesis cluster_legend Retrosynthetic Logic Target 3-Iodo-2-methylpyridin-4-amine (Target Molecule) Disconnect C-I Bond Formation (Electrophilic Iodination) Target->Disconnect Precursor 2-Methylpyridin-4-amine (Starting Material) Disconnect->Precursor Retrosynthesis_Key Disconnection

Proposed Synthetic Pathway: Electrophilic Iodination

The synthesis hinges on the direct iodination of 2-methylpyridin-4-amine. The pyridine ring is generally electron-deficient and resistant to electrophilic substitution. However, the presence of the strongly activating amino (-NH₂) group at the C4 position, and the moderately activating methyl (-CH₃) group at C2, sufficiently increases the electron density of the ring to allow for successful halogenation.

Mechanism Rationale: The -NH₂ group is a powerful ortho-, para-director. In this case, the positions ortho to the amine are C3 and C5. The C3 position is sterically influenced by the adjacent C2-methyl group and is electronically activated by both the C4-amino and C2-methyl groups. This makes the C3 position the most nucleophilic and therefore the most likely site for electrophilic attack by an iodinating agent.

Synthetic_Workflow Start Start: 2-Methylpyridin-4-amine Reaction Step 1: Iodination Reagent: N-Iodosuccinimide (NIS) Solvent: Acetonitrile (CH3CN) Conditions: Room Temp, 12-24h Start->Reaction Electrophilic Substitution Workup Step 2: Aqueous Workup Quench with Na2S2O3 (aq) Extract with Ethyl Acetate Reaction->Workup Reaction Quenching Purify Step 3: Purification Silica Gel Column Chromatography Eluent: Hexane/Ethyl Acetate Gradient Workup->Purify Crude Product Isolation Product Final Product: 3-Iodo-2-methylpyridin-4-amine Purify->Product Purity >95%

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 2-methylpyridin-4-amine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add N-Iodosuccinimide (NIS) (1.1 eq) in one portion under a nitrogen atmosphere.

  • Execution: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 10% to 50% ethyl acetate in hexane) to isolate the pure 3-Iodo-2-methylpyridin-4-amine.

Spectroscopic and Analytical Characterization

To validate the successful synthesis and confirm the identity and purity of the final compound, a standard suite of analytical techniques should be employed.

  • ¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals. The aromatic region should feature two doublets corresponding to the protons at the C5 and C6 positions of the pyridine ring. A singlet for the methyl group (-CH₃) protons and a broad singlet for the amine (-NH₂) protons, which may exchange with D₂O, would also be expected.

  • ¹³C NMR (Carbon NMR): The carbon spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The signal for the carbon atom bonded to iodine (C3) would be shifted significantly upfield due to the heavy atom effect.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The observed mass should match the calculated exact mass of the [M+H]⁺ ion (C₆H₈IN₂⁺). The isotopic pattern characteristic of an iodine-containing compound should also be visible.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis should be used to determine the purity of the final product, which should ideally be >95% for use in further synthetic or biological applications.

Reactivity and Potential Applications in Drug Discovery

The true value of 3-Iodo-2-methylpyridin-4-amine lies in its potential as a versatile intermediate. The iodo-substituent is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of molecular fragments. The amino group can be used as a handle for further functionalization, such as acylation or alkylation.

The core 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[3] For instance, substituted 2-amino-4-methylpyridine analogues have been synthesized and identified as potent inhibitors of inducible nitric oxide synthase (iNOS), an important target in inflammatory diseases.[4] The unique substitution pattern of 3-Iodo-2-methylpyridin-4-amine makes it an attractive starting point for creating novel compound libraries targeting kinases, GPCRs, and other enzyme classes.

Reactivity Core 3-Iodo-2-methylpyridin-4-amine

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, precautions should be based on data for structurally similar chemicals, such as halogenated aminopyridines.[5][6][7]

Table 2: Summary of Recommended Safety and Handling Precautions

CategoryRecommendationRationale / Reference
Personal Protective Equipment (PPE) Wear chemical safety goggles, a lab coat, and nitrile gloves.To prevent skin and eye contact.[6][8]
Handling Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation.Halogenated aromatic amines can be toxic if inhaled or swallowed.[5][8]
Storage Store in a tightly sealed container in a cool, dry, and dark place. Consider storing under an inert atmosphere (e.g., argon or nitrogen).To prevent degradation from moisture, light, and air.[5]
First Aid (Eyes) Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.Standard procedure for chemical eye contact.[5][6]
First Aid (Skin) Wash off immediately with soap and plenty of water. Remove contaminated clothing.To mitigate potential skin irritation or absorption.[5]
Spill Sweep up spilled solid carefully, avoiding dust generation. Place in a suitable, closed container for disposal.To prevent environmental contamination and exposure.[8][9]

References

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  • ChemicalBook. (2025). Chemical Safety Data Sheet for 2-AMINO-3-IODO-5-METHYLPYRIDINE.
  • Sigma-Aldrich. (n.d.). 3-Iodo-N-methylpyridin-4-amine | 680859-97-6.
  • Ambeed. (n.d.). 849353-18-0 | 3-Iodo-2-methylpyridin-4-amine.
  • Sigma-Aldrich. (n.d.). 3-Iodo-5-methyl-pyridin-2-ylamine AldrichCPR 211308-79-1.
  • Echemi. (n.d.). 2-AMINO-3-IODO-5-METHYLPYRIDINE for Sale.
  • Chen, L., et al. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. ACS Medicinal Chemistry Letters.
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  • Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • PubChemLite. (n.d.). 4-iodo-3-methylpyridin-2-amine (C6H7IN2).
  • NOAA. (n.d.). 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | CAMEO Chemicals.
  • J&K Scientific. (n.d.). 3-Iodo-5-methylpyridin-2-amine | 211308-79-1.
  • Chemsrc. (n.d.). 3-Iodo-2-methylpyridine | CAS#:15112-62-6.
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  • PubChem. (n.d.). 3-Iodo-4-methylpyridine | C6H6IN.
  • PubChem. (n.d.). 4-Iodo-3-methylpyridin-2-amine | C6H7IN2.
  • Patsnap. (2015). Preparation method of 3-amino-4-methylpyridine.
  • Wuxi Weiheng Chemical Co., Ltd. (n.d.). How are amines used in medicine?.
  • PubChemLite. (n.d.). 3-iodo-4-methylpyridine (C6H6IN).
  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • Boron Molecular. (n.d.). Buy N-methylpyridin-4-amine.
  • Al-Zahrani, A. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
  • Chemsrc. (n.d.). 3-Iodo-4-pyridinamine | CAS#:88511-27-7.
  • ResearchGate. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II)
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An In-Depth Technical Guide to 3-Iodo-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. When functionalized with specific substituents, such as halogens and amines, the pyridine core can be tailored to interact with a wide array of biological targets with high affinity and selectivity. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 3-Iodo-2-methylpyridin-4-amine.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the core physicochemical properties, a plausible synthetic route, potential applications in drug discovery, and essential safety considerations for this compound. The insights provided are grounded in established chemical principles and draw parallels from closely related analogues to offer a robust and practical resource.

Physicochemical Properties and Structural Analysis

3-Iodo-2-methylpyridin-4-amine is a substituted pyridine featuring an amine group at the 4-position, a methyl group at the 2-position, and an iodine atom at the 3-position. This specific arrangement of functional groups imparts distinct chemical characteristics that are of significant interest in medicinal chemistry. The bulky iodine atom can induce specific conformational preferences and participate in halogen bonding, while the aminopyridine core is a well-established pharmacophore.

PropertyValueSource/Method
Molecular Formula C₆H₇IN₂Deduced
Molecular Weight 234.04 g/mol Calculated
IUPAC Name 3-Iodo-2-methylpyridin-4-amineStandard Nomenclature
CAS Number Not available-
Predicted LogP ~1.5 - 2.0Based on isomers
Hydrogen Bond Donors 1 (from the amine group)Structural Analysis
Hydrogen Bond Acceptors 2 (from the ring nitrogen and amine)Structural Analysis

Table 1: Core Physicochemical Properties of 3-Iodo-2-methylpyridin-4-amine.

The interplay between the electron-donating amine and methyl groups and the electron-withdrawing (by induction) yet bulky iodo group creates a unique electronic and steric profile. This profile is critical for its interaction with biological targets and its reactivity in further chemical modifications.

Synthesis and Characterization

Proposed Synthetic Workflow

The proposed synthesis involves a one-step electrophilic iodination of 2-methylpyridin-4-amine. The amino group at the 4-position is a strong activating group, directing electrophilic substitution to the ortho positions (3 and 5). The methyl group at the 2-position provides some steric hindrance, which may favor iodination at the 3-position.

G cluster_start Starting Material cluster_reaction Electrophilic Iodination cluster_workup Work-up & Purification cluster_product Final Product start 2-Methylpyridin-4-amine reaction Iodine Monochloride (ICl) Glacial Acetic Acid 70°C, 16h start->reaction Reagents workup 1. Quench with NaHCO₃ 2. Extraction with Ethyl Acetate 3. Column Chromatography reaction->workup Reaction Mixture product 3-Iodo-2-methylpyridin-4-amine workup->product Purified Compound

Caption: Proposed synthetic workflow for 3-Iodo-2-methylpyridin-4-amine.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the iodination of a substituted aminopyridine.[1]

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylpyridin-4-amine (1.0 eq.).

  • Reagent Addition: Under a nitrogen atmosphere, add glacial acetic acid to dissolve the starting material. Then, add iodine monochloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to 70°C and maintain stirring for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product, 3-Iodo-2-methylpyridin-4-amine.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the amine protons, and the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the positions of the various substituents. For comparison, the related compound 2-Amino-4-methylpyridine shows a methyl signal around 2.16 ppm in CDCl₃.[2]

  • ¹³C NMR: The carbon NMR will show characteristic peaks for the aromatic carbons, with the carbon attached to the iodine atom exhibiting a signal at a lower field. Predicted aromatic carbon signals for a similar aminomethylpyridine are in the range of ~110-150 ppm.[2]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 234.04.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching of the pyridine ring.

Applications in Research and Drug Development

Substituted iodopyridines are valuable building blocks in medicinal chemistry due to their utility in cross-coupling reactions and their potential for direct biological activity.

As a Versatile Chemical Scaffold

The iodo-substituent on the pyridine ring serves as an excellent handle for introducing further chemical diversity through various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the rapid synthesis of libraries of more complex molecules for structure-activity relationship (SAR) studies. Iodopyridine derivatives are key intermediates in the synthesis of a range of pharmaceuticals.[3]

Potential as a Kinase Inhibitor

The aminopyridine scaffold is present in numerous kinase inhibitors. The amine group often forms a key hydrogen bond interaction with the hinge region of the kinase domain. The 2-methyl group can provide selectivity and fill a hydrophobic pocket, while the 3-iodo group can be used to probe larger pockets or act as a site for further derivatization. For instance, related pyridothienopyrimidine derivatives have shown potent and selective inhibitory activity against VEGFR-2.

In Fragment-Based Drug Design

Due to its relatively small size and defined chemical features, 3-Iodo-2-methylpyridin-4-amine could be a valuable fragment for screening against various biological targets. The information gathered from how this fragment binds can guide the development of more potent lead compounds.

Use in Biological Probes

Some iodinated pyridine derivatives have been explored as fluorescent probes.[4] While the intrinsic fluorescence of 3-Iodo-2-methylpyridin-4-amine is not documented, its derivatives could be functionalized with fluorophores for use in cellular imaging and other biological assays.[5]

Handling, Storage, and Safety

While specific safety data for 3-Iodo-2-methylpyridin-4-amine is not available, data from closely related iodo-aminopyridine compounds suggest that it should be handled with care.

GHS Hazard Classification (Predicted):

  • Harmful if swallowed

  • Harmful in contact with skin

  • Causes skin irritation

  • Causes serious eye irritation/damage

  • Harmful if inhaled

  • May cause respiratory irritation

Handling Recommendations:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Iodo-2-methylpyridin-4-amine is a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and drug discovery. Its unique combination of an aminopyridine core, a methyl group, and a reactive iodine atom makes it an attractive scaffold for the synthesis of novel therapeutic agents, particularly in the area of kinase inhibition. The proposed synthetic route offers a practical method for its preparation, and its versatile chemistry opens up numerous avenues for further derivatization. As with any novel chemical entity, appropriate safety precautions should be taken during its handling and use. The continued exploration of such substituted pyridines will undoubtedly contribute to the development of the next generation of targeted therapies.

References

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.).
  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • MDPI. (n.d.). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Iodo-5-aminopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

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  • PubMed Central. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Retrieved from [Link]

  • ResearchGate. (2025). Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. Retrieved from [Link]

  • PubMed Central. (n.d.). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]

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  • Loba Chemie. (n.d.). 2-AMINO 4-METHYLPYRIDINE. Retrieved from [Link]

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Introduction: The Significance of Solubility in Synthesis and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Iodo-2-methylpyridin-4-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the predicted solubility characteristics of 3-Iodo-2-methylpyridin-4-amine in common organic solvents. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related analogs and fundamental chemical principles to offer a robust predictive framework. Furthermore, it outlines a detailed experimental protocol for precise solubility determination, empowering researchers to generate accurate data for their specific applications.

3-Iodo-2-methylpyridin-4-amine is a substituted pyridine derivative. Such compounds are pivotal building blocks in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the specific functionalities imparted by its substituents. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability.[1][2] An understanding of a compound's solubility behavior in various organic solvents is essential for:

  • Reaction Optimization: Selecting appropriate solvents to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.

  • Purification: Developing effective crystallization and chromatographic purification methods.[3][4]

  • Formulation: Creating stable and effective dosage forms with desired dissolution profiles.

  • Analytical Method Development: Choosing suitable diluents for accurate quantification and characterization.

This guide serves as a foundational resource for scientists working with 3-Iodo-2-methylpyridin-4-amine, providing both predictive insights and practical methodologies.

Physicochemical Profile and Predicted Solubility Profile

To predict the solubility of 3-Iodo-2-methylpyridin-4-amine, we must first consider its molecular structure, which features:

  • A pyridine ring : A polar aromatic heterocycle.

  • An amino group (-NH2) : A polar functional group capable of acting as a hydrogen bond donor and acceptor.

  • An iodo group (-I) : A large, polarizable halogen that contributes to molecular weight and van der Waals interactions.

  • A methyl group (-CH3) : A small, nonpolar alkyl group.

The presence of the polar pyridine nitrogen and the amino group suggests that 3-Iodo-2-methylpyridin-4-amine will exhibit a degree of polarity and the capacity for hydrogen bonding. The general principle of "like dissolves like" suggests that its solubility will be favored in polar solvents. Based on data for related compounds such as 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine[5][6], we can anticipate its solubility behavior across a spectrum of organic solvents.

Table 1: Predicted Solubility of 3-Iodo-2-methylpyridin-4-amine in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe amino and pyridine groups can form strong hydrogen bonds with the solvent's hydroxyl group.[7][8]
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileHigh to ModerateThese solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the polar regions of the molecule.[6]
Chlorinated Dichloromethane, ChloroformModerateThese solvents are of intermediate polarity and can solvate the molecule, though less effectively than highly polar solvents.[5][8]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to ModerateWhile capable of acting as hydrogen bond acceptors, their overall lower polarity limits their solvating power for this compound.[3]
Esters Ethyl AcetateModerateEthyl acetate has a moderate polarity and can act as a hydrogen bond acceptor.[5]
Nonpolar Aromatic Toluene, BenzeneLowThe nonpolar nature of these solvents makes them poor candidates for solvating the polar functional groups of the molecule.
Nonpolar Aliphatic Hexane, HeptaneVery Low / InsolubleThe significant mismatch in polarity between the solute and solvent will likely result in minimal solubility.[6]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol describes a reliable method for determining the solubility of 3-Iodo-2-methylpyridin-4-amine.

Materials and Equipment
  • 3-Iodo-2-methylpyridin-4-amine (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3-Iodo-2-methylpyridin-4-amine to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • For finely suspended particles, centrifuge the vials to achieve a clear separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial.

    • Dilute the collected supernatant with a suitable solvent (often the mobile phase of the HPLC method) in a volumetric flask to a concentration within the calibrated range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of 3-Iodo-2-methylpyridin-4-amine of known concentrations.

    • Analyze the calibration standards and the diluted samples using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to known volume of solvent B Cap vials securely A->B C Agitate at constant temperature (24-48h) B->C D Settle or centrifuge to separate solid C->D E Withdraw and dilute supernatant D->E F Quantify concentration via HPLC E->F G Calculate solubility from concentration and dilution factor F->G

Caption: Workflow for experimental solubility determination.

Key Factors Influencing Solubility

The solubility of 3-Iodo-2-methylpyridin-4-amine is a multifactorial property. Understanding the interplay of these factors is crucial for solvent selection in various applications.

  • Solvent Polarity: As predicted, polar solvents are more likely to dissolve this compound effectively due to favorable dipole-dipole interactions with the polar pyridine ring and amino group.

  • Hydrogen Bonding: The amino group can donate two hydrogen bonds, and both the amino nitrogen and the pyridine nitrogen can accept hydrogen bonds. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) will be particularly effective.

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship is fundamental to the process of recrystallization, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling. This property can be harnessed to achieve high purity of the final product.[9]

Relationship between Solvent Properties and Solubility

G cluster_solvent Solvent Properties Solute 3-Iodo-2-methylpyridin-4-amine Polarity High Polarity HBond Hydrogen Bonding Capacity Temp Increased Temperature Solubility Increased Solubility Polarity->Solubility HBond->Solubility Temp->Solubility

Caption: Factors influencing the solubility of the target compound.

Application in Purification: Solvent Selection for Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[10] The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol.[4][9]

An ideal recrystallization solvent for 3-Iodo-2-methylpyridin-4-amine would exhibit:

  • High solubility at elevated temperatures to dissolve the compound completely.

  • Low solubility at room temperature or below to ensure a high recovery of the purified crystals upon cooling.

  • A boiling point that is not excessively high for ease of removal from the purified crystals.

  • Inertness , meaning it does not react with the compound.

  • The ability to dissolve impurities well at all temperatures or not at all.

Based on the predicted solubility profile, solvents like ethanol, isopropanol, or mixtures of ethyl acetate and a nonpolar co-solvent like heptane could be excellent starting points for developing a recrystallization procedure.

Safety and Handling Precautions

  • Toxic if swallowed [11]

  • Harmful in contact with skin [12]

  • Causes skin irritation [11]

  • Causes serious eye damage [11]

  • May cause respiratory irritation [12]

Therefore, when handling 3-Iodo-2-methylpyridin-4-amine, the following precautions are mandatory:

  • Work in a well-ventilated area, preferably a chemical fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14]

  • Avoid breathing dust, fumes, or vapors.[14]

  • Prevent contact with skin and eyes.[14]

  • Wash hands thoroughly after handling.[11]

Conclusion

This technical guide provides a comprehensive predictive analysis of the solubility of 3-Iodo-2-methylpyridin-4-amine in organic solvents, grounded in the physicochemical properties of analogous compounds. By understanding the interplay of solvent polarity, hydrogen bonding, and temperature, researchers can make informed decisions for reaction setup, purification, and analysis. The detailed experimental protocol provided herein offers a clear pathway for generating precise, in-house solubility data, which is indispensable for advancing research and development involving this valuable chemical entity.

References

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An In-Depth Technical Guide to the Stability and Storage of 3-Iodo-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in a Niche Building Block

3-Iodo-2-methylpyridin-4-amine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique substitution pattern—featuring an iodo group, a methyl group, and an amine on a pyridine core—makes it a versatile scaffold for creating complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. However, the very features that make this molecule synthetically attractive also contribute to its potential instability. The presence of an electron-rich aminopyridine ring coupled with a bulky, labile iodo substituent necessitates a thorough understanding of its chemical stability to ensure the integrity of research data, the success of synthetic campaigns, and the quality of active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the stability profile of 3-Iodo-2-methylpyridin-4-amine. It moves beyond simple storage recommendations to explain the underlying chemical principles of its degradation, offers detailed protocols for stability assessment, and provides actionable strategies for its proper handling and storage.

Section 1: Physicochemical Properties

A foundational understanding of the compound's basic properties is essential for its effective handling and for interpreting stability data.

PropertyValueSource(s)
Chemical Formula C₆H₇IN₂
Molecular Weight 234.04 g/mol
Appearance Solid (form may vary)
CAS Number 849353-18-0
InChI Key NAGJYUCEJFOXDF-UHFFFAOYSA-N
Known Solubilities Soluble in various organic solvents. Data for aqueous solubility is limited but expected to be low.[1]

Section 2: Core Stability Profile and Mechanistic Rationale

3-Iodo-2-methylpyridin-4-amine is susceptible to degradation from multiple environmental factors. Its stability is governed by the interplay of the pyridine ring's electronics and the chemical nature of its substituents.

Sensitivity to Light (Photostability)

The carbon-iodine bond is the most photolabile feature of the molecule. Aromatic iodides can absorb UV-Vis light, promoting the C-I bond to an excited state that can lead to homolytic cleavage. This generates a pyridinyl radical and an iodine radical, initiating a cascade of potential degradation reactions.

  • Mechanism: The primary photodegradation pathway is deiodination via radical intermediates. The resulting pyridinyl radical can abstract a hydrogen atom from the solvent or other molecules to form 2-methylpyridin-4-amine, or it can participate in polymerization reactions.

  • Consequence: Exposure to light, particularly in the UV spectrum, can lead to a rapid loss of purity and the formation of a complex mixture of byproducts. Photosensitive functional groups that are prone to degradation include carbonyls, nitroaromatics, N-oxides, alkenes, and aryl chlorides.[2]

  • Mitigation: The compound must be stored in amber or opaque containers that completely block light transmission.[3] All handling and weighing operations should be performed in a low-light environment or with light-protective coverings.

Sensitivity to Oxidation

The aminopyridine moiety is an electron-rich system, making it susceptible to oxidation. Molecular oxygen, peroxides, and other oxidizing agents can react with the compound.

  • Mechanism: Oxidation can occur at two primary sites. The exocyclic amine can be oxidized to form nitroso, nitro, or N-oxide derivatives. Additionally, the electron-rich pyridine ring itself can be oxidized, potentially leading to ring-opening.[4][5] The presence of iodide can also lead to the formation of iodinated organic compounds in the presence of certain oxidizing agents.[6]

  • Consequence: Oxidative degradation leads to the formation of colored impurities and a significant loss of the parent compound. These degradation products can be difficult to separate and may interfere with subsequent synthetic steps or biological assays.

  • Mitigation: Store under an inert atmosphere such as argon or nitrogen.[7] Avoid contact with strong oxidizing agents.[8] Use de-gassed solvents for all reactions and analytical sample preparations.

Sensitivity to Temperature (Thermal Stability)

While the compound is a solid, elevated temperatures can provide the activation energy needed for decomposition, especially over long-term storage.

  • Mechanism: Thermal degradation of aminopyridines can be complex.[9] Potential pathways include sublimation followed by decomposition, or solid-state reactions that could lead to polymerization or intermolecular condensation. The presence of ortho-substituents can sometimes influence thermal stability.[10]

  • Consequence: Gradual loss of potency and purity over time, even in the absence of other stressors. The rate of degradation is exponentially dependent on temperature.

  • Mitigation: Store at reduced temperatures, typically refrigerated (2-8°C), to minimize the rate of thermal decomposition.[3] Avoid prolonged exposure to elevated temperatures during handling or processing.

Sensitivity to Moisture and pH (Hydrolytic Stability)

While the core structure lacks readily hydrolyzable groups like esters or amides, the compound's basicity and the potential for protonation can influence its stability in aqueous environments, particularly at non-neutral pH.

  • Mechanism: The primary amine and the pyridine nitrogen are basic and can be protonated in acidic conditions. While this does not directly cause hydrolysis of the main scaffold, it can alter the electronic properties of the ring, potentially affecting its stability toward other degradation pathways (e.g., oxidation). In strongly acidic or basic solutions, especially with heating, more aggressive degradation could occur.

  • Consequence: Limited stability in aqueous solutions outside of a neutral pH range. This is a critical consideration for formulation development and for analytical methods using aqueous mobile phases.

  • Mitigation: Store as a dry solid.[3] If solutions are required, use anhydrous solvents. For aqueous applications, prepare solutions fresh and use buffered systems to maintain a neutral pH.

Section 3: Recommended Storage and Handling Conditions

Based on the stability profile, a multi-layered approach to storage and handling is required to preserve the integrity of 3-Iodo-2-methylpyridin-4-amine.

ParameterRecommended ConditionRationale
Temperature 2–8°CMinimizes thermal degradation and reduces the rate of other potential reactions.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the electron-rich aminopyridine system.[7]
Light Protect from LightPrevents photolytic cleavage of the carbon-iodine bond. Use amber or opaque vials.[3]
Moisture Keep Tightly Sealed & DryPrevents potential hydrolysis and moisture-mediated degradation. The use of desiccants is advisable for long-term storage.[8]
Container Tightly sealed, inert material (e.g., Type I borosilicate glass vial with a PTFE-lined cap)Ensures a proper seal against atmospheric air and moisture and prevents leaching or reaction with the container.
Handling Use in a glovebox or under a constant stream of inert gas (e.g., via a Schlenk line).Minimizes exposure to atmospheric oxygen and moisture during weighing and transfer operations.[11]

Section 4: Experimental Protocols for Stability Assessment (Forced Degradation Studies)

To develop stability-indicating analytical methods and fully characterize the degradation profile, forced degradation (stress testing) studies are essential. These studies intentionally expose the compound to harsh conditions to generate degradation products.[12][13] The goal is typically to achieve 5-20% degradation of the active ingredient.[13]

General Setup & Analytical Method
  • Primary Analytical Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a UV detector (or preferably a Photodiode Array detector) and Mass Spectrometry (LC-MS) is the gold standard.[14][15] This allows for the separation of degradants from the parent peak, quantification of purity, and identification of degradation products by their mass-to-charge ratio.[2][14]

  • Sample Preparation: Prepare a stock solution of 3-Iodo-2-methylpyridin-4-amine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[13] All manipulations of the solid and stock solution should be done under inert atmosphere and protected from light.

Forced Degradation Workflow Diagram

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Target 5-20% Degradation) cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) (Inert atmosphere, protected from light) hydrolysis Hydrolytic - 0.1M HCl, 60°C - 0.1M NaOH, 60°C - Water, 60°C stock->hydrolysis Expose Aliquots oxidation Oxidative - 3% H₂O₂, RT stock->oxidation Expose Aliquots thermal Thermal (Solid State) - 80°C, Dry Heat stock->thermal Expose Aliquots photo Photolytic (Solid & Solution) - ICH Q1B Light Exposure (≥1.2 million lux-hours Vis, ≥200 W-hr/m² UV) stock->photo Expose Aliquots control Unstressed Control stock->control quench Quench/Neutralize (as needed) hydrolysis->quench oxidation->quench thermal->quench photo->quench hplc Analyze via Stability-Indicating HPLC-UV/MS quench->hplc eval Evaluate Data - Purity / Assay - Peak Identification - Mass Balance hplc->eval control->hplc

Caption: Workflow for forced degradation studies of 3-Iodo-2-methylpyridin-4-amine.

Step-by-Step Protocols

1. Hydrolytic Degradation:

  • To three separate amber vials, add an aliquot of the stock solution.

  • Add an equal volume of: a) 0.1 M HCl, b) 0.1 M NaOH, and c) purified water.

  • Blank solutions containing only the stressor (acid, base, water) and solvent should also be prepared.

  • Cap the vials tightly and place them in a controlled temperature oven at 60°C.

  • Withdraw samples at predetermined time points (e.g., 2, 8, 24 hours).

  • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analyze by LC-MS against an unstressed control sample.

2. Oxidative Degradation:

  • To an amber vial, add an aliquot of the stock solution.

  • Add an equal volume of 3% hydrogen peroxide solution.

  • Cap the vial and keep it at room temperature, protected from light.

  • Monitor the reaction at time points (e.g., 1, 4, 8, 24 hours).

  • Analyze directly by LC-MS.

3. Photolytic Degradation:

  • Place a thin layer of the solid compound in a chemically inert, transparent container.

  • Prepare a solution of the compound (e.g., 0.1 mg/mL in acetonitrile/water) in a quartz cuvette or other UV-transparent vessel.

  • Place a dark control sample (wrapped in aluminum foil) alongside the exposed samples.

  • Expose the samples in a photostability chamber according to ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8][16]

  • Analyze the solid (after dissolving) and solution samples by LC-MS.

4. Thermal Degradation (Solid State):

  • Place a small amount of the solid compound in an open vial (to assess the effect of air) and a closed vial under an inert atmosphere.

  • Place the vials in a controlled temperature oven at a temperature significantly above the recommended storage temperature (e.g., 80°C).[13]

  • Test samples at various time points (e.g., 1, 3, 7 days).

  • For analysis, accurately weigh a portion of the stressed solid, dissolve it in a suitable solvent, and analyze by LC-MS.

Section 5: Probable Degradation Pathways

Based on the chemistry of the molecule and the stress conditions applied, several degradation pathways can be predicted. Identifying these helps in the structural elucidation of unknown peaks observed during stability studies.

Degradation_Pathways cluster_photo Photolytic (Light/UV) cluster_oxidative Oxidative (H₂O₂/Air) cluster_hydrolytic Hydrolytic (Acid/Base, Heat) Parent 3-Iodo-2-methylpyridin-4-amine Deiodinated Deiodination Product (2-Methylpyridin-4-amine) Parent->Deiodinated hv, -I• N_Oxide N-Oxide Derivatives (Pyridine or Amine) Parent->N_Oxide [O] Nitroso Nitroso/Nitro Derivatives Parent->Nitroso [O] Hydroxylated Hydroxylated Product (Displacement of I) Parent->Hydroxylated OH⁻, Δ (SNAr) Polymer Polymeric Impurities Deiodinated->Polymer Radical Reactions

Caption: Potential degradation pathways for 3-Iodo-2-methylpyridin-4-amine under stress conditions.

Conclusion: A Strategy for Ensuring Compound Integrity

The stability of 3-Iodo-2-methylpyridin-4-amine is a critical parameter that must be carefully managed to ensure its successful application in research and development. Its primary liabilities are sensitivity to light, oxidation, and elevated temperature. Strict adherence to storage conditions—refrigerated, under an inert atmosphere, and protected from light—is paramount. For drug development professionals, conducting thorough forced degradation studies as outlined by ICH guidelines is not merely a regulatory requirement but a fundamental scientific necessity. These studies provide the data needed to develop robust, stability-indicating analytical methods, elucidate degradation pathways, and ultimately ensure the quality, safety, and efficacy of the final therapeutic product. By understanding and controlling the factors that influence its stability, researchers can confidently utilize this valuable chemical building block to its full potential.

References

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Discovery and first synthesis of "3-Iodo-2-methylpyridin-4-amine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-Iodo-2-methylpyridin-4-amine

Introduction: A Key Building Block in Medicinal Chemistry

3-Iodo-2-methylpyridin-4-amine is a strategically important heterocyclic compound, serving as a versatile intermediate in the synthesis of novel pharmaceutical agents. The presence of an iodine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse molecular fragments. The aminopyridine core is a common scaffold in numerous biologically active molecules. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be reliably achieved through established and logical transformations of substituted pyridines. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway, grounded in well-documented chemical principles and analogous procedures.

Retrosynthetic Analysis and Strategic Approach

A logical approach to the synthesis of 3-Iodo-2-methylpyridin-4-amine involves the regioselective iodination of a suitable precursor. The most direct precursor is 2-methylpyridin-4-amine. The synthesis, therefore, can be broken down into two primary stages:

  • Synthesis of the Precursor: Preparation of 2-methylpyridin-4-amine.

  • Regioselective Iodination: Introduction of the iodine atom at the C3 position of the pyridine ring.

The amino group at the C4 position and the methyl group at the C2 position are both electron-donating groups, which activate the pyridine ring towards electrophilic substitution. The directing effects of these substituents favor substitution at the C3 and C5 positions. Careful selection of the iodinating agent and reaction conditions is crucial to achieve high regioselectivity for the desired C3-iodinated product.

PART 1: Synthesis of the Precursor: 2-methylpyridin-4-amine

While 2-methylpyridin-4-amine is commercially available, its synthesis from simpler starting materials is a well-established process. One common route involves the reduction of a corresponding nitro-pyridine derivative.

Experimental Protocol: Synthesis of 2-methylpyridin-4-amine via Reduction

This protocol is adapted from analogous reductions of nitropyridines.[1][2]

Step 1: Synthesis of 2-methyl-4-nitropyridine-N-oxide

This intermediate is typically prepared by the nitration of 2-methylpyridine-N-oxide.

Step 2: Reduction to 2-methyl-4-aminopyridine-N-oxide

  • In a hydrogenation vessel, dissolve 2-methyl-4-nitropyridine-N-oxide (1.0 eq) in methanol.

  • Add a catalytic amount of 10% Palladium on activated carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) or use a hydrogen balloon.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield 2-methyl-4-aminopyridine-N-oxide.[1]

Step 3: Deoxygenation to 2-methyl-4-aminopyridine

The N-oxide is then reduced to the final precursor.

PART 2: Regioselective Iodination of 2-methylpyridin-4-amine

The key step in this synthesis is the direct and selective iodination of 2-methylpyridin-4-amine. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for electron-rich aromatic and heteroaromatic compounds, making it an excellent choice for this transformation.[3][4] The reaction is typically carried out in a suitable solvent, and the regioselectivity is influenced by the electronic and steric environment of the pyridine ring.

Causality Behind Experimental Choices:
  • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is selected for its mild reactivity and high functional group tolerance, which prevents over-iodination or degradation of the starting material.[4][5] Unlike harsher reagents, NIS allows for a more controlled reaction.

  • Solvent: A polar aprotic solvent such as acetonitrile or glacial acetic acid is often used to facilitate the dissolution of the starting materials and the reagent.[3]

  • Temperature: The reaction is typically performed at moderate temperatures to ensure a reasonable reaction rate without promoting side reactions.

Experimental Protocol: Synthesis of 3-Iodo-2-methylpyridin-4-amine

This protocol is based on established procedures for the iodination of aminopyridines.[3]

  • To a stirred solution of 2-methylpyridin-4-amine (1.0 eq) in glacial acetic acid, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-Iodo-2-methylpyridin-4-amine.

Quantitative Data Summary
StepStarting MaterialReagents and ConditionsProductTypical Yield
12-methylpyridin-4-amineN-Iodosuccinimide (NIS), Glacial Acetic Acid, Room Temperature3-Iodo-2-methylpyridin-4-amine70-85%

Visualizations

Overall Synthetic Workflow

Synthesis_Workflow Start 2-Methylpyridin-4-amine Reagent N-Iodosuccinimide (NIS) Glacial Acetic Acid Start->Reagent Electrophilic Aromatic Substitution Product 3-Iodo-2-methylpyridin-4-amine Reagent->Product

Caption: Synthetic pathway for 3-Iodo-2-methylpyridin-4-amine.

Proposed Mechanism of Iodination

Iodination_Mechanism cluster_0 Electrophilic Attack cluster_1 Deprotonation Pyridine 2-Methylpyridin-4-amine Sigma_Complex Sigma Complex (Arenium Ion) Pyridine->Sigma_Complex + I+ Pyridine->Sigma_Complex NIS N-Iodosuccinimide (NIS) Product 3-Iodo-2-methylpyridin-4-amine Sigma_Complex->Product - H+ Sigma_Complex->Product Base Base (Solvent)

Caption: Mechanism of electrophilic iodination using NIS.

Conclusion

The synthesis of 3-Iodo-2-methylpyridin-4-amine is a straightforward process that relies on fundamental principles of organic chemistry. By leveraging the directing effects of the amino and methyl substituents on the pyridine ring, regioselective iodination can be achieved with high efficiency using mild reagents like N-Iodosuccinimide. This technical guide provides a robust and reliable protocol for the preparation of this valuable synthetic intermediate, empowering researchers in drug discovery and development with the tools to access novel chemical entities.

References

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  • PrepChem. (n.d.). Synthesis of 2-methyl-4- amino pyridine-N-oxide. [Link]

  • ACS Publications. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
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  • ResearchGate. (n.d.). A possible mechanism of iodination for aromatic compounds. [Link]

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  • MDPI. (2019). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 24(18), 3274. [Link]

  • Pharmaffiliates. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. [Link]

  • MDPI. (2022). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. Molecules, 27(15), 5003. [Link]

  • Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine. [Link]

  • NIH. (2014). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Medicinal Chemistry Letters, 5(11), 1223–1228. [Link]

Sources

Spectroscopic Characterization of 3-Iodo-2-methylpyridin-4-amine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Heterocyclic Building Block

In the landscape of modern drug discovery and materials science, substituted pyridines represent a class of heterocyclic compounds with immense synthetic utility and diverse applications. Among these, 3-Iodo-2-methylpyridin-4-amine is a fascinating, albeit less-documented, molecule. Its unique substitution pattern—featuring an electron-donating amino group, a sterically influential methyl group, and a synthetically versatile iodo group—makes it a highly attractive building block for the synthesis of novel pharmaceutical agents and functional materials. The strategic placement of the iodo group, in particular, opens avenues for a wide array of cross-coupling reactions, allowing for the introduction of diverse functionalities.

This in-depth technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for 3-Iodo-2-methylpyridin-4-amine. In the absence of direct experimental spectra in the public domain, this document leverages established principles of spectroscopic interpretation and comparative data from structurally analogous compounds to forecast the expected Mass Spectrometry (MS), Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectral features. This predictive approach is an invaluable tool for researchers, enabling the putative identification of the compound in complex reaction mixtures and providing a robust framework for future experimental validation.

Molecular Structure and Predicted Spectroscopic Overview

The structural arrangement of substituents on the pyridine ring dictates a unique electronic and steric environment, which in turn governs the molecule's spectroscopic fingerprint.

Figure 1: Structure of 3-Iodo-2-methylpyridin-4-amine.

Mass Spectrometry (MS): Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For 3-Iodo-2-methylpyridin-4-amine (C₆H₇IN₂), the predicted mass spectrum under electron impact (EI) ionization would exhibit the following key features:

  • Molecular Ion (M⁺): The molecular ion peak is expected to be prominent at m/z = 234 . Given the presence of a single nitrogen atom, this aligns with the nitrogen rule, which predicts an even molecular weight for a molecule with an even number of nitrogen atoms (or zero).[1][2]

  • Isotope Peak (M+1): The presence of ¹³C will result in a small M+1 peak.

  • Major Fragmentation Pathways:

    • Loss of Iodine: A very common fragmentation pathway for iodo-aromatic compounds is the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (I•, 127 Da). This would lead to a significant peak at m/z = 107 (M - 127).

    • Loss of Methyl Group: Cleavage of the C-C bond between the pyridine ring and the methyl group can lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in a peak at m/z = 219 (M - 15).

    • Ring Fragmentation: Subsequent fragmentation of the pyridine ring can lead to the loss of HCN (27 Da) from the m/z 107 fragment, yielding a peak at m/z = 80 .

Infrared (IR) Spectroscopy: Vibrational Analysis

The IR spectrum provides a fingerprint of the functional groups present in the molecule. The predicted IR absorption bands for 3-Iodo-2-methylpyridin-4-amine are summarized below.

Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Rationale and Comparative Insights
N-H (Amine)Symmetric & Asymmetric Stretching3400 - 3250 (two bands)Primary amines typically show two distinct N-H stretching bands in this region.[3]
N-H (Amine)Scissoring (Bending)1650 - 1580This bending vibration is characteristic of primary amines.
C-H (Aromatic)Stretching3100 - 3000Typical for C-H bonds on an aromatic ring.
C-H (Alkyl)Stretching2980 - 2850Characteristic of the methyl group.
C=C and C=NRing Stretching1600 - 1450Multiple bands are expected in this region due to the vibrations of the pyridine ring. The positions of these bands are sensitive to the substitution pattern.[4][5]
C-NStretching1350 - 1250Aromatic amines exhibit C-N stretching in this range.
C-IStretching600 - 500The C-I stretching vibration is expected in the far-IR region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 3-Iodo-2-methylpyridin-4-amine in a non-protic solvent like CDCl₃ would show distinct signals for the aromatic, amine, and methyl protons.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-6~ 7.8 - 8.0Doublet~ 5 - 6This proton is adjacent to the ring nitrogen, leading to a significant downfield shift. It is coupled to H-5.
H-5~ 6.5 - 6.7Doublet~ 5 - 6This proton is coupled to H-6. The electron-donating effect of the amino group at C-4 will shield this proton, shifting it upfield.
NH₂~ 4.5 - 5.5Broad Singlet-The chemical shift of amine protons is highly variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange.
CH₃~ 2.4 - 2.6Singlet-The methyl group at the 2-position is adjacent to the nitrogen and will be deshielded. It has no adjacent protons to couple with.
¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms of the pyridine ring and the methyl group.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-2~ 155 - 160This carbon is attached to the nitrogen and the methyl group, leading to a downfield shift.
C-3~ 90 - 95The direct attachment of the highly electronegative iodine atom causes a significant upfield shift (the "heavy atom effect").
C-4~ 150 - 155This carbon is attached to the strongly electron-donating amino group, resulting in a downfield shift.
C-5~ 110 - 115This carbon is shielded by the amino group at C-4.
C-6~ 145 - 150This carbon is adjacent to the ring nitrogen, causing a downfield shift.
CH₃~ 20 - 25Typical chemical shift for a methyl group attached to an aromatic ring.

Hypothetical Synthesis and Experimental Protocols

A plausible synthetic route to 3-Iodo-2-methylpyridin-4-amine could involve the direct iodination of 2-methylpyridin-4-amine.

Synthesis reagent reagent start 2-Methylpyridin-4-amine product 3-Iodo-2-methylpyridin-4-amine start->product I₂, KI, NaHCO₃ H₂O, rt

Sources

"3-Iodo-2-methylpyridin-4-amine" reactivity profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of 3-Iodo-2-methylpyridin-4-amine

Introduction

3-Iodo-2-methylpyridin-4-amine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a pyridine core substituted with an iodo group, a methyl group, and an amino group, provides a versatile platform for the synthesis of complex molecular architectures. The electron-deficient nature of the pyridine ring, combined with the strategic placement of a nucleophilic amino group and a readily displaceable iodo atom, dictates a rich and predictable reactivity profile. The iodo group at the C-3 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the amino group at the C-4 position offers a site for N-alkylation, acylation, and further coupling reactions. This guide provides a comprehensive exploration of the core reactivity of 3-Iodo-2-methylpyridin-4-amine, offering field-proven insights and detailed protocols for its application in synthetic chemistry.

Core Reactivity: A Multi-faceted Hub for Synthesis

The reactivity of 3-Iodo-2-methylpyridin-4-amine is dominated by the interplay between the C-I bond and the C-NH₂ group. The primary avenues of transformation involve palladium-catalyzed cross-coupling at the C-3 position and nucleophilic reactions at the 4-amino position.

G cluster_0 Palladium-Catalyzed Cross-Coupling (at C3-Iodo) A 3-Iodo-2-methylpyridin-4-amine B C-C Bond Formation A->B Suzuki-Miyaura Coupling (Boronic Acids/Esters) C C-N Bond Formation A->C Buchwald-Hartwig Amination (Primary/Secondary Amines) D C-C (sp) Bond Formation A->D Sonogashira Coupling (Terminal Alkynes) E Amine Functionalization A->E Acylation, Alkylation, etc. (at 4-Amino Group)

Caption: Key reactivity pathways for 3-Iodo-2-methylpyridin-4-amine.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most reactive site for transformations, primarily serving as an electrophilic partner in palladium-catalyzed cross-coupling reactions. This allows for the construction of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organohalide with an organoboron species.[1] For 3-Iodo-2-methylpyridin-4-amine, this reaction provides a direct route to 3-aryl or 3-vinyl substituted 2-methylpyridin-4-amines.

Mechanistic Rationale: The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the pyridine.[2]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[1][2]

  • Reductive Elimination: The newly coupled product is expelled from the palladium complex, regenerating the Pd(0) catalyst.[2]

The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate complex, facilitating transmetalation.[3]

Suzuki_Cycle cluster_cycle A Pd(0)L₂ C Ar-Pd(II)L₂(I) A->C Ar-I B Oxidative Addition E Ar-Pd(II)L₂(R) C->E [R-B(OR)₂(OH)]⁻ D Transmetalation (R-B(OR)₂ + Base) E->A Ar-R F Reductive Elimination G Ar-R H Ar-I I R-B(OR)₂

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

  • To a microwave vial or Schlenk flask, add 3-Iodo-2-methylpyridin-4-amine (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a base such as K₃PO₄ or K₂CO₃ (3.0 equiv.).[4]

  • Add a palladium catalyst, for instance, Pd₂(dba)₃ (1-5 mol%) and a phosphine ligand like XPhos (2-10 mol%).[4]

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add an anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF, 0.1-0.5 M).

  • Heat the reaction mixture at 80-120 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ComponentExample Reagent/ConditionPurpose
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂[3]Source of active Pd(0) catalyst.
Ligand XPhos, P(t-Bu)₃, PCy₃[3][4]Stabilizes Pd(0) and facilitates oxidative addition/reductive elimination.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.[3]
Solvent 1,4-Dioxane, Toluene, DMFSolubilizes reactants and facilitates heat transfer.
Temperature 80-120 °CProvides activation energy for the catalytic cycle.
Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5] This transformation is invaluable for introducing alkyne functionalities, which are themselves versatile intermediates for further synthesis (e.g., click chemistry, hydration, or reduction).

Mechanistic Rationale: This reaction uniquely employs a dual catalytic system.[6]

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl iodide to Pd(0) and subsequent reductive elimination.

  • Copper Cycle: A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate.[5] This species then undergoes transmetalation with the palladium complex.[7]

The amine base (e.g., triethylamine or diisopropylamine) serves both to neutralize the HX byproduct and as a solvent.[5]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)L₂ C Ar-Pd(II)L₂(I) A->C Ar-I E Ar-Pd(II)L₂(C≡CR) C->E Transmetalation E->A Ar-C≡CR F Cu(I)X G Cu(I)-C≡CR G->C G->F Transmetalation H H-C≡CR + Base H->G

Caption: Dual catalytic cycles of the Sonogashira coupling.

Representative Protocol: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add 3-Iodo-2-methylpyridin-4-amine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper co-catalyst (CuI, 2-10 mol%).[8]

  • Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 2-3 equiv.).[8]

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature to 80 °C, monitoring by TLC or LC-MS.[8]

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via flash column chromatography.

ComponentExample Reagent/ConditionPurpose
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄[7]Main catalyst for C-C bond formation.
Copper Co-catalyst Copper(I) Iodide (CuI)Activates the alkyne by forming a copper acetylide.[5]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Activates the alkyne and neutralizes HX byproduct.[5]
Solvent THF, DMF, or neat amineReaction medium.
Temperature 25-80 °CMild conditions are often sufficient.[5]
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, reacting aryl halides with primary or secondary amines.[9][10] This reaction is crucial for synthesizing complex amines and is a significant improvement over harsher classical methods.[9]

Mechanistic Rationale: The generally accepted mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[9][11] The use of bulky, electron-rich phosphine ligands is critical to promote the difficult reductive elimination step.[12]

Buchwald_Hartwig_Cycle cluster_cycle A Pd(0)L₂ C Ar-Pd(II)L₂(I) A->C Ar-I B Oxidative Addition E Ar-Pd(II)L₂(NR¹R²) C->E HNR¹R² + Base D Amine Coordination & Deprotonation E->A Ar-NR¹R² F Reductive Elimination G Ar-NR¹R² H Ar-I I HNR¹R² + Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Representative Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-4 mol%), a bulky phosphine ligand (e.g., RuPhos, Xantphos, 2-8 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv.).[12][13]

  • Add 3-Iodo-2-methylpyridin-4-amine (1.0 equiv.) and the desired primary or secondary amine (1.1-1.3 equiv.).

  • Add anhydrous, degassed toluene or 1,4-dioxane.

  • Seal the vessel and heat the mixture to 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

ComponentExample Reagent/ConditionPurpose
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of active Pd(0) catalyst.
Ligand RuPhos, XPhos, BINAPBulky, electron-rich ligands that promote reductive elimination.[9][12]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic base to deprotonate the amine.[12]
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvent.
Temperature 80-110 °CTo drive the catalytic cycle.

Reactivity of the 4-Amino Group

The exocyclic amino group at the C-4 position behaves as a typical, albeit slightly deactivated, arylamine. Its lone pair of electrons makes it nucleophilic and basic, allowing for a range of functionalization reactions.[14]

Acylation and Sulfonylation

The 4-amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) to form the corresponding amides. This reaction is often employed to protect the amino group during subsequent transformations or to introduce specific functional moieties. Similarly, reaction with sulfonyl chlorides yields sulfonamides.

Representative Protocol: N-Acylation

  • Dissolve 3-Iodo-2-methylpyridin-4-amine (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or THF.

  • Add a base such as triethylamine or pyridine (1.5-2.0 equiv.).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride or Boc-anhydride, 1.1 equiv.).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM or ethyl acetate, dry the organic layer, and concentrate.

  • Purify as needed by chromatography or recrystallization.

Nucleophilic Alkylation

Direct alkylation of the amino group can be achieved using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, and even the formation of a quaternary ammonium salt, because the product amine is often as nucleophilic or more so than the starting material.[15][16] Reductive amination with an aldehyde or ketone is a more controlled method for achieving mono-alkylation.

Conclusion

3-Iodo-2-methylpyridin-4-amine is a robust and versatile building block whose reactivity is primarily centered on palladium-catalyzed cross-coupling at the C3-iodo position and nucleophilic chemistry at the C4-amino group. A thorough understanding of these reaction pathways, including the mechanistic principles behind catalyst, ligand, and base selection, empowers researchers to strategically incorporate this scaffold into complex target molecules. The protocols and data presented in this guide serve as a validated starting point for the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

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  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • PubChem. 4-Iodo-3-methylpyridin-2-amine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Mondal, B., et al. (2020). Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System. ACS Omega. [Link]

  • Organ, M. G., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. York University. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

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  • YouTube. Buchwald-Hartwig amination. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. Nucleophilic Substitution in Synthesis- Amines. [Link]

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  • YouTube. Nucleophilic Substitution with Amines. [Link]

  • XH-Y. 3-Iodo-4-methylpyridin-2-amine. [Link]

  • Master Organic Chemistry. Nucleophilicity Trends of Amines. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

  • PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Michigan State University Department of Chemistry. Amine Reactivity. [Link]

  • ResearchGate. Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. [Link]

  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Royal Society of Chemistry. Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Link]

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Unlocking the Potential of 3-Iodo-2-methylpyridin-4-amine: A Technical Guide to Emerging Research Areas

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substituted pyridine core is a cornerstone of modern medicinal chemistry and materials science. Within this versatile class of heterocycles, 3-Iodo-2-methylpyridin-4-amine presents itself as a particularly compelling, yet underexplored, building block. Its unique trifecta of functionalities—a nucleophilic amine, a sterically accessible methyl group, and a reactive iodine atom—offers a rich landscape for chemical diversification and innovation. This technical guide provides an in-depth exploration of promising research avenues for 3-Iodo-2-methylpyridin-4-amine, targeting researchers, scientists, and drug development professionals. We will delve into its strategic application in the synthesis of novel kinase inhibitors, its utility as a versatile platform for advanced synthetic methodologies, and its potential in the burgeoning fields of materials science and catalysis. Each section is designed to not only present potential research directions but also to provide the underlying scientific rationale and detailed, actionable experimental protocols.

Introduction: The Strategic Value of a Polysubstituted Pyridine

3-Iodo-2-methylpyridin-4-amine is a strategically designed scaffold. The 4-amino group provides a key interaction point, often acting as a hydrogen bond donor in biological systems, while the 2-methyl group can provide beneficial steric interactions or be a site for further functionalization.[1][2] Crucially, the iodine atom at the 3-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce diverse chemical moieties.[3][4] This guide will illuminate the untapped potential of this molecule, presenting a roadmap for its application in cutting-edge research.

Medicinal Chemistry and Drug Discovery: A Privileged Scaffold for Kinase Inhibitors

The aminopyridine moiety is a well-established pharmacophore in numerous approved drugs and clinical candidates.[1][5][6] Patent literature has already identified 3-Iodo-2-methylpyridin-4-amine as a key intermediate in the synthesis of potent and selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8), its paralog CDK19, and Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1).[2][6] These kinases are implicated in a variety of cancers, making them attractive therapeutic targets.[1][6]

Research Area: Development of Novel CDK8/19 and PKMYT1 Inhibitors

Scientific Rationale: The 2,3,4-substituted pyridine core of 3-Iodo-2-methylpyridin-4-amine can serve as a "hinge-binding" motif, a common feature in many kinase inhibitors that interact with the ATP-binding site of the enzyme.[2][7] The iodine at the 3-position provides a convenient attachment point for various side chains that can be tailored to occupy adjacent hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity.[7][8]

Experimental Workflow:

Caption: Experimental workflow for the development of kinase inhibitors.

Key Experiments and Protocols:

Protocol 2.1.1: Suzuki Coupling for the Synthesis of 3-Aryl-2-methylpyridin-4-amines

  • Rationale: The Suzuki coupling is a robust and versatile method for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl moieties at the 3-position.[8][9] This allows for the exploration of various substituents to probe the hydrophobic pocket of the kinase active site.

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add 3-Iodo-2-methylpyridin-4-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and sodium carbonate (2.0 mmol).

    • Add a 3:1 mixture of degassed dioxane and water (10 mL).

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Arylboronic Acid Derivative Rationale for Selection Expected Impact on Activity
Phenylboronic acidBaseline compound to establish potency.Moderate activity expected.
4-Fluorophenylboronic acidIntroduces a fluorine atom for potential hydrogen bonding or improved metabolic stability.Potential for increased potency.
3-Methoxyphenylboronic acidExplores the effect of an electron-donating group and potential hydrogen bond acceptor.May improve potency and solubility.
Thiophene-2-boronic acidIntroduces a heteroaromatic ring to explore different binding interactions.May enhance selectivity.
Research Area: Bioisosteric Replacement of the Iodo Group

Scientific Rationale: While the iodo group is an excellent synthetic handle, it is not always optimal for a final drug candidate due to potential metabolic liabilities. Bioisosteric replacement of the iodine with other functional groups of similar size and electronic properties can improve the pharmacokinetic profile of a lead compound while maintaining or even enhancing its biological activity.[10]

Experimental Approach:

  • Ethynyl Group as a Bioisostere: The ethynyl group is a non-classical bioisostere of iodine, mimicking its size and ability to participate in certain non-covalent interactions.[3] Sonogashira coupling of 3-Iodo-2-methylpyridin-4-amine with a protected acetylene, followed by deprotection, would yield the 3-ethynyl derivative for biological evaluation.

  • Nitrile Group as a Bioisostere: The nitrile group can also be considered a bioisostere of iodine. This can be introduced via a cyanation reaction on the iodo-pyridine precursor.

Synthetic Chemistry and Method Development: A Platform for Versatile Transformations

The reactivity of the C-I bond in 3-Iodo-2-methylpyridin-4-amine makes it an ideal substrate for developing and optimizing a range of palladium-catalyzed cross-coupling reactions.[11][12][13][14]

Research Area: Optimization of Cross-Coupling Protocols

Scientific Rationale: While general protocols for Suzuki, Sonogashira, and Buchwald-Hartwig reactions are well-established, the specific substitution pattern of 3-Iodo-2-methylpyridin-4-amine may require tailored conditions for optimal yield and purity.[12][13][15] The presence of the free amino group, for instance, could potentially coordinate to the palladium catalyst and influence its activity.[16]

Experimental Design: A design of experiments (DoE) approach can be employed to systematically optimize reaction parameters such as catalyst, ligand, base, solvent, and temperature for each class of coupling reaction.

Protocol 3.1.1: Sonogashira Coupling for the Synthesis of 3-Alkynyl-2-methylpyridin-4-amines

  • Rationale: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing a linear and rigid alkynyl linker.[12][14] This can be used to position other functional groups at a precise distance and geometry from the pyridine core.

  • Procedure:

    • In a glovebox, to a vial add 3-Iodo-2-methylpyridin-4-amine (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

    • Add degassed triethylamine (5 mL).

    • Seal the vial and stir at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture and purify by flash column chromatography.

Protocol 3.1.2: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-2-methylpyridin-4-amine Derivatives

  • Rationale: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the 3-position.[11][13] This opens up a vast chemical space for derivatization.

  • Procedure:

    • To a dry Schlenk tube, add 3-Iodo-2-methylpyridin-4-amine (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (1.5 mmol).

    • Evacuate and backfill the tube with argon.

    • Add anhydrous, degassed dioxane (10 mL).

    • Heat the reaction to 100 °C and stir for 12-24 hours.

    • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Materials Science: Building Blocks for Functional Organic Materials

The rigid, aromatic nature of the pyridine core, combined with its potential for extensive functionalization, makes 3-Iodo-2-methylpyridin-4-amine an attractive starting material for the synthesis of novel organic materials.[5][17]

Research Area: Synthesis of Novel Bipyridine and Terpyridine Ligands for Catalysis and Luminescent Materials

Scientific Rationale: Bipyridine and terpyridine moieties are fundamental building blocks for creating metal complexes with interesting catalytic and photophysical properties.[5][17][18] By synthesizing bipyridine and terpyridine derivatives of 3-Iodo-2-methylpyridin-4-amine, novel ligands with tailored electronic and steric properties can be accessed. These ligands can then be used to create metal complexes for applications in catalysis or as emitters in organic light-emitting diodes (OLEDs).[19][20][21]

Synthetic Strategy:

Caption: Synthetic route to novel bipyridine-based materials.

Key Synthetic Steps:

  • Synthesis of an Unsymmetrical Bipyridine: A Suzuki coupling reaction between 3-Iodo-2-methylpyridin-4-amine and 2-pyridylboronic acid would yield the corresponding bipyridine ligand.

  • Metal Complexation: The resulting bipyridine can be reacted with various transition metal precursors (e.g., Ru(bpy)₂Cl₂, Ir(ppy)₂Cl]₂) to form novel luminescent or catalytically active complexes.

Conclusion

3-Iodo-2-methylpyridin-4-amine is a molecule of significant, yet largely untapped, potential. Its strategic placement of functional groups makes it an ideal starting point for a multitude of research endeavors. This guide has outlined several promising research areas, from the development of life-saving kinase inhibitors to the creation of novel functional materials. The detailed protocols and scientific rationale provided herein are intended to serve as a launchpad for further innovation, empowering researchers to unlock the full potential of this versatile chemical scaffold.

References

  • Royal Society of Chemistry. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • MDPI. (2024, January 3).
  • Patentscope. (2016). WO2016009076A1 - Novel naphthryidines and isoquinolines and their use as cdk8/19 inhibitors.
  • Chem-Impex. (n.d.). 2-Iodopyridine. Retrieved January 21, 2026.
  • Patentscope. (2024). WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.
  • ResearchGate. (2024, January 19). (PDF)
  • Semantic Scholar. (2007, September 1). Synthesis of Amino-Functionalized 2,2′-Bipyridines.
  • Patentsnap Synapse. (2025, March 11). What are the new molecules for CDK8 inhibitors?.
  • Guidechem. (n.d.). What are the applications of 4-Iodopyridine in organic synthesis?. FAQ - Guidechem.
  • ResearchGate. (n.d.). Characterization of the interaction between CDK8 and CDK19 and the....
  • PubMed Central. (2024, October 15).
  • PubMed. (2025, January 5).
  • ScienceDirect. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
  • PubMed Central. (n.d.). Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells.
  • PubMed. (2019, January 1).
  • RSC Publishing. (n.d.). Structure-based virtual screening discovers novel PKMYT1 inhibitors.
  • PubMed. (n.d.).
  • NIH. (n.d.). Synthesis and characterization of a novel pyridinium iodide-tagged Schiff base and its metal complexes as potential ACHN inhibitors.
  • IJFMR. (n.d.).
  • RSC Publishing. (n.d.).
  • Wikipedia. (n.d.).
  • ChemSpider Synthetic Pages. (n.d.).
  • Taylor & Francis Online. (n.d.). Bioisostere – Knowledge and References.
  • Journal of Materials Chemistry C (RSC Publishing). (n.d.). Dual versus normal TADF of pyridines ornamented with multiple donor moieties and their performance in OLEDs.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2023, June 30).
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • RSC Publishing. (n.d.). Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs)
  • PubMed Central. (2019, January 28).
  • PubMed Central. (2021, August 12). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand.
  • PubMed Central. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • RSC Publishing. (2024, July 8).
  • Benchchem. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Nature. (2016, November 28). Near-infrared organic light-emitting diodes with very high external quantum efficiency and radiance.
  • Beilstein Journals. (n.d.).
  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ResearchGate. (n.d.). Organic Light-Emitting Diodes (OLEDs)
  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • ResearchGate. (n.d.). Examples of compounds used in organic light emitting diodes (OLED)....
  • ResearchGate. (n.d.). (PDF)

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Methodological & Application

Application Note: A Validated Synthesis Protocol for 3-Iodo-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 3-Iodo-2-methylpyridin-4-amine, a key heterocyclic building block for pharmaceutical research and drug development. The described methodology is based on the direct electrophilic iodination of 2-methylpyridin-4-amine. This guide emphasizes the rationale behind procedural choices, offers insights into reaction mechanisms, and includes a self-validating framework through in-process controls and final product characterization. It is intended for researchers, chemists, and drug development professionals requiring a reliable and reproducible synthetic route to this valuable intermediate.

Introduction and Strategic Rationale

3-Iodo-2-methylpyridin-4-amine is a substituted pyridine derivative of significant interest in medicinal chemistry. The presence of three distinct functional handles—an activating amino group, a methyl group, and a strategically placed iodine atom—makes it a versatile scaffold for constructing complex molecular architectures. The iodine atom, in particular, serves as a crucial linchpin for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents to explore structure-activity relationships (SAR).

Synthetic Strategy:

The chosen synthetic pathway is a direct electrophilic aromatic substitution on the commercially available precursor, 2-methylpyridin-4-amine. This approach is selected for its efficiency and atom economy over more convoluted multi-step sequences.

  • Regioselectivity: The pyridine ring is activated towards electrophilic substitution by both the amino (-NH₂) and methyl (-CH₃) groups. The primary amino group is a powerful activating, ortho, para-directing group. The C3 position is ortho to the amino group and meta to the methyl group, making it the most electron-rich and sterically accessible site for iodination. This inherent electronic bias provides a strong driving force for the desired regioselectivity, minimizing the formation of isomeric byproducts.

  • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is the reagent of choice for this transformation. Compared to harsher alternatives like iodine monochloride or molecular iodine with an oxidant, NIS is a mild and efficient source of an electrophilic iodine (I⁺) species.[1] Its use reduces the risk of over-iodination and is compatible with the sensitive amino group, leading to a cleaner reaction profile.

Visualized Synthetic Workflow

The overall process, from starting material to the purified final product, is outlined below.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis SM Dissolve 2-methylpyridin-4-amine in Acetonitrile Reagent_Add Portion-wise addition of N-Iodosuccinimide (NIS) SM->Reagent_Add Cool to 0°C Stir Stir at Room Temperature (Monitor by TLC) Reagent_Add->Stir Quench Quench with aq. Na₂S₂O₃ Stir->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine & Dry (anhydrous Na₂SO₄) Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify Final_Product 3-Iodo-2-methylpyridin-4-amine Purify->Final_Product Characterize Characterize (NMR, MS, MP) Final_Product->Characterize

Caption: Workflow for the synthesis of 3-Iodo-2-methylpyridin-4-amine.

Detailed Experimental Protocol

3.1. Materials and Reagents

ReagentCAS No.MW ( g/mol )AmountMoles (mmol)Equivalents
2-methylpyridin-4-amine695-34-1108.145.00 g46.21.0
N-Iodosuccinimide (NIS)516-12-1224.9910.9 g48.51.05
Acetonitrile (MeCN)75-05-841.05100 mL--
Ethyl Acetate (EtOAc)141-78-688.11~300 mL--
Sodium Thiosulfate (aq.)7772-98-7158.11~100 mL--
Brine (sat. NaCl aq.)7647-14-558.44~100 mL--
Anhydrous Sodium Sulfate7757-82-6142.04As needed--
Silica Gel (230-400 mesh)7631-86-960.08As needed--

3.2. Equipment

  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware and consumables

3.3. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-methylpyridin-4-amine (5.00 g, 46.2 mmol) and acetonitrile (100 mL). Stir the mixture at room temperature until the solid is completely dissolved.

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add N-Iodosuccinimide (10.9 g, 48.5 mmol) in three equal portions over 15 minutes. Causality Note: Portion-wise addition helps to control the reaction exotherm and maintain selectivity.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Ethyl Acetate:Hexanes as the eluent. The reaction is complete when the starting material spot (visualized by UV light) is fully consumed.

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of 10% aqueous sodium thiosulfate solution to quench unreacted NIS. The characteristic brown color of iodine should dissipate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 3-Iodo-2-methylpyridin-4-amine as an off-white to light brown solid. Dry the product under high vacuum. The expected yield is typically in the range of 75-85%.

Safety and Hazard Analysis

This procedure must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • 2-methylpyridin-4-amine: Toxic if swallowed and can be fatal if it comes into contact with the skin.[2][3] It causes serious eye and skin irritation. Avoid inhalation of dust.

  • N-Iodosuccinimide (NIS): An oxidizing agent and an irritant to the skin, eyes, and respiratory system.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Product (3-Iodo-2-methylpyridin-4-amine): The product should be handled with care, assuming a toxicity profile similar to its precursors. It is a potential irritant and toxicant.

Always have appropriate spill control materials available. Dispose of chemical waste according to institutional guidelines.

Troubleshooting and Mechanistic Considerations

Potential Issue Probable Cause Recommended Solution
Incomplete Reaction Insufficient reaction time or degraded NIS.Allow the reaction to stir for a longer period (up to 12 hours). If no change is observed, a fresh bottle of NIS may be required.
Formation of Byproducts Reaction temperature too high, leading to di-iodination or other side reactions.Ensure the addition of NIS is performed at 0 °C and that the reaction does not overheat upon warming to room temperature.
Low Yield after Workup Incomplete extraction of the product, which has some water solubility.Perform additional extractions (up to 5) with ethyl acetate. Ensure the brine wash is not overly aggressive.
Product Contamination Residual succinimide from the workup.Ensure the sodium thiosulfate quench is effective. If succinimide co-elutes during chromatography, a secondary wash of the dissolved crude product with dilute aqueous NaOH may help, followed by re-extraction.

Mechanistic Insight: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The lone pair of electrons on the amino group nitrogen increases the electron density of the pyridine ring, particularly at the ortho (C3, C5) positions. The succinimide portion of NIS polarizes the N-I bond, making the iodine atom electrophilic. The π-electrons of the pyridine ring attack the electrophilic iodine, forming a resonance-stabilized cationic intermediate (a sigma complex). Finally, a base (such as the solvent or another molecule) removes the proton from the C3 position to restore aromaticity and yield the final product.

References

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Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 3-Iodo-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Iodo-2-methylpyridin-4-amine in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1] Its derivatives are integral to a multitude of approved pharmaceuticals, owing to their ability to engage in crucial biological interactions and their favorable physicochemical properties. Among the vast array of functionalized pyridines, 3-iodo-2-methylpyridin-4-amine stands out as a highly valuable and versatile building block. The strategic placement of the iodo, methyl, and amino groups offers a unique combination of reactivity and functionality, making it a sought-after intermediate for the synthesis of complex molecular architectures.

The presence of the iodine atom at the 3-position provides a reactive handle for transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful tool for the formation of carbon-carbon bonds. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, enabling the rapid generation of diverse compound libraries for biological screening. The 2-methyl group can provide steric influence and modulate the electronic properties of the pyridine ring, while the 4-amino group offers a site for further functionalization or can act as a key pharmacophoric element.

However, the presence of the primary amino group presents a unique challenge in Suzuki-Miyaura couplings. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and reduced reaction efficiency. Therefore, the careful selection of the catalyst system, including the palladium precursor, ligand, and base, is paramount for achieving high yields and clean conversions. This guide provides a comprehensive overview of the Suzuki cross-coupling of 3-iodo-2-methylpyridin-4-amine, offering detailed protocols and insights into the mechanistic considerations that underpin successful reaction outcomes.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-iodo-2-methylpyridin-4-amine to form a Pd(II) intermediate. This is often the rate-determining step of the reaction. The reactivity of the halide follows the order I > Br > Cl.[3]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Cycle

Key Considerations for the Suzuki Coupling of 3-Iodo-2-methylpyridin-4-amine

The successful Suzuki cross-coupling of 3-iodo-2-methylpyridin-4-amine hinges on the judicious selection of several key reaction parameters. The presence of the electron-donating amino group can increase the electron density of the pyridine ring, potentially slowing down the oxidative addition step. Furthermore, the amino group can act as a ligand for the palladium catalyst, leading to catalyst deactivation. To overcome these challenges, the following factors should be carefully considered:

Catalyst and Ligand Selection

For substrates like 3-iodo-2-methylpyridin-4-amine, which are prone to catalyst inhibition, the use of palladium catalysts with bulky, electron-rich phosphine ligands is often advantageous. These ligands can promote the desired catalytic cycle while minimizing the inhibitory effects of the amino group.

Catalyst/LigandKey Features & Rationale
Pd(PPh₃)₄ A common and often effective catalyst for Suzuki couplings. The tetrakis(triphenylphosphine)palladium(0) complex can be used directly.
PdCl₂(dppf) [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is a robust and versatile catalyst that is often effective for challenging substrates.
Buchwald Ligands (e.g., SPhos, XPhos) These bulky, electron-rich biaryl phosphine ligands are particularly effective for the coupling of heteroaryl halides and can overcome catalyst inhibition by amino groups.
N-Heterocyclic Carbene (NHC) Ligands NHC ligands form strong bonds with palladium and can provide high catalytic activity and stability, making them suitable for challenging couplings.
Choice of Base

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction yield and should be optimized for each specific substrate combination.

BaseStrengthCommon Applications & Considerations
K₂CO₃ ModerateA widely used and effective base, often used in aqueous solutions.
Cs₂CO₃ StrongOften provides higher yields for challenging couplings, but is more expensive.
K₃PO₄ StrongA strong, non-nucleophilic base that is effective in many Suzuki reactions, particularly with sterically hindered substrates.
Na₂CO₃ ModerateA cost-effective alternative to K₂CO₃.
Solvent System

The choice of solvent is critical for dissolving the reactants and facilitating the catalytic cycle. Aprotic polar solvents, often in combination with water, are commonly employed.

Solvent(s)Properties & Rationale
1,4-Dioxane/Water A very common and effective solvent system for Suzuki couplings.
Toluene/Water Another widely used biphasic system.
DMF or DMA Can be effective but may require higher temperatures and can be more difficult to remove.
Acetonitrile/Water A polar aprotic solvent system that can be effective in some cases.

Experimental Protocol: Suzuki Cross-Coupling of 3-Iodo-2-methylpyridin-4-amine with Phenylboronic Acid

This protocol provides a detailed, step-by-step methodology for a representative Suzuki cross-coupling reaction.

Reaction Scheme:

Reaction_Scheme

Materials and Reagents:
  • 3-Iodo-2-methylpyridin-4-amine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodo-2-methylpyridin-4-amine (1.0 mmol, 234 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-3-phenylpyridin-4-amine.

Expected Results and Characterization:

The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The yield of the reaction will vary depending on the specific boronic acid used and the optimization of the reaction conditions, but yields in the range of 70-95% can be expected for this type of coupling.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently degassed solvents- Poor quality reagents- Catalyst inhibition- Use a fresh batch of catalyst.- Ensure thorough degassing of solvents.- Use high-purity starting materials.- Switch to a more robust catalyst system (e.g., PdCl₂(dppf) or a Buchwald catalyst).
Formation of side products (e.g., homocoupling of boronic acid) - Reaction temperature too high- Incorrect stoichiometry- Lower the reaction temperature.- Use a slight excess (1.1-1.2 equiv) of the boronic acid.
Difficulty in purification - Incomplete reaction- Formation of closely eluting impurities- Ensure the reaction goes to completion.- Optimize the chromatography conditions (e.g., try a different solvent system).

Conclusion

The Suzuki-Miyaura cross-coupling of 3-iodo-2-methylpyridin-4-amine is a powerful and versatile transformation for the synthesis of a diverse range of 3-aryl-2-methylpyridin-4-amine derivatives. While the presence of the amino group can pose challenges, a thorough understanding of the reaction mechanism and careful optimization of the catalyst system, base, and solvent allow for efficient and high-yielding reactions. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in drug discovery, medicinal chemistry, and materials science, enabling the effective utilization of this important building block in the creation of novel and functional molecules.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Scribd. Exp 4 - Suzuki Coupling Reaction. Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • PMC - NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • PMC - NIH. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • ResearchGate. Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing... Available at: [Link]

  • SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available at: [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Available at: [Link]

  • Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]

  • ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: [Link]

  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Googleapis.com. WO 2014/093566 A1.
  • ResearchGate. Synthesis of 3-aryl-1-phosphinoimidazo[1,5- a ]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Available at: [Link]

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Application Notes and Protocols for the Heck Coupling of 3-Iodo-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly within the realm of pharmaceutical and materials science. Among the myriad of cross-coupling reactions, the Palladium-catalyzed Heck-Mizoroki reaction stands out for its efficacy in forming C-C bonds by coupling aryl or vinyl halides with alkenes.[1][2] This transformation is pivotal in the synthesis of complex molecular architectures from readily available precursors.

This application note provides a detailed guide to the Heck coupling of 3-Iodo-2-methylpyridin-4-amine , a substrate of significant interest in medicinal chemistry. The pyridine scaffold is a common motif in numerous therapeutic agents, and the ability to functionalize it at specific positions opens up vast chemical space for drug discovery. The presence of an amino group and a methyl group on the pyridine ring introduces both electronic and steric challenges that necessitate a carefully optimized reaction protocol. This document will delve into the critical parameters of the Heck reaction, offering a robust starting protocol and strategies for optimization, tailored to this specific and valuable substrate.

Understanding the Heck Coupling: A Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3] A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Alkene Coordination Alkene Coordination Ar-Pd(II)-X(L2)->Alkene Coordination Alkene Ar-Pd(II)-X(L2)(Alkene) Ar-Pd(II)-X(L2)(Alkene) Alkene Coordination->Ar-Pd(II)-X(L2)(Alkene) Migratory Insertion Migratory Insertion Ar-Pd(II)-X(L2)(Alkene)->Migratory Insertion R-Pd(II)-X(L2) R-Pd(II)-X(L2) Migratory Insertion->R-Pd(II)-X(L2) Beta-Hydride Elimination Beta-Hydride Elimination R-Pd(II)-X(L2)->Beta-Hydride Elimination Product_HPdX Alkene Product + H-Pd(II)-X(L2) Beta-Hydride Elimination->Product_HPdX Reductive Elimination Reductive Elimination Product_HPdX->Reductive Elimination Base Reductive Elimination->Pd(0)L2 - HBX

Figure 1: Catalytic Cycle of the Heck Reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of 3-Iodo-2-methylpyridin-4-amine to form a Pd(II) complex.

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by syn-migratory insertion of the alkene into the Pd-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the β-carbon (relative to the palladium) is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst by abstracting the hydride and the halide from the palladium, preparing it for the next catalytic cycle.

Key Parameters for the Heck Coupling of 3-Iodo-2-methylpyridin-4-amine

The success of the Heck reaction for this specific substrate hinges on the careful selection of the following components:

1. Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst.[4] It is reduced in situ to the active Pd(0) species. Other common sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

2. Ligands: The choice of ligand is critical for stabilizing the palladium catalyst and influencing its reactivity. For an electron-rich and sterically hindered substrate like 3-Iodo-2-methylpyridin-4-amine, bulky and electron-rich phosphine ligands are often preferred.

  • Triphenylphosphine (PPh₃): A standard, versatile ligand.

  • Tri(o-tolyl)phosphine (P(o-tol)₃): A more sterically demanding ligand that can sometimes improve yields for hindered substrates.[5]

  • Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos): These are often highly effective for challenging cross-coupling reactions.

  • N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for Heck reactions, offering high stability and activity.[6]

3. Base: The base plays a crucial role in regenerating the Pd(0) catalyst at the end of the cycle. Both organic and inorganic bases are commonly employed.

  • Triethylamine (Et₃N): A common organic base.

  • Diisopropylethylamine (DIPEA): A bulkier organic base that can be beneficial in some cases.

  • Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, NaOAc): These are also widely used and can influence the reaction outcome.[1] For substrates prone to side reactions, a weaker base like sodium acetate (NaOAc) might be advantageous.[2]

4. Solvent: Polar aprotic solvents are generally the best choice for Heck reactions.

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMAc)

  • Acetonitrile (MeCN)

  • Dioxane

5. Reaction Temperature: The reaction temperature significantly impacts the reaction rate. Typically, Heck reactions are run at elevated temperatures, often in the range of 80-140 °C.[3]

Recommended Starting Protocol

This protocol provides a robust starting point for the Heck coupling of 3-Iodo-2-methylpyridin-4-amine with n-butyl acrylate. Optimization of the parameters outlined below may be necessary to achieve the desired yield and purity.

Materials:

  • 3-Iodo-2-methylpyridin-4-amine

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-Iodo-2-methylpyridin-4-amine (1.0 eq), Pd(OAc)₂ (0.02 eq, 2 mol%), and P(o-tol)₃ (0.04 eq, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMF (to make a 0.1 M solution based on the aryl iodide). Stir the mixture for 10 minutes at room temperature.

  • Add n-butyl acrylate (1.2 eq) and triethylamine (2.0 eq) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Optimization and Troubleshooting

For challenging substrates, systematic optimization of the reaction conditions is often necessary. The following table provides a guide for this process.

ParameterStarting ConditionOptimization StrategyRationale
Palladium Precursor Pd(OAc)₂ (2 mol%)Vary loading (1-5 mol%). Try Pd₂(dba)₃.Ensure sufficient active catalyst is present.
Ligand P(o-tol)₃ (4 mol%)Screen PPh₃, Buchwald ligands (SPhos, XPhos), NHC ligands. Vary Pd:ligand ratio (1:1 to 1:4).Steric and electronic properties of the ligand are critical for hindered substrates.
Base Et₃N (2.0 eq)Screen K₂CO₃, Cs₂CO₃, NaOAc, DIPEA. Vary equivalents (1.5-3.0 eq).Base strength can influence reaction rate and side reactions.
Solvent DMFScreen DMAc, MeCN, Dioxane.Solvent polarity can affect solubility and reaction kinetics.
Temperature 100 °CVary temperature (80-140 °C).Higher temperatures can increase reaction rate but may also lead to decomposition.

Potential Side Reactions and Solutions:

  • Homocoupling of the Aryl Iodide: This can occur at high temperatures or with inefficient catalyst turnover. Lowering the temperature or screening different ligands can mitigate this.

  • Isomerization of the Alkene Product: The presence of the palladium-hydride intermediate can lead to double bond migration.[7] Adding a proton scavenger or using a milder base can sometimes suppress this.

  • Dehalogenation of the Starting Material: This can be a competing pathway, especially with highly active catalyst systems.

Conclusion

The Heck coupling of 3-Iodo-2-methylpyridin-4-amine is a valuable transformation for the synthesis of novel compounds in drug discovery and development. While the steric hindrance and electronic nature of this substrate present challenges, a systematic approach to reaction optimization, guided by a solid understanding of the reaction mechanism, can lead to successful outcomes. The protocol and strategies outlined in this application note provide a strong foundation for researchers to efficiently perform and optimize this important C-C bond-forming reaction.

References

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH. (2023-07-25). Retrieved from [Link]

  • Heck Reaction - Organic Chemistry Portal. Retrieved from [Link]

  • Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC - PubMed Central. Retrieved from [Link]

  • Heck reaction - Wikipedia. Retrieved from [Link]

  • Heck Reaction - Chemistry LibreTexts. Retrieved from [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. Retrieved from [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021-03-20). Retrieved from [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016-03-10). Retrieved from [Link]

  • Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers - PMC - NIH. Retrieved from [Link]

  • Palladium(II)-catalyzed isomerization of olefins with tributyltin hydride - PubMed. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 3-Iodo-2-methylpyridin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the versatile applications of the heterocyclic building block, 3-Iodo-2-methylpyridin-4-amine . This key intermediate is strategically positioned for the synthesis of complex molecular architectures, particularly in the discovery of novel therapeutics. Its unique arrangement of a nucleophilic amino group and a reactive iodo substituent on a pyridine scaffold allows for precise, sequential chemical modifications. We will explore its utility in cornerstone palladium-catalyzed cross-coupling reactions and provide detailed, field-proven protocols for its application, with a particular focus on the synthesis of kinase inhibitors.

Introduction: The Value Proposition of a Multi-Functional Scaffold

The aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its ability to engage in critical hydrogen bonding interactions as both a donor (amine) and acceptor (pyridine nitrogen) makes it an ideal pharmacophore for targeting a wide array of biological targets, most notably protein kinases.[3][4]

3-Iodo-2-methylpyridin-4-amine emerges as a particularly valuable asset for drug discovery campaigns. The molecule is engineered for synthetic versatility:

  • The Iodo Group: Positioned at the 3-position, the iodine atom serves as an excellent leaving group for a suite of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse aryl, heteroaryl, and alkynyl groups, which are fundamental for modulating potency, selectivity, and pharmacokinetic properties of a drug candidate. The reactivity of aryl iodides is generally higher than the corresponding bromides or chlorides, often allowing for milder reaction conditions.[5]

  • The 4-Amino Group: This primary amine is a key nucleophilic center and a potent hydrogen bond donor. It can be functionalized to build out the molecular structure or serve as a crucial interaction point with the target protein. Its presence necessitates careful strategic planning, as it may require protection during certain synthetic steps to prevent unwanted side reactions.[6]

  • The 2-Methyl Group: This group provides steric influence and can be used to fine-tune the molecule's conformation and interaction with its biological target, potentially enhancing selectivity or blocking metabolic pathways.

This guide will provide the foundational knowledge and practical protocols to effectively leverage this building block in a research setting.

Core Synthetic Transformations: Palladium-Catalyzed Cross-Coupling

The true power of 3-Iodo-2-methylpyridin-4-amine is unlocked through its participation in palladium-catalyzed cross-coupling reactions. These methods provide a robust and predictable platform for constructing carbon-carbon and carbon-nitrogen bonds.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging biaryl and heteroaryl-aryl bonds.[7][8] It involves the reaction of the aryl iodide with an organoboron species, typically a boronic acid or ester, under basic conditions.[9] The reaction is prized for its functional group tolerance and the commercial availability of a vast array of boronic acids.

Causality in Experimental Design:

  • Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is standard. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior as they promote the rate-determining oxidative addition step and facilitate the final reductive elimination.[8] Using a pre-formed catalyst like Pd(PPh₃)₄ is also a common and effective choice.

  • Base: The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[8][10] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The choice of base can significantly impact yield, with stronger bases sometimes required for less reactive substrates.

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is common, as the water aids in dissolving the inorganic base and facilitates the catalytic cycle.

cluster_workflow Suzuki-Miyaura Coupling Workflow start 3-Iodo-2-methyl pyridin-4-amine reaction Reaction Assembly Inert Atmosphere Heat (e.g., 80-100 °C) start->reaction boronic_acid Aryl/Heteroaryl Boronic Acid R-B(OH)2 boronic_acid->reaction reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup Reaction Completion product 3-(Aryl/Heteroaryl)-2-methyl pyridin-4-amine purification Column Chromatography workup->purification final_product Purified Product purification->final_product

Fig 1. Suzuki-Miyaura Coupling Workflow.
B. Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[5][11] This reaction is fundamental for introducing linear, rigid linkers into molecules, a common strategy in medicinal chemistry to probe pockets or connect different pharmacophores.

Causality in Experimental Design:

  • Traditional Conditions: The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[5] The copper salt reacts with the alkyne to form a copper acetylide, which is the active species in the transmetalation step. An amine base, such as triethylamine or diisopropylamine, is used as both the base and often as the solvent.[11]

  • Copper-Free Conditions: The formation of diaryl or di-alkyne homocoupling byproducts (Glaser coupling), catalyzed by the copper salt, can be a significant issue. To circumvent this, copper-free protocols have been developed.[12][13] These methods often require a slightly higher catalyst loading or more specialized ligands but provide a cleaner reaction profile.[13] A base like cesium carbonate or an amine is still required.

cluster_workflow Sonogashira Coupling Workflow start 3-Iodo-2-methyl pyridin-4-amine reaction Reaction Assembly Inert Atmosphere RT to 60 °C start->reaction alkyne Terminal Alkyne R-C≡CH alkyne->reaction reagents Pd Catalyst (e.g., PdCl2(PPh3)2) [Optional CuI Co-catalyst] Base (e.g., Et3N) Solvent (e.g., THF/DMF) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup Reaction Completion product 3-(Alkynyl)-2-methyl pyridin-4-amine purification Column Chromatography workup->purification final_product Purified Product purification->final_product

Fig 2. Sonogashira Coupling Workflow.
C. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful reaction for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine.[14][15][16] When using 3-Iodo-2-methylpyridin-4-amine, the existing amino group at the 4-position can act as a competing nucleophile or ligand for the palladium catalyst. Therefore, a protection-coupling-deprotection strategy is essential for achieving a successful outcome.[6]

Causality in Experimental Design:

  • Protecting Group: The 4-amino group must be protected with a group that is stable to the basic reaction conditions of the Buchwald-Hartwig amination but can be removed orthogonally. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is installed under basic conditions and readily cleaved with acid (e.g., TFA or HCl) post-coupling.

  • Catalyst System: This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are typically required to facilitate the reductive elimination step, which is often the rate-limiting step in C-N bond formation.[14]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like LHMDS or Cs₂CO₃ can be used for substrates with base-labile functional groups.[17]

cluster_workflow Buchwald-Hartwig Amination Workflow start 3-Iodo-2-methyl pyridin-4-amine protect Protect Amine (e.g., Boc2O, Base) start->protect protected_inter Boc-Protected Intermediate protect->protected_inter coupling Buchwald-Hartwig Coupling protected_inter->coupling amine Primary/Secondary Amine R1R2NH amine->coupling reagents Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., NaOtBu) reagents->coupling coupled_product Coupled, Protected Product coupling->coupled_product deprotect Deprotection (e.g., TFA or HCl) coupled_product->deprotect final_product Final N-Arylated Product deprotect->final_product cluster_workflow Synthetic Pathway to Hypothetical Kinase Inhibitor (Compound X) start 3-Iodo-2-methyl pyridin-4-amine suzuki Suzuki Coupling with 4-methoxyphenyl boronic acid (Pd(PPh3)4, K2CO3) start->suzuki intermediate Intermediate A 3-(4-methoxyphenyl)-2-methyl pyridin-4-amine suzuki->intermediate amide Amide Coupling with 3-chlorobenzoyl chloride (Pyridine, DCM) intermediate->amide compound_x Compound X Hypothetical VEGFR-2 Inhibitor amide->compound_x

Sources

Application Note: A Comprehensive Guide to the N-Arylation of 3-Iodo-2-methylpyridin-4-amine via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical guide for the N-arylation of 3-iodo-2-methylpyridin-4-amine, a critical transformation for synthesizing compound libraries in drug discovery and materials science. We delve into the mechanistic underpinnings of the Buchwald-Hartwig amination, detail a robust experimental protocol, and offer expert insights into optimizing reaction parameters. This guide is designed for researchers, scientists, and drug development professionals seeking to efficiently construct C-N bonds with this valuable heterocyclic building block.

Strategic Importance and Synthetic Context

N-arylated aminopyridines are privileged scaffolds found in a multitude of biologically active molecules, including kinase inhibitors, GPCR modulators, and other therapeutic agents. The specific substrate, 3-iodo-2-methylpyridin-4-amine, presents a unique synthetic handle. The iodine atom at the 3-position provides a reactive site for cross-coupling, while the amine at the 4-position serves as the nucleophile. The methyl group at the 2-position can influence the electronic properties and steric environment of the pyridine ring.

Historically, the formation of such C(aryl)-N bonds was accomplished through harsh methods like the Ullmann condensation, which often required high temperatures, stoichiometric copper, and had limited substrate scope.[1][2] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized this field, allowing for the facile and efficient synthesis of aryl amines under milder conditions with broad functional group tolerance.[3][4]

Mechanistic Foundation: The Buchwald-Hartwig Amination Cycle

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a sequence of well-defined steps involving a palladium catalyst.[3][5] The generally accepted mechanism is initiated by the active Pd(0) species.

The Catalytic Cycle involves:

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, undergoes oxidative addition into the aryl-iodide bond of 3-iodo-2-methylpyridin-4-amine. This is often the rate-determining step and results in a Pd(II) complex.[4][5]

  • Amine Coordination & Deprotonation: The arylating partner (an amine) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: This final step involves the formation of the new C-N bond, yielding the desired N-arylated product. The palladium catalyst is regenerated back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[4][6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(I) pd0->oa_complex Ar-I oa_text Oxidative Addition amido_complex L₂PdII(Ar)(NR'R'') oa_complex->amido_complex R'R''NH, Base deprot_text Amine Coordination & Deprotonation amido_complex->pd0 product Ar-NR'R'' (Product) amido_complex->product re_text Reductive Elimination aryl_iodide 3-Iodo-2-methylpyridin-4-amine (Ar-I) aryl_iodide->pd0 amine Amine (R'R''NH) amine->oa_complex

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Core Principles of Protocol Design: The "Why" Behind the "How"

A successful N-arylation protocol hinges on the judicious selection of several key components. Each choice is rooted in mechanistic principles designed to favor high yield and purity.

ComponentSelection Rationale & Expert Insights
Palladium Source Choice: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate). Causality: While the active catalyst is Pd(0), Pd(II) pre-catalysts like Pd(OAc)₂ are often more air-stable and convenient.[7][8] They are reduced in situ to Pd(0) by the phosphine ligand or amine. Pd₂(dba)₃ is a direct source of Pd(0) and is also commonly used. Catalyst loading is typically low (1-2 mol%) to ensure efficiency and cost-effectiveness.[6]
Ligand Choice: Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos). Causality: The ligand is arguably the most critical component. Bulky ligands promote the reductive elimination step, which is often the turnover-limiting step, and prevent catalyst decomposition.[8][9] Electron-rich phosphines accelerate the oxidative addition of the aryl iodide. The development of these specialized ligands has been essential for expanding the scope of the Buchwald-Hartwig reaction to include challenging substrates.[10][11]
Base Choice: Sodium tert-butoxide (NaOt-Bu), Cesium Carbonate (Cs₂CO₃), or Potassium Phosphate (K₃PO₄). Causality: The base's primary role is to deprotonate the amine, making it a more potent nucleophile. Strong, non-nucleophilic bases like NaOt-Bu often lead to the highest reaction rates.[6] However, for substrates with base-sensitive functional groups (like esters), weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are preferred to avoid side reactions, though this may require higher temperatures or longer reaction times.[6]
Solvent Choice: Anhydrous, polar aprotic solvents like Dioxane, Toluene, or Tetrahydrofuran (THF). Causality: These solvents effectively dissolve the reactants and catalytic species without interfering with the reaction. They must be anhydrous, as water can hydrolyze the active catalyst and base. Toluene and dioxane are favored for their higher boiling points, which allow for a wider range of reaction temperatures.[6]
Temperature Choice: Typically 80-110 °C. Causality: Most cross-coupling reactions require thermal energy to overcome the activation barriers of the catalytic cycle steps, particularly oxidative addition and reductive elimination. The optimal temperature is a balance between achieving a reasonable reaction rate and preventing thermal decomposition of the reactants, products, or catalyst.[7]

Detailed Experimental Protocol: N-Arylation with a Generic Aryl Amine

This protocol describes a general procedure for the N-arylation of 3-iodo-2-methylpyridin-4-amine with a representative primary aryl amine.

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Palladium compounds, phosphine ligands, and organic solvents are hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials & Reagents:

  • 3-Iodo-2-methylpyridin-4-amine (1.0 equiv)

  • Aryl Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Protocol Workflow:

Figure 2: Step-by-step experimental workflow for N-arylation.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 3-iodo-2-methylpyridin-4-amine, the aryl amine, sodium tert-butoxide, XPhos, and Pd₂(dba)₃.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3-iodo-2-methylpyridin-4-amine) is consumed (typically 12-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

Trustworthiness: A Self-Validating System

The integrity of this protocol is confirmed through rigorous monitoring and characterization.

  • In-Process Validation: TLC analysis is a crucial checkpoint. A successful reaction will show the disappearance of the starting materials and the appearance of a new, typically less polar, product spot that is UV-active. Co-spotting with starting materials can confirm identity. LC-MS provides definitive confirmation of product formation by showing a peak with the correct mass-to-charge ratio (m/z) for the desired product.

  • Final Product Validation: The identity and purity of the final, isolated compound must be unequivocally confirmed by a suite of analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): Provides the structural fingerprint of the molecule. The spectra should show the expected signals for both the pyridinamine and the newly introduced aryl group, with appropriate chemical shifts and coupling constants.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, confirming the elemental composition of the product.

By adhering to these validation steps, a researcher can have high confidence in the outcome of the experiment and the identity of the synthesized material.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Singleton, M. L., & Wentz, K. N. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. [Link]

  • Holloway, L. R., et al. (2020). Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction. Organometallics. [Link]

  • Tundel, R. E., & Anderson, K. W. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie. [Link]

  • Wolfe, J. P., & Tomori, H. (2002). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PubMed Central. [Link]

  • Tundel, R. E., & Anderson, K. W. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

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Application Notes and Protocols for the Derivatization of 3-Iodo-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Iodo-2-methylpyridin-4-amine is a critical building block in contemporary medicinal chemistry and drug discovery. Its strategic placement of an iodo group, an amino moiety, and a methyl group on the pyridine ring offers a versatile scaffold for the synthesis of complex molecules with diverse biological activities. The iodo substituent, in particular, serves as a key handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functionalities and the construction of carbon-carbon and carbon-heteroatom bonds.

This guide provides an in-depth exploration of the principal derivatization techniques for 3-Iodo-2-methylpyridin-4-amine, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in the pharmaceutical and allied sciences.

Core Derivatization Strategies

The reactivity of 3-Iodo-2-methylpyridin-4-amine is dominated by the chemistry of the C-I bond, making it an excellent substrate for several palladium- and copper-catalyzed cross-coupling reactions. The primary derivatization pathways include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with various amines.

  • Ullmann Coupling: A copper-catalyzed method for C-N, C-O, and C-S bond formation.

  • Nucleophilic Aromatic Substitution (SNAr): Where the iodo group can be displaced by strong nucleophiles, although this is less common than cross-coupling reactions for this substrate.

The presence of the 4-amino group can influence these reactions. It can act as a coordinating ligand to the metal catalyst or, under certain conditions, undergo side reactions. Therefore, careful optimization of reaction parameters or the use of a protecting group strategy may be necessary.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl and vinyl-aryl structures.[1][2] The reaction proceeds via a catalytic cycle involving a palladium(0) species.[2]

Mechanistic Rationale

The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex.[1] This is followed by transmetalation with a boronic acid derivative, which requires activation by a base.[3] The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.[2]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Aryl-I 3-Iodo-2-methylpyridin-4-amine Aryl-I->Oxidative\nAddition Pd(II) Complex Aryl-Pd(II)-I(L2) Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Boronic Acid\n(R-B(OH)2) R-B(OH)2 + Base Boronic Acid\n(R-B(OH)2)->Transmetalation Pd(II) Intermediate Aryl-Pd(II)-R(L2) Transmetalation->Pd(II) Intermediate Reductive\nElimination Reductive Elimination Pd(II) Intermediate->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product Aryl-R Reductive\nElimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

Materials:

  • 3-Iodo-2-methylpyridin-4-amine

  • Aryl or vinyl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Dioxane/H₂O, Toluene, DMF)

Procedure:

  • To a dry reaction vessel, add 3-Iodo-2-methylpyridin-4-amine, the boronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation
CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)9075-90
Pd₂(dba)₃ / XPhosK₃PO₄Toluene10080-95
Pd(dppf)Cl₂Cs₂CO₃DMF8570-88

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[4] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[5]

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition and reductive elimination.[4] The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[4]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Vessel Dry Schlenk Flask Inert Purge with Ar/N2 Vessel->Inert Reagents Add 3-Iodo-2-methylpyridin-4-amine, Terminal Alkyne, Pd Catalyst, CuI Inert->Reagents Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Base Add Amine Base (e.g., TEA) Solvent->Base Stir Stir at RT or Heat (50-80 °C) Base->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Cool Cool to RT Monitor->Cool Dilute Dilute with Organic Solvent Cool->Dilute Wash Wash with H2O and Brine Dilute->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Experimental Protocol

Materials:

  • 3-Iodo-2-methylpyridin-4-amine

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA), excess or as solvent)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-Iodo-2-methylpyridin-4-amine, the palladium catalyst, and CuI.

  • Add the anhydrous, degassed solvent, followed by the terminal alkyne and the amine base.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation
Palladium CatalystCopper SourceBaseSolventTemperature (°C)Typical Yield (%)
PdCl₂(PPh₃)₂CuITEATHFRT to 5080-95
Pd(OAc)₂ / PPh₃CuIDIPADMF6075-90

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of aryl halides with a wide variety of amines.[7][8]

Mechanistic Rationale

The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond and regenerate the catalyst.[7] The choice of ligand is crucial for the success of this reaction.[8]

Buchwald_Hartwig_Logic Start 3-Iodo-2-methylpyridin-4-amine + Amine (R2NH) CatalystSystem Select Pd Precatalyst & Ligand Start->CatalystSystem BaseSelection Choose Base (e.g., NaOtBu, Cs2CO3) Start->BaseSelection SolventChoice Select Solvent (e.g., Toluene, Dioxane) Start->SolventChoice ReactionConditions Set Temperature & Time CatalystSystem->ReactionConditions BaseSelection->ReactionConditions SolventChoice->ReactionConditions Reaction Perform Reaction under Inert Atmosphere ReactionConditions->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Derivatized Product Purification->Product

Caption: Logical workflow for planning a Buchwald-Hartwig amination.

Experimental Protocol

Materials:

  • 3-Iodo-2-methylpyridin-4-amine

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent and stir for a few minutes.

  • Add 3-Iodo-2-methylpyridin-4-amine and the amine.

  • Seal the vessel and heat the mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and quench with water.

  • Extract the product with an organic solvent, wash with brine, and dry over sodium sulfate.

  • Concentrate the solvent and purify the product by chromatography.

Data Presentation
Pd Precatalyst / LigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane10070-90
Pd(OAc)₂ / BINAPNaOtBuToluene11065-85

Ullmann Coupling

The Ullmann reaction is a classical copper-catalyzed method for forming C-N, C-O, and C-S bonds with aryl halides.[9] While often requiring higher temperatures than palladium-catalyzed reactions, modern developments have led to milder conditions.[10]

Mechanistic Rationale

The traditional Ullmann condensation involves the reaction of an aryl halide with a nucleophile in the presence of stoichiometric copper at high temperatures.[9] Modern catalytic versions are believed to proceed through a Cu(I)/Cu(III) catalytic cycle, involving oxidative addition, ligand exchange, and reductive elimination.[9]

Experimental Protocol (N-Arylation)

Materials:

  • 3-Iodo-2-methylpyridin-4-amine

  • Amine or N-heterocycle (1.5 - 2.0 equivalents)

  • Copper(I) salt (e.g., CuI, 5-10 mol%)

  • Ligand (e.g., L-proline, 1,10-phenanthroline, 10-20 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

  • High-boiling polar solvent (e.g., DMF, DMSO)

Procedure:

  • To a reaction vessel, add 3-Iodo-2-methylpyridin-4-amine, the amine, CuI, the ligand, and the base.

  • Add the solvent and purge the system with an inert gas.

  • Heat the reaction mixture to 100-140 °C.

  • Monitor the reaction's progress using TLC or LC-MS.

  • Once complete, cool the mixture and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with aqueous ammonia (to remove copper salts) and brine.

  • Dry, concentrate, and purify the product by column chromatography.

Data Presentation
Copper Source / LigandBaseSolventTemperature (°C)Typical Yield (%)
CuI / L-prolineK₂CO₃DMSO12060-80
CuI / 1,10-phenanthrolineK₃PO₄DMF13055-75

Nucleophilic Aromatic Substitution (SNAr)

While less common for derivatizing iodo-pyridines compared to cross-coupling, SNAr can occur under specific conditions, especially with strong nucleophiles. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[11][12]

Mechanistic Rationale

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.[13] The stability of the Meisenheimer complex is key, and it is enhanced by electron-withdrawing groups.[13]

General Protocol Considerations
  • Nucleophiles: Strong nucleophiles such as alkoxides, thiolates, or secondary amines are typically required.

  • Conditions: The reaction often requires elevated temperatures and polar aprotic solvents (e.g., DMSO, DMF) to facilitate the formation of the charged intermediate.

  • Scope: The utility of SNAr with 3-Iodo-2-methylpyridin-4-amine is limited, as cross-coupling reactions are generally more efficient and versatile.

Conclusion

3-Iodo-2-methylpyridin-4-amine is a valuable and versatile building block for the synthesis of a wide array of functionalized pyridine derivatives. Mastery of the derivatization techniques outlined in this guide, particularly the palladium- and copper-catalyzed cross-coupling reactions, provides researchers with a powerful toolkit for the rapid and efficient generation of novel molecular entities for drug discovery and development. The choice of a specific method will depend on the desired transformation, the nature of the coupling partner, and the required functional group tolerance. Careful consideration of the mechanistic principles and optimization of the reaction parameters are paramount to achieving successful outcomes.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Iodo-2-methylpyridine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-iodo.
  • Wan, Y., et al. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Reaction.
  • YouTube. (2023). Buchwald-Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • NIH. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

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Application Notes & Protocols: 3-Iodo-2-methylpyridin-4-amine as a Versatile Building Block in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the potential applications of 3-Iodo-2-methylpyridin-4-amine. While direct, peer-reviewed applications in materials science are emerging, the unique structural and electronic properties of this molecule present significant opportunities. This guide will provide a prospective analysis, grounded in established chemical principles, of its utility in perovskite solar cells and organic light-emitting diodes (OLEDs), complete with detailed, scientifically plausible experimental protocols.

Introduction: The Potential of a Multifunctional Pyridine Derivative

3-Iodo-2-methylpyridin-4-amine is a substituted pyridine ring possessing three key functional handles: an amine group, an iodo group, and a methyl group. This combination makes it a highly attractive, yet underexplored, building block for advanced functional materials.

  • The Pyridine Core: The inherent electron-deficient nature of the pyridine ring is beneficial for electron transport in various electronic devices.[1]

  • The 4-Amino Group: This group acts as a potent Lewis base and a site for hydrogen bonding, making it ideal for passivating defects in materials like perovskites.[2][3][4] It can also serve as a nucleophilic handle for further chemical modifications.

  • The 3-Iodo Group: This site is primed for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of extended π-conjugated systems. This is a cornerstone of modern materials design for tuning optoelectronic properties.

  • The 2-Methyl Group: The steric hindrance provided by the methyl group can influence molecular packing in the solid state, potentially leading to materials with higher glass transition temperatures and improved morphological stability—a desirable trait for device longevity.

These features position 3-Iodo-2-methylpyridin-4-amine as a promising candidate for creating novel hole-transporting materials (HTMs), electron-transporting materials (ETMs), and passivating agents.

Prospective Application I: Defect Passivation in Perovskite Solar Cells (PSCs)

The efficiency and stability of perovskite solar cells are often limited by defects at the grain boundaries and surface of the perovskite film.[2][4] Pyridine-based molecules have shown considerable promise in mitigating these issues.[2][5] The 4-amino group of 3-Iodo-2-methylpyridin-4-amine can act as a Lewis base to coordinate with undercoordinated Pb²⁺ ions (a common defect), while the iodide can help to fill iodine vacancies.

Mechanism of Defect Passivation

The proposed mechanism involves a dual-passivation effect. The lone pair of electrons on the amino group can form a coordinate bond with lead iodide antisite defects (PbI₂), while the iodide ion can compensate for iodide vacancies (VI⁻). This synergistic interaction can effectively reduce non-radiative recombination centers, thereby enhancing the open-circuit voltage (VOC) and power conversion efficiency (PCE) of the solar cell.

Diagram: Proposed Defect Passivation Mechanism

G cluster_perovskite Perovskite Surface Pb_defect Undercoordinated Pb²⁺ Result Passivated Surface Reduced Recombination I_vacancy Iodide Vacancy (V₋) Molecule 3-Iodo-2-methylpyridin-4-amine Molecule->Pb_defect Lewis Base Interaction (N-H --- Pb) Molecule->I_vacancy Iodide Compensation G Start 3-Iodo-2-methylpyridin-4-amine Conditions Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O) Start->Conditions Reagent Di(p-tolyl)phenylamine-boronic acid Reagent->Conditions Product Novel Pyridine-Triarylamine HTM Conditions->Product

Caption: Proposed synthesis of a hole-transporting material via Suzuki coupling.

Experimental Protocol: Synthesis and OLED Fabrication

1. Synthesis of the HTM:

  • To a degassed mixture of toluene (20 mL) and 2M aqueous K₂CO₃ (5 mL), add 3-Iodo-2-methylpyridin-4-amine (1 mmol), di(p-tolyl)phenylamine-4-boronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).
  • Reflux the mixture under a nitrogen atmosphere for 24 hours.
  • After cooling, extract the organic layer with ethyl acetate, wash with brine, and dry over MgSO₄.
  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final HTM.
  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

2. OLED Device Fabrication:

  • Sequentially clean an ITO-coated glass substrate by sonicating in deionized water, acetone, and isopropanol.
  • Treat the substrate with UV-ozone for 15 minutes.
  • Spin-coat a layer of PEDOT:PSS as the hole-injection layer and anneal.
  • In a nitrogen glovebox, spin-coat a solution of the newly synthesized HTM (10 mg/mL in chlorobenzene) to form the hole-transporting layer.
  • Thermally evaporate the emissive layer (e.g., Ir(ppy)₃ doped in a host), followed by an electron-transporting layer (e.g., TPBi), a LiF electron-injection layer, and an aluminum cathode.

3. Performance Characterization:

  • Measure the current density-voltage-luminance (J-V-L) characteristics.
  • Record the electroluminescence (EL) spectrum and calculate the CIE coordinates.
  • Evaluate the external quantum efficiency (EQE) and power efficiency.
Property Target Value Rationale
HOMO Level -5.1 to -5.4 eVEfficient hole injection from ITO/PEDOT:PSS
LUMO Level -2.0 to -2.4 eVSufficiently high to block electrons
Triplet Energy (T₁) >2.7 eVTo confine excitons in a green/blue phosphorescent emitter
Glass Transition (Tg) >100 °CEnsures morphological stability of the thin film

Conclusion and Future Outlook

3-Iodo-2-methylpyridin-4-amine represents a promising, yet largely untapped, resource for the materials science community. Its multifunctional nature provides a versatile platform for developing next-generation materials for optoelectronic applications. The protocols and prospective applications detailed in this guide are intended to serve as a foundational framework for researchers to explore its potential. Future work should focus on synthesizing a library of derivatives through cross-coupling reactions and systematically evaluating their performance in perovskite solar cells, OLEDs, and other organic electronic devices.

References

  • Yu, T., et al. (2023). Amino Pyridine Iodine as an Additive for Defect-Passivated Perovskite Solar Cells. ACS Applied Materials & Interfaces, 15(48), 55813–55821. [Link]

  • PubMed. (2023). Amino Pyridine Iodine as an Additive for Defect-Passivated Perovskite Solar Cells. PubMed. [Link]

  • Figshare. (2024). Amino Pyridine Iodine as an Additive for Defect-Passivated Perovskite Solar Cells. ACS Applied Materials & Interfaces. [Link]

  • National Institutes of Health (NIH). (2021). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega. [Link]

  • ResearchGate. (n.d.). Pyridine solvent engineering for high quality anion-cation-mixed hybrid and high performance of perovskite solar cells. ResearchGate. [Link]

  • PubMed. (2021). Functional Pyrene-Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. PubMed. [Link]

Sources

Application Note: A Scalable, Regioselective Synthesis of 3-Iodo-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, technically detailed guide for the scale-up synthesis of 3-Iodo-2-methylpyridin-4-amine, a valuable heterocyclic building block in pharmaceutical research and drug development. The presented protocol is designed for robustness, scalability, and high regioselectivity, addressing the common challenge of controlling substitution patterns in pyridine chemistry. We will detail a multi-step synthesis commencing from commercially available 2-methylpyridin-4-amine, employing a directed ortho-metalation (DoM) strategy. This approach offers superior control over the iodination site compared to direct electrophilic substitution methods. This document explains the causal logic behind the synthetic strategy, provides a detailed, step-by-step protocol suitable for gram-to-kilogram scale production, and includes critical safety, analytical, and troubleshooting information for researchers, chemists, and process development professionals.

Introduction and Synthetic Strategy

Substituted iodopyridines are pivotal intermediates in medicinal chemistry, primarily serving as versatile handles for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. 3-Iodo-2-methylpyridin-4-amine, in particular, offers a unique substitution pattern for constructing complex molecular architectures.

The primary challenge in synthesizing this molecule is achieving regioselective iodination at the C3 position. The starting material, 2-methylpyridin-4-amine, possesses two activating groups (C2-methyl and C4-amino) that direct electrophilic substitution to the C3 and C5 positions. Direct iodination often leads to a mixture of isomers, complicating purification and reducing the overall yield of the desired product.[1]

To overcome this, we employ a Directed ortho-Metalation (DoM) strategy. This powerful technique utilizes a directing group (DG) on an aromatic ring to deliver an organometallic base to a specific adjacent position, leading to regioselective deprotonation. The resulting organometallic species can then be trapped with a suitable electrophile.

In our proposed synthesis, the C4-amino group will be temporarily converted into a more effective directing group, a pivalamide. This group is sterically bulky and an excellent director for lithiation at the C3 position. The subsequent quench with an iodine source provides a reliable and high-yielding route to the target intermediate, which is then deprotected to yield the final product.

The overall synthetic pathway is as follows:

  • Protection: Acylation of the 4-amino group of 2-methylpyridin-4-amine with pivaloyl chloride.

  • Directed ortho-Metalation: Regioselective deprotonation at the C3 position using sec-Butyllithium (s-BuLi).

  • Iodination: Quenching of the lithiated intermediate with molecular iodine.

  • Deprotection: Hydrolysis of the pivalamide protecting group to reveal the final 3-Iodo-2-methylpyridin-4-amine.

Reaction Mechanism and Rationale

The key to this synthesis is the Directed ortho-Metalation step. The pivaloyl group (-(C=O)C(CH₃)₃) is an ideal directing group for several reasons:

  • Coordinating Ability: The carbonyl oxygen acts as a Lewis base, coordinating to the lithium cation of the organolithium base. This pre-complexation brings the base into close proximity to the C3 proton.

  • Acidity Enhancement: The electron-withdrawing nature of the amide acidifies the adjacent C3 proton, facilitating its abstraction.

  • Steric Hindrance: The bulky tert-butyl group helps to lock the conformation of the amide, further enhancing the directing effect towards the C3 position over the C5 position.

Once the C3 position is lithiated, the resulting aryllithium species is a potent nucleophile. The introduction of molecular iodine (I₂) serves as an electrophilic source of "I⁺", which is readily attacked by the C3 carbanion to form the C-I bond with high fidelity. The final step is a standard acidic or basic hydrolysis to remove the pivaloyl protecting group.

Detailed Scale-up Synthesis Protocol

This protocol is designed for a ~100 g scale of the final product. Adjustments may be necessary for different scales, but the principles remain the same.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMolesNotes
2-Methylpyridin-4-amine695-34-1108.14100 g0.925Starting Material
Pivaloyl Chloride3282-30-2120.58123 g (128 mL)1.021.1 eq
Triethylamine (TEA)121-44-8101.19140 mL1.011.1 eq
Dichloromethane (DCM)75-09-284.931.5 L-Anhydrous
Tetrahydrofuran (THF)109-99-972.113.5 L-Anhydrous, distilled from Na/benzophenone
sec-Butyllithium (s-BuLi)598-30-164.061.6 L (1.3 M in cyclohexane)2.082.2 eq, Titrate before use
Iodine (I₂)7553-56-2253.81513 g2.022.1 eq
Hydrochloric Acid (HCl)7647-01-036.46~1 L (6 M aq.)-For work-up and deprotection
Sodium Hydroxide (NaOH)1310-73-240.00As needed (50% w/w aq.)-For pH adjustment
Sodium Thiosulfate7772-98-7158.11As needed (10% w/w aq.)-For quenching excess iodine
Ethyl Acetate (EtOAc)141-78-688.11~4 L-For extraction
BrineN/AN/A~1 L-Saturated NaCl solution
Safety Precautions
  • General: All operations must be conducted in a well-ventilated chemical fume hood by trained personnel. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory.[2]

  • sec-Butyllithium: s-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere (Nitrogen or Argon) using syringe and cannula techniques. Ensure a Class D fire extinguisher is accessible.

  • Cryogenic Temperatures: The lithiation step is performed at -78 °C. Use appropriate cryogenic gloves and exercise caution when handling dry ice and acetone baths to prevent thermal burns.

  • Iodine: Iodine is corrosive and can cause severe skin and eye irritation. Avoid inhalation of vapors.[3]

  • Pressure: Quenching reactions can generate gas. Ensure vessels are not sealed and that additions are performed slowly to control the reaction rate.

Step 1: Protection - Synthesis of N-(2-methylpyridin-4-yl)pivalamide
  • Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Charge Reagents: To the flask, add 2-methylpyridin-4-amine (100 g, 0.925 mol) and anhydrous dichloromethane (1.5 L). Stir until all solids dissolve.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Slowly add triethylamine (140 mL, 1.01 mol) followed by the dropwise addition of pivaloyl chloride (128 mL, 1.02 mol) over 1 hour, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding 500 mL of deionized water. Separate the organic layer. Wash the organic layer with 1 M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and finally with brine (250 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pivalamide-protected intermediate as an off-white solid. The product is typically used in the next step without further purification.

    • Expected Yield: >95%

Step 2: Directed Metalation and Iodination
  • Setup: Assemble a 5 L multi-neck, jacketed reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet/outlet, and a dropping funnel. The entire setup must be flame-dried and maintained under a positive pressure of nitrogen.

  • Charge Substrate: Charge the reactor with the N-(2-methylpyridin-4-yl)pivalamide from the previous step and anhydrous THF (2.0 L). Stir to dissolve.

  • Cooling: Cool the reactor contents to -78 °C using a dry ice/acetone bath or a cryocooler.

  • Lithiation: Slowly add sec-butyllithium (1.6 L, 1.3 M solution, 2.08 mol) via cannula or dropping funnel over 2 hours, ensuring the internal temperature does not exceed -70 °C. A deep red or brown color indicates the formation of the lithiated species. Stir the mixture at -78 °C for an additional 2 hours.

  • Iodination: In a separate flame-dried flask, dissolve iodine (513 g, 2.02 mol) in anhydrous THF (1.5 L). Cool this solution to -78 °C. Transfer the cold iodine solution into the reactor containing the lithiated species via cannula over 1.5 hours, keeping the temperature below -70 °C.

  • Quench: After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.

  • Work-up: Cool the reaction to 0 °C and quench by the slow addition of 10% aqueous sodium thiosulfate solution until the dark iodine color disappears. Add 1 L of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 750 mL). Combine the organic layers, wash with brine (500 mL), dry over anhydrous NaSO₄, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude iodinated and protected intermediate.

Step 3: Deprotection - Hydrolysis to 3-Iodo-2-methylpyridin-4-amine
  • Setup: Transfer the crude product from Step 2 into a 5 L flask equipped with a mechanical stirrer and a reflux condenser.

  • Hydrolysis: Add 6 M aqueous HCl (1 L) to the crude material. Heat the mixture to reflux (approx. 100-105 °C) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the protected intermediate.

  • Basification: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully adjust the pH to >10 by the slow addition of 50% (w/w) aqueous NaOH. This step is highly exothermic; maintain vigorous stirring and control the addition rate.

  • Extraction: Extract the resulting aqueous slurry with ethyl acetate (4 x 750 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product as a solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the scale-up process.

Scale_Up_Synthesis cluster_prep Step 1: Protection cluster_core Step 2: Iodination cluster_final Step 3: Deprotection & Purification P1 Charge 2-Methylpyridin-4-amine & DCM P2 Cool to 0 °C P1->P2 P3 Add TEA & Pivaloyl Chloride P2->P3 P4 React at RT for 16h P3->P4 P5 Aqueous Work-up & Isolation P4->P5 C1 Charge Protected Intermediate & Anhydrous THF P5->C1 Protected Intermediate C2 Cool to -78 °C C1->C2 C3 Add s-BuLi (Lithiation) C2->C3 C4 Add I₂ Solution (Iodination) C3->C4 C5 Quench & Extract C4->C5 F1 Reflux in 6M HCl C5->F1 Crude Iodinated Intermediate F2 Cool & Basify with NaOH F1->F2 F3 Extract with EtOAc F2->F3 F4 Purify (Chromatography/ Recrystallization) F3->F4 F5 Final Product Analysis (NMR, MS, Purity) F4->F5 F4->F5

Caption: Workflow for the scale-up synthesis of 3-Iodo-2-methylpyridin-4-amine.

Expected Results and Characterization

ParameterExpected Outcome
Step 1 Yield >95% (Crude)
Overall Yield 60-75% (After purification)
Appearance Off-white to light brown solid
Purity (HPLC) >98%
¹H NMR Consistent with the structure of 3-Iodo-2-methylpyridin-4-amine
Mass Spec (MS) [M+H]⁺ peak corresponding to the molecular weight (235.0 g/mol )

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Step 2 Inactive s-BuLi; presence of moisture or air; insufficient reaction time.Titrate the s-BuLi solution immediately before use. Ensure all glassware is flame-dried and the system is under a positive pressure of inert gas. Increase lithiation time to 3-4 hours.
Mixture of isomers Lithiation temperature too high, allowing for thermodynamic equilibration.Strictly maintain the reaction temperature at or below -70 °C during base addition and reaction.
Incomplete Deprotection Insufficient reflux time or acid concentration.Increase reflux time and monitor by LC-MS. If necessary, use a higher concentration of HCl (e.g., 12 M), but with caution.
Difficult Purification Presence of residual starting material or other byproducts.Optimize the pH adjustment during work-up to ensure clean separation. Re-evaluate the solvent system for chromatography or recrystallization.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for producing high-purity 3-Iodo-2-methylpyridin-4-amine. By leveraging a Directed ortho-Metalation strategy, this process overcomes the inherent regioselectivity challenges associated with direct electrophilic iodination of the 2-methylpyridin-4-amine scaffold. The step-by-step instructions, coupled with critical process controls and safety information, make this guide a valuable resource for drug development professionals aiming to synthesize this key intermediate on a significant scale.

References

  • [Synthesis of Substituted Pyridines] - General principles for the synthesis of substituted pyridines are widely discussed in the chemical literature, providing foundational knowledge for developing specific synthetic routes.
  • [Directed ortho-Metalation Reviews] - Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90 (6), pp 879–933.
  • [Iodination of Aromatics] - The use of molecular iodine as an electrophile to quench organolithium species is a standard and well-documented method in organic synthesis.[4]

  • [Safety Data for 2-Methylpyridin-4-amine] - Material Safety Data Sheets (MSDS/SDS) for 2-Amino-4-picoline highlight its toxicity and handling requirements.[5][6]

  • [Safety Data for Organolithium Reagents] - Safety protocols for handling pyrophoric reagents like sec-Butyllithium are critical and available from reagent suppliers and safety literature.

  • [Synthesis of Related Aminopyridines] - Various patents and publications describe methods for synthesizing substituted aminopyridines, which can inform purification and handling techniques.[7][8]

  • [Use of N-Iodosuccinimide] - While not used in the primary proposed route, NIS is a common reagent for electrophilic iodination and its properties inform the challenges of direct iodination strategies.[1][9][10]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 3-Iodo-2-methylpyridin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Iodo-2-methylpyridin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthetic transformation. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and direct synthetic route to 3-Iodo-2-methylpyridin-4-amine?

The most established and efficient method is the direct electrophilic iodination of the commercially available starting material, 2-methylpyridin-4-amine. This approach is favored due to its atom economy and straightforward execution.

Q2: Why does iodination preferentially occur at the C3 position?

The regioselectivity of this reaction is governed by the powerful directing effects of the substituents on the pyridine ring.

  • The Amino (-NH₂) Group: This is a strong activating group and is ortho, para-directing. In this molecule, it strongly activates the C3 and C5 positions.

  • The Methyl (-CH₃) Group: This is a weakly activating group and is also ortho, para-directing, thus activating the C3 position.

The C3 position benefits from the additive activating effects of both the amino and methyl groups, making it the most electron-rich and nucleophilic site for electrophilic attack. The C5 position is only activated by the amino group. This strong electronic bias results in high regioselectivity for the 3-iodo isomer.

Q3: Which iodinating agents are recommended for this synthesis?

The choice of iodinating agent is critical for balancing reactivity with selectivity. Several reagents are effective, each with distinct advantages and disadvantages. A summary is provided below.

Table 1: Comparison of Common Iodinating Agents

Reagent Abbreviation Typical Conditions Pros Cons/Potential Issues
N-Iodosuccinimide NIS Acetonitrile or Acetic Acid, RT Mild, easy to handle solid, clean byproducts (succinimide).[1] Can sometimes be less reactive for deactivated systems.
Iodine Monochloride ICl Acetic Acid or DCM, 0°C to RT Highly reactive, cost-effective.[2] Can lead to over-iodination; corrosive and moisture-sensitive.
Iodine + Silver Salt I₂ / AgNO₃ Solvent-free or various solvents Generates a potent electrophilic "I+" species, high yields.[3] Requires stoichiometric use of a heavy metal salt (waste).[4]

| Pyridine Iodine Monochloride | PyICl | Near-neutral conditions | Mild and easy-to-handle solid, does not require acid.[5] | Less commonly available than other reagents. |

For most applications, N-Iodosuccinimide (NIS) offers the best balance of reactivity, selectivity, and ease of handling for this specific substrate.

Q4: How should I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase such as 50-70% Ethyl Acetate in Hexanes. The product, being more nonpolar than the highly polar starting amine, will have a higher Rf value. Staining with potassium permanganate or visualization under UV light (if the compound is UV active) are effective. For more precise monitoring, LC-MS can be used to track the consumption of starting material and formation of the product mass.

Q5: What are the primary safety considerations for this reaction?
  • Iodinating Agents: Reagents like ICl are corrosive and release acidic vapors. NIS and other iodine sources can cause skin and respiratory irritation. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Use appropriate precautions for the solvents chosen (e.g., flammability of acetonitrile, corrosivity of acetic acid).

  • Workup: Quenching steps, especially those involving sodium bicarbonate with acid, can generate gas (CO₂). Ensure additions are done slowly and with adequate venting to prevent pressure buildup.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a problem-and-solution format.

Workflow: General Troubleshooting Logic

Below is a flowchart to guide your troubleshooting process when faced with an unexpected outcome.

G start Reaction Outcome Unsatisfactory low_yield Problem: Low Yield start->low_yield impurity Problem: Impurities start->impurity check_sm Verify Starting Material (Purity, Identity via NMR/MS) check_reagents Check Reagent Quality (Anhydrous solvents? Active NIS?) check_sm->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions increase_temp Option: Increase Temp/Time check_conditions->increase_temp If SM remains stronger_reagent Option: Use Stronger Reagent (e.g., ICl) check_conditions->stronger_reagent If SM remains low_yield->check_sm isomer Impurity: Isomer Detected (e.g., 5-iodo) impurity->isomer di_iodo Impurity: Di-iodination impurity->di_iodo unreacted_sm Impurity: Unreacted SM impurity->unreacted_sm lower_temp Solution: Lower Temperature isomer->lower_temp less_eq Solution: Use Fewer Equivalents of Iodinating Agent di_iodo->less_eq unreacted_sm->low_yield

Caption: A decision tree for troubleshooting common synthesis problems.

Problem: Low or No Product Conversion

Q: My TLC shows only the starting material spot after several hours. What went wrong?

A: This indicates a lack of reactivity. Consider the following causes and solutions:

  • Reagent Inactivity: N-Iodosuccinimide (NIS) can degrade over time, especially if exposed to moisture or light. Use a freshly opened bottle or test its activity on a more reactive substrate. If using I₂, ensure your activating agent (e.g., AgNO₃) is of high quality.

  • Insufficient Temperature: While the reaction often proceeds at room temperature, slightly warming the mixture to 40-50°C can initiate a sluggish reaction. Monitor carefully to avoid side product formation.

  • Solvent Choice: Ensure you are using an appropriate solvent. Acetonitrile or glacial acetic acid are generally reliable. Using a less polar solvent might reduce the solubility and reactivity of the components.

  • Consider a Stronger Reagent: If mild conditions with NIS fail, switching to a more potent electrophile like Iodine Monochloride (ICl) will almost certainly drive the reaction to completion.[2] However, this requires more careful control to maintain selectivity.

Problem: Multiple Products and Low Selectivity

Q: My crude NMR/LC-MS shows a mixture of isomers and/or a di-iodinated product. How can I improve selectivity?

A: The formation of the 5-iodo isomer or the 3,5-diiodo-2-methylpyridin-4-amine indicates that the reaction is too reactive or conditions are too harsh.

  • Lower the Temperature: This is the most effective way to increase selectivity. Run the reaction at 0°C or even lower. The activation energy for the desired C3 iodination is lower than that for the C5 or di-iodinated products.

  • Control Stoichiometry: Use precisely 1.0 to 1.1 equivalents of your iodinating agent. Using a large excess will inevitably lead to di-iodination. Add the iodinating agent slowly in portions rather than all at once.

  • Choose a Milder Reagent: If you are using ICl, switch to NIS. The bulkier nature of NIS can also provide some steric hindrance that disfavors di-substitution.

Problem: Difficult Purification

Q: How do I effectively remove iodine color from my organic extracts?

A: The persistent yellow or purple color is due to residual I₂. During the aqueous workup, wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[6] The thiosulfate ion reduces I₂ to colorless iodide (I⁻), which is soluble in the aqueous layer. Continue washing until the organic layer is colorless.

Q: My product is streaking badly on the silica gel column, and the yield is poor. What's happening?

A: The basic amine group on your product is strongly interacting with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing irreversible binding and streaking. To solve this:

  • Neutralize the Silica: Pre-treat your eluent by adding a small amount of a basic modifier. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol).

  • Eluent System: Start with a less polar eluent (e.g., 20% EtOAc/Hexane) and gradually increase the polarity. A gradient from 20% to 80% EtOAc in Hexanes (with 1% Et₃N) is often effective.

  • Alternative Stationary Phase: If silica fails, consider using a more inert stationary phase like alumina (basic or neutral grade).

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of 3-Iodo-2-methylpyridin-4-amine using N-Iodosuccinimide (NIS).

Workflow: Experimental Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification s1 Dissolve 2-methylpyridin-4-amine in Acetonitrile s2 Cool to 0°C (Ice Bath) s1->s2 r1 Add NIS (1.1 eq) in portions s2->r1 r2 Stir at 0°C to RT (Monitor by TLC) r1->r2 w1 Quench with Na₂S₂O₃ (aq) r2->w1 w2 Extract with Ethyl Acetate w1->w2 w3 Wash with Brine, Dry (Na₂SO₄) w2->w3 p1 Concentrate in vacuo w3->p1 p2 Column Chromatography (Silica, EtOAc/Hex + Et₃N) p1->p2 p3 Isolate Pure Product p2->p3

Caption: Step-by-step workflow for the synthesis of 3-Iodo-2-methylpyridin-4-amine.

Materials:

  • 2-methylpyridin-4-amine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (anhydrous)

  • Ethyl Acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Triethylamine (Et₃N)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methylpyridin-4-amine (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.

  • Addition of NIS: Slowly add N-Iodosuccinimide (1.1 eq) to the cold solution in small portions over 20-30 minutes. A color change is typically observed.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress every 30-60 minutes by TLC (e.g., 60% EtOAc/Hexane). If the reaction is slow, the ice bath can be removed to allow the mixture to warm to room temperature. Stir until the starting material is consumed (typically 2-6 hours).

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous sodium thiosulfate solution. Stir until the iodine color disappears.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine (1x volume). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Use a gradient eluent system, such as 20% to 80% ethyl acetate in hexanes, with 1% triethylamine added to the mobile phase to prevent streaking.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 3-Iodo-2-methylpyridin-4-amine as a solid.

Table 2: Characterization Data

Analysis Expected Result
¹H NMR (400 MHz, CDCl₃) δ ~7.9 (d, 1H, H-6), ~6.6 (d, 1H, H-5), ~4.5 (br s, 2H, NH₂), ~2.4 (s, 3H, CH₃) ppm.
¹³C NMR (101 MHz, CDCl₃) δ ~155, ~150, ~148, ~108, ~90 (C-I), ~20 (CH₃) ppm.

| Mass Spec (ESI+) | Calculated for C₆H₇IN₂ [M+H]⁺: 234.97. Found: 234.97. |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

References

  • Khatun, N., et al. (2021). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules. Available at: [Link][3]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Iodination. Reagent Guides. Available at: [Link][4]

  • Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Available at: [Link][7][8][9]

  • Google Patents. (2017). A kind of method and its purification process that aminopyridine is prepared by picoline. CN107011255A. Available at: [10]

  • Google Patents. (2013). Preparation method of 2-chloro-4-iodo-5-methylpyridine. CN103420902A. Available at: [11]

Sources

Technical Support Center: Purification of 3-Iodo-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Iodo-2-methylpyridin-4-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction

3-Iodo-2-methylpyridin-4-amine is a key building block in medicinal chemistry and drug development. Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. However, its purification can present several challenges due to its chemical nature. This guide addresses common issues encountered during its purification from reaction mixtures and provides robust, field-proven solutions.

The primary challenges in purifying aminopyridine derivatives like 3-Iodo-2-methylpyridin-4-amine stem from the basicity of the pyridine nitrogen and the primary amine, which can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor separation and product degradation.[1][2][3] Additionally, iodinated aromatic compounds can be susceptible to deiodination or light-induced degradation.[1]

This guide is structured in a question-and-answer format to directly address the specific problems you may face during your experiments.

Troubleshooting Guide

Issue 1: Poor Separation and Significant Tailing During Silica Gel Column Chromatography

Question: I'm trying to purify 3-Iodo-2-methylpyridin-4-amine using a standard silica gel column with a hexane/ethyl acetate eluent system, but I'm observing severe tailing and my product is co-eluting with impurities. What's causing this and how can I fix it?

Answer: This is a classic issue when purifying basic compounds like aminopyridines on acidic silica gel.[2][3] The basic nitrogen atoms of your compound interact strongly with the acidic silanol groups on the silica surface, leading to a non-ideal elution profile.[2]

Here is a systematic approach to resolve this:

Root Cause Analysis & Solution Workflow

start Problem: Severe Tailing on Silica Column cause Cause: Strong interaction of basic amine with acidic silica silanol groups start->cause solution1 Option 1: Modify Mobile Phase cause->solution1 solution2 Option 2: Deactivate or Change Stationary Phase cause->solution2 sub_solution1a Add a competing base (e.g., Triethylamine, TEA) to the eluent (0.5-2%) solution1->sub_solution1a sub_solution1b Use a more polar solvent system (e.g., DCM/Methanol with TEA) solution1->sub_solution1b sub_solution2a Use amine-functionalized silica solution2->sub_solution2a sub_solution2b Use neutral or basic alumina solution2->sub_solution2b outcome1 Improved peak shape and separation sub_solution1a->outcome1 sub_solution1b->outcome1 outcome2 Successful purification sub_solution2a->outcome2 sub_solution2b->outcome2

Caption: Troubleshooting workflow for peak tailing in column chromatography.

Detailed Protocols:

Protocol 1: Column Chromatography with a Modified Mobile Phase

  • Prepare the Eluent: Create your desired hexane/ethyl acetate or dichloromethane/methanol solvent system. To this, add a small amount of a competing base, such as triethylamine (TEA) or pyridine. A common starting concentration is 0.5-2% (v/v).[4] The competing base will preferentially bind to the active silanol sites, masking them from your analyte.[2]

  • Slurry Preparation: If performing a wet-pack, prepare the silica gel slurry in the modified eluent. This ensures the stationary phase is fully equilibrated with the base before introducing your sample.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel. After the solvent has evaporated, carefully load the dry powder onto the top of the column.

  • Elution: Run the column with the modified eluent, collecting fractions and monitoring by Thin Layer Chromatography (TLC).

Protocol 2: Using an Amine-Functionalized Stationary Phase

For particularly challenging separations, an amine-functionalized silica column can be highly effective.[3]

  • Column Selection: Choose a pre-packed or self-packed column with amine-functionalized silica.

  • Eluent System: You can often use a simpler, non-basic eluent system like hexane/ethyl acetate, as the stationary phase itself prevents the undesirable interactions.[3]

  • Procedure: Follow standard column chromatography procedures for packing, loading, and eluting. You should observe significantly improved peak shapes and resolution.

Parameter Standard Silica Silica with TEA Amine-Functionalized Silica
Interaction Strong acid-baseWeakened acid-baseMinimal interaction
Peak Shape TailingSymmetricalSymmetrical
Resolution PoorGoodExcellent
Eluent Hexane/EtOAcHexane/EtOAc + 0.5-2% TEAHexane/EtOAc
Issue 2: Product Decomposition or Deiodination During Purification

Question: My NMR analysis after column chromatography shows a significant amount of 2-methylpyridin-4-amine, meaning the iodine has been lost. What could be causing this deiodination?

Answer: Deiodination can occur for several reasons, particularly with electron-rich aromatic systems. The acidic nature of silica gel can sometimes promote this side reaction.[1] Additionally, exposure to light, especially UV, can initiate radical reactions leading to the loss of iodine.[1]

Troubleshooting Steps:

  • Protect from Light: Aromatic iodides can be light-sensitive.[1] Wrap your column and collection flasks in aluminum foil to prevent photodecomposition.

  • Minimize Contact Time with Silica: Do not let the crude material sit on the column for an extended period. Elute the compound as efficiently as possible.

  • Consider Alternative Purification Methods: If deiodination persists, recrystallization is an excellent alternative that avoids the use of silica gel.

Issue 3: The Compound is an Oil or Low-Melting Solid and Won't Crystallize

Question: I've tried to purify my 3-Iodo-2-methylpyridin-4-amine by recrystallization, but it either oils out or remains a stubborn, impure solid. How can I induce proper crystallization?

Answer: Successful recrystallization depends heavily on selecting the right solvent system.[5] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]

Protocol 3: Systematic Recrystallization

  • Solvent Screening:

    • Place a small amount of your crude product into several test tubes.

    • Add a few drops of different solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, or mixtures like ethyl acetate/hexanes) to each tube.

    • A good candidate solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[5]

  • Recrystallization Procedure:

    • Dissolve the crude material in the minimum amount of the chosen hot solvent to form a saturated solution.[6]

    • If there are insoluble impurities, perform a hot filtration to remove them.[6]

    • Allow the solution to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals.[6]

    • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[6]

    • Dry the purified crystals under vacuum.

Recrystallization Solvent Selection Guide

Solvent Polarity Boiling Point (°C) Comments
Ethyl AcetateMedium77Often a good starting point. Can be paired with hexanes.
IsopropanolPolar82Good for moderately polar compounds.
AcetonitrilePolar82Can be effective if other solvents fail.
TolueneNon-polar111Useful for less polar impurities.
WaterVery Polar100May be suitable, but the compound's hygroscopic nature should be considered.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might see in the synthesis of 3-Iodo-2-methylpyridin-4-amine?

A1: Depending on the synthetic route, common impurities can include the starting material (e.g., 2-methylpyridin-4-amine), the deiodinated product (2-methylpyridin-4-amine), and potentially regioisomers if the iodination step is not perfectly selective.

Q2: How should I store purified 3-Iodo-2-methylpyridin-4-amine?

A2: The compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place.[7] Given its amine functionality, it may be sensitive to air and moisture over time.[7] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography on a C18-functionalized silica gel is a viable alternative, especially if normal-phase chromatography is problematic. A typical eluent system would be a gradient of water and acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. However, be aware that you will need to remove the acidic modifier from your product fractions afterward.

Purification Decision Tree

start Crude 3-Iodo-2-methylpyridin-4-amine is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization (Protocol 3) is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No / Oily try_recrystallization->column_chromatography Fails success Pure Product try_recrystallization->success Successful troubleshoot_tailing Observe Tailing/Co-elution? column_chromatography->troubleshoot_tailing troubleshoot_tailing->success No modify_column Modify Chromatography Conditions (Protocols 1 & 2) troubleshoot_tailing->modify_column Yes modify_column->success

Caption: Decision tree for selecting a purification method.

References

  • Benchchem. (n.d.). Technical Support Center: Stability and Reactivity of Iodinated Pyridazines.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Iodo-2-methylpyridine.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 3-Iodo-5-methyl-pyridin-2-ylamine AldrichCPR.
  • BLDpharm. (n.d.). 3-Iodo-4-methyl-5-nitropyridin-2-amine.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Royal Society of Chemistry. (2013). Organic & Biomolecular Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Jamal Muhoza. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • PubChem. (n.d.). 3-Iodo-4-methylpyridine.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?

Sources

"3-Iodo-2-methylpyridin-4-amine" stability under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 3-Iodo-2-methylpyridin-4-amine

This guide provides in-depth technical information, troubleshooting advice, and experimental protocols regarding the stability of 3-Iodo-2-methylpyridin-4-amine under various chemical environments. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and stability of 3-Iodo-2-methylpyridin-4-amine.

Q1: What are the recommended storage and handling conditions for 3-Iodo-2-methylpyridin-4-amine?

A: Based on data for structurally similar iodinated pyridines and aminopyridines, optimal stability is achieved under controlled conditions. The compound should be stored in a tightly sealed container, protected from light, in a dry, cool, and well-ventilated place[1][2]. For long-term storage, refrigeration at 2-8°C is recommended[1]. Several safety data sheets for related compounds indicate that it should be handled under an inert atmosphere, as it may be air or moisture-sensitive[3]. Incompatible materials include strong oxidizing agents and strong acids[3][4].

Q2: How does 3-Iodo-2-methylpyridin-4-amine behave in acidic solutions?

A: The 4-amino group and the pyridine ring nitrogen are basic sites that will be protonated in acidic media to form a pyridinium salt[5]. While salt formation can sometimes enhance the stability of aminopyridines against certain degradation pathways like oxidation[6], strong acids are explicitly listed as incompatible materials for similar compounds, suggesting a risk of chemical degradation beyond simple protonation[3][4]. Prolonged exposure to acidic conditions, particularly at elevated temperatures, may lead to degradation. Potential degradation pathways could include hydrolysis or cleavage of the carbon-iodine bond.

Q3: What is the expected stability of the compound in basic solutions?

A: The compound is generally expected to be more stable in mild basic solutions compared to strongly acidic ones, as the primary amine group is not reactive under these conditions. However, exposure to strong bases (e.g., >1M NaOH) combined with high temperatures can promote degradation. Possible degradation routes include nucleophilic substitution at the carbon bearing the iodine atom or other complex rearrangements.

Q4: What are the physical signs of compound degradation?

A: Visual inspection can often provide the first clues of degradation. Key signs include:

  • Color Change: Development of a yellow, brown, or other discoloration in the solid powder or in solution.

  • Incomplete Dissolution: Difficulty dissolving the compound in a solvent in which it is known to be fully soluble.

  • Changes in Physical State: Clumping or changing texture of the solid material. For definitive confirmation, analytical techniques are required.

Q5: What are the most probable degradation pathways and resulting products?

A: While specific degradation pathways for this exact molecule are not extensively published, we can hypothesize based on the chemistry of related structures:

  • Oxidative Degradation: The pyridine nitrogen and the amino group are susceptible to oxidation. This could lead to the formation of N-oxides, such as 3-Iodo-2-methylpyridine-1-oxide-4-amine, a pathway observed in other aminopyridines[6].

  • De-iodination: The carbon-iodine bond may be cleaved under certain conditions (e.g., reductive or photolytic stress), resulting in the formation of 2-methylpyridin-4-amine.

  • Hydrolytic Degradation: Under harsh acidic or basic conditions, hydrolysis could potentially lead to the replacement of the iodo or amino group with a hydroxyl group, though this is generally less common on an aromatic ring without specific activation.

Q6: Which analytical methods are best for monitoring the stability of 3-Iodo-2-methylpyridin-4-amine?

A: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the gold standard.[7]. This technique can separate the parent compound from its degradation products, allowing for accurate quantification of purity over time. For the identification and structural elucidation of unknown degradants, HPLC coupled with mass spectrometry (HPLC-MS) is the preferred method[6][8].

Troubleshooting Guide

Issue: An experimental solution containing the compound has unexpectedly changed color.

  • Explanation: Color change is a common indicator of degradation. This may be due to the formation of conjugated impurities or oxidation products.

  • Recommended Action:

    • Immediately cease use of the suspect solution in critical experiments.

    • Prepare a fresh solution from a reliable stock of the compound and observe if the color change recurs under the same conditions.

    • Analyze a sample of the discolored solution using a validated HPLC method to determine the purity and identify the presence of degradation products.

    • Review your experimental conditions (pH, temperature, exposure to light and air) to identify potential stressors.

Issue: Inconsistent results are being observed in assays using the compound.

  • Explanation: This could be due to the degradation of the compound in the stock solution or under the assay conditions, leading to a lower effective concentration of the active molecule.

  • Recommended Action:

    • Verify the purity of the solid material using HPLC before preparing new solutions.

    • Assess the stability of the compound in your specific assay buffer and conditions. Perform a time-course experiment where the compound is incubated in the assay buffer, and samples are analyzed by HPLC at various time points.

    • Always use freshly prepared solutions for sensitive applications.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods[9][10].

Objective: To evaluate the stability of 3-Iodo-2-methylpyridin-4-amine under hydrolytic (acidic, basic) stress conditions.

Materials:

  • 3-Iodo-2-methylpyridin-4-amine

  • Methanol (HPLC grade)

  • Deionized water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • HPLC system with UV detector

  • Calibrated pH meter and balance

  • Thermostatic water bath or oven

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve 10 mg of 3-Iodo-2-methylpyridin-4-amine in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Stress Sample Preparation:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M HCl in a sealed vial.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M NaOH in a sealed vial.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of deionized water in a sealed vial.

    • Control Sample: Keep a portion of the original stock solution sealed at 4°C.

  • Incubation: Place the acidic, basic, and neutral vials into a water bath or oven set at 60°C[10]. Keep the control sample protected from light at 4°C.

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from each stressed sample at specified time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Sample Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. For example, quench the 100 µL acid sample with 100 µL of 1 M NaOH. Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Record the peak area of the parent compound and any degradation products.

Experimental Workflow Diagram

G start Start: Prepare 1 mg/mL Stock Solution prep_acid Acid Stress: Stock + 1M HCl start->prep_acid Aliquot prep_base Base Stress: Stock + 1M NaOH start->prep_base Aliquot prep_neutral Neutral Stress: Stock + Water start->prep_neutral Aliquot prep_control Control: Stock Solution at 4°C start->prep_control Aliquot incubate Incubate Stressed Samples at 60°C prep_acid->incubate prep_base->incubate prep_neutral->incubate analyze Analyze by HPLC-UV prep_control->analyze Analyze alongside samples sampling Sample at t = 0, 2, 6, 12, 24h incubate->sampling quench Quench/Neutralize Samples sampling->quench quench->analyze end_node End: Evaluate Data analyze->end_node

Caption: Workflow for the forced degradation study.

Data Summary: Hypothetical Degradation Profile

The following table summarizes potential outcomes from the forced degradation study, illustrating the expected relative stability under different conditions.

Stress ConditionTime (hours)Parent Compound Remaining (%)Appearance of Degradation Products
1 M HCl @ 60°C 0100%No
685%Yes, 2 major peaks
2460%Yes, significant increase
1 M NaOH @ 60°C 0100%No
695%Yes, 1 minor peak
2488%Yes, moderate increase
Water @ 60°C 24>99%No
Control @ 4°C 24>99%No

Visualizing Potential Degradation Pathways

The following diagrams illustrate hypothetical degradation pathways for 3-Iodo-2-methylpyridin-4-amine based on the chemical properties of its functional groups and data from related compounds[6].

Hypothetical Pathway: Acid-Catalyzed De-iodination

G parent 3-Iodo-2-methylpyridin-4-amine protonated Protonated Pyridinium Ion parent->protonated H+ product1 2-Methylpyridin-4-amine (De-iodination Product) protonated->product1 ΔT, H₂O product2 Other Degradants protonated->product2 ΔT, H₂O

Caption: Potential degradation under harsh acidic conditions.

Hypothetical Pathway: Oxidative Degradation

G parent 3-Iodo-2-methylpyridin-4-amine product_n_oxide 3-Iodo-2-methylpyridine-1-oxide-4-amine (N-Oxide Product) parent->product_n_oxide [O] (e.g., H₂O₂, O₂)

Caption: Potential degradation via N-oxidation.

References

  • Wang, L., et al. (2020). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 86(13). Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

  • Patel, Y., et al. (2020). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Oriental Journal of Chemistry, 36(4). Available at: [Link]

  • Barluenga, J., et al. (1993). Acid-mediated reaction of bis(pyridine)iodonium(I) tetrafluoroborate with aromatic compounds. A selective and general iodination. The Journal of Organic Chemistry, 58(8), 2058-2060. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available at: [Link]

  • Seguin, E., et al. (2011). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1105-1112. Available at: [Link]

  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • Groman, A., & Sobańska, K. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Acta Poloniae Pharmaceutica, 64(2), 101-109. Available at: [Link]

  • Trissel, L. A., et al. (1997). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 1(5), 346-348. Available at: [Link]

Sources

Technical Support Center: Suzuki Coupling with 3-Iodo-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions involving the challenging substrate, 3-iodo-2-methylpyridin-4-amine. This guide is designed to provide in-depth, experience-driven advice to help you overcome common hurdles and achieve successful C-C bond formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with 3-iodo-2-methylpyridin-4-amine is not working. I'm only recovering starting material. What are the most likely causes?

A1: Failure to initiate the reaction with this specific substrate often points to a few critical areas. 3-Iodo-2-methylpyridin-4-amine presents a unique combination of challenges: the electron-donating amine group and the potentially coordinating pyridine nitrogen can complicate the catalytic cycle.

Initial Diagnostic Checklist:

  • Catalyst Activation: The first and most crucial step is the generation of the active Pd(0) species from your palladium precatalyst. Inefficient reduction of the precatalyst is a common failure point.

  • Oxygen Contamination: Palladium catalysts, particularly in their Pd(0) state, are highly sensitive to oxygen. Inadequate degassing of solvents and inerting of the reaction vessel can lead to rapid catalyst deactivation.

  • Substrate-Catalyst Interactions: The pyridine nitrogen and the primary amine can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[1]

Troubleshooting Workflow: Initial Reaction Failure

G A Reaction Failure: Recovering Starting Material B Verify Inert Atmosphere & Solvent Degassing A->B Is the setup rigorously oxygen-free? C Evaluate Palladium Precatalyst & Ligand Choice A->C No B->C Yes D Assess Base & Solvent System C->D Is the catalyst system appropriate? E Consider Boronic Acid/Ester Stability D->E Yes

Caption: Initial troubleshooting workflow for a failed Suzuki coupling.

Q2: I'm observing some product formation, but the yield is very low and I see significant amounts of de-iodinated starting material (2-methylpyridin-4-amine). What's happening?

A2: The formation of the de-iodinated (proto-dehalogenated) byproduct is a classic sign of competitive side reactions. This typically occurs when the reductive elimination step is slow, allowing for alternative pathways to dominate.

Primary Causes of Protodehalogenation:

  • Slow Transmetalation: The transfer of the organic group from the boron atom to the palladium center is a critical step.[2] If this step is sluggish, the lifetime of the Pd(II)-aryl intermediate is extended, increasing the likelihood of side reactions. The electron-rich nature of your pyridyl iodide can slow down the initial oxidative addition step.[3][4]

  • Presence of Protic Impurities: Water or other protic species can react with the organopalladium intermediate, leading to the cleavage of the C-Pd bond and formation of the de-iodinated product.

Strategies to Mitigate Protodehalogenation:

StrategyRationaleRecommended Action
Optimize the Ligand Bulky, electron-rich phosphine ligands can accelerate both oxidative addition and reductive elimination, minimizing the lifetime of intermediates prone to side reactions.Switch to ligands like SPhos, XPhos, or RuPhos. These have proven effective for challenging heteroaryl couplings.[5]
Choice of Base The base plays a crucial role in activating the boronic acid for transmetalation.[2] A stronger, non-nucleophilic base can enhance the rate of this step.Consider switching from weaker bases like Na₂CO₃ to stronger options such as K₃PO₄ or Cs₂CO₃.[6]
Anhydrous Conditions Minimizing water content can suppress the protodehalogenation pathway.Use anhydrous solvents and consider adding a drying agent like molecular sieves. However, note that a small amount of water can sometimes be beneficial for dissolving the base and facilitating the catalytic cycle.[7][8]
Q3: My reaction is producing a complex mixture of byproducts, including what appears to be homocoupling of my boronic acid. How can I improve selectivity?

A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or an inappropriate choice of palladium catalyst. The stability of the boronic acid itself is also a key factor.

Addressing Homocoupling and Improving Selectivity:

  • Rigorous Inert Atmosphere: As mentioned, oxygen can promote the homocoupling of boronic acids. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents are thoroughly degassed.[9]

  • Use Boronic Esters: Boronic acids can form dimers and trimers, which can complicate the reaction.[10] Using more stable boronic esters, such as pinacol esters, can mitigate these issues and also reduce the rate of protodeboronation.[11][12]

  • Catalyst and Ligand Selection: Some palladium systems are more prone to promoting homocoupling.

    • Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G3) can ensure the controlled generation of the active Pd(0) species and often leads to cleaner reactions.

    • Ligand Choice: The ligand can influence the stability of the palladium intermediates and suppress side reactions.

Experimental Protocol: Screening for Optimal Conditions

This protocol outlines a parallel screening approach to quickly identify more effective reaction conditions.

Materials:

  • 3-Iodo-2-methylpyridin-4-amine

  • Arylboronic acid or pinacol ester

  • A selection of palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, XPhos Pd G3)

  • A selection of ligands (e.g., PPh₃, SPhos, XPhos)

  • A selection of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Degassed solvents (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Inert atmosphere reaction vials

Procedure:

  • In a glovebox or under a continuous stream of inert gas, add 3-iodo-2-methylpyridin-4-amine (1 eq.) to a series of reaction vials.

  • To each vial, add the arylboronic acid or ester (1.2-1.5 eq.).

  • Add the designated base (2-3 eq.) to each vial.

  • In separate vials, prepare stock solutions of the palladium catalysts and ligands in degassed solvent.

  • Add the appropriate catalyst and ligand combination to each reaction vial.

  • Add the degassed reaction solvent to each vial.

  • Seal the vials and heat the reactions to the desired temperature (e.g., 80-110 °C).

  • Monitor the reactions at regular intervals (e.g., 2, 6, 12, 24 hours) by TLC or LC-MS to assess conversion and byproduct formation.

Q4: The primary amine on my substrate seems to be causing issues. Should I be protecting it?

A4: The presence of a primary amine can indeed complicate Suzuki couplings, though it is often possible to proceed without a protecting group.[13][14] The amine can coordinate to the palladium catalyst, and its labile proton can interfere with certain bases.

To Protect or Not to Protect?

  • Attempt Unprotected First: With the right choice of catalyst and base, direct coupling is often achievable. Strong, sterically hindered bases are less likely to deprotonate the amine.

  • When to Consider Protection: If you consistently observe low yields, catalyst deactivation, or intractable side reactions that cannot be resolved by optimizing other parameters, N-protection may be necessary.

Simple Protection Strategy (Acetamide):

  • Dissolve 3-iodo-2-methylpyridin-4-amine in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine or pyridine).

  • Slowly add acetic anhydride at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction to isolate the N-acetyl protected substrate.

  • Proceed with the Suzuki coupling under your optimized conditions.

  • Deprotect the acetamide under acidic or basic conditions after the coupling.

Advanced Troubleshooting & Mechanistic Considerations

The Suzuki-Miyaura Catalytic Cycle

Understanding the key steps of the catalytic cycle is essential for rational troubleshooting.

Suzuki_Cycle cluster_steps Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Ar-X PdII_Boronate Ar-Pd(II)-OR' L₂ PdII_Aryl->PdII_Boronate [Ar'-B(OR)₃]⁻ PdII_Coupled Ar-Pd(II)-Ar' L₂ PdII_Boronate->PdII_Coupled PdII_Coupled->Pd0 Ar-Ar' OA Oxidative Addition Trans Transmetalation RE Reductive Elimination Base_Activation Base Activation of Boronic Acid

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Key Mechanistic Insights for 3-Iodo-2-methylpyridin-4-amine:

  • Oxidative Addition: While aryl iodides are generally very reactive in this step, the electron-donating nature of the amine and methyl groups on your substrate can slightly decrease the electrophilicity of the carbon-iodine bond.[4] This is usually not the rate-limiting step for an iodide but can be influenced by the ligand.

  • Transmetalation: This is often the rate-determining step. The base is critical here, as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer of the aryl group to the palladium center.[2] The choice of solvent can also significantly impact this step.[15]

  • Reductive Elimination: This final step forms the desired C-C bond and regenerates the Pd(0) catalyst. The electronic properties and steric bulk of the ligands on the palladium complex heavily influence the rate of this step.

By systematically addressing each of these potential failure points and using the provided protocols as a starting point for optimization, you can significantly increase your chances of success in the Suzuki coupling of 3-iodo-2-methylpyridin-4-amine.

References

  • ResearchGate. (2020, November 24). In Suzuki coupling can the boronic acid couple with each other? Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2000, October). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]

  • PMC - NIH. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

  • PMC - NIH. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. Optimization of Suzuki Reaction conditions. Retrieved from [Link]

  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ResearchGate. The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid. Retrieved from [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? Retrieved from [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2023, August 16). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • ResearchGate. Amines as the ligands for palladium-catalyzed coupling reactions. Retrieved from [Link]

  • MDPI. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Retrieved from [Link]

  • PubMed. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (2025, November 1). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Retrieved from [Link]

  • Beilstein Archives. Modulating the electronics of palladium complexes supported by iminopyridine ligands as the catalysts in Suzuki-Miyaura and Heck. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved from [Link]

  • ResearchGate. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

Sources

Improving solubility of "3-Iodo-2-methylpyridin-4-amine" for reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for 3-Iodo-2-methylpyridin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic workflows. As a substituted pyridine, its solubility and reactivity profile present unique challenges and opportunities. This document provides in-depth, field-proven insights to help you navigate these complexities and achieve your synthetic goals efficiently. Our approach is grounded in fundamental chemical principles and validated by data from closely related structural analogs.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of 3-Iodo-2-methylpyridin-4-amine?

Direct experimental data for 3-Iodo-2-methylpyridin-4-amine is not extensively published. However, we can construct a reliable profile by analyzing its structural components and data from key analogs.

  • Pyridine Core: A basic heterocyclic ring.

  • 4-Amino Group: A strong electron-donating group, which significantly increases the basicity of the pyridine nitrogen lone pair.

  • 2-Methyl Group: A weakly electron-donating group.

  • 3-Iodo Group: An electron-withdrawing group that also imparts significant molecular weight and lipophilicity.

Based on these features, we can infer the following properties:

PropertyEstimated Value/CharacteristicRationale & Key Analogs
Appearance Likely a solid at room temperature, ranging from off-white to brown.Analogs like 3-Amino-4-methylpyridine and 3-Amino-2-chloro-4-methylpyridine are solids.[1][2] Color may arise from trace impurities or slow decomposition.
pKa (of Pyridinium ion) ~5.5 - 7.0 The unsubstituted 3-aminopyridine has a pKa of 6.0. The 4-amino group in our target will increase this. However, the electron-withdrawing 3-iodo group will counteract this effect, lowering the pKa. For comparison, 3-Amino-4-methylpyridine has a predicted pKa of 6.83, while the chloro-substituted analog (3-Amino-2-chloro-4-methylpyridine) has a predicted pKa of 3.22.[3][4]
General Solubility Expected to be sparingly soluble in non-polar solvents and moderately soluble in polar aprotic solvents.The large, lipophilic iodine atom will decrease aqueous solubility but may improve solubility in solvents like dichloromethane. The polar amino group and pyridine nitrogen will favor solubility in polar solvents.
Q2: I'm struggling to dissolve 3-Iodo-2-methylpyridin-4-amine for my reaction. What is the recommended solvent system?

This is the most common challenge encountered with this substrate. Complete dissolution is critical for reaction kinetics and preventing reproducibility issues. A systematic approach to solvent selection is recommended.

Recommended Starting Solvents: Begin with polar aprotic solvents, as they are most likely to be effective and are compatible with a wide range of common cross-coupling reactions.

SolventClassRationale & Expected Performance
DMF (Dimethylformamide)Polar AproticGenerally an excellent solvent for substituted pyridines. A top choice to try first.
DMSO (Dimethyl sulfoxide)Polar AproticVery high dissolving power. Use with caution as it can complicate workups and is difficult to remove.
NMP (N-Methyl-2-pyrrolidone)Polar AproticSimilar to DMF but with a higher boiling point.
Dioxane EtherealCommon in Suzuki and Buchwald-Hartwig reactions. Often requires heating.
THF (Tetrahydrofuran)EtherealLess polar than dioxane; may be less effective but is a common reaction solvent.
Acetonitrile (MeCN) Polar AproticA good option, though sometimes less effective than DMF or DMSO for complex heterocycles.

Solubility Data from Key Analogs:

Analog CompoundSoluble InSource
3-Amino-4-methylpyridineChloroform, Ethyl Acetate, Methanol[3][5]
3-Amino-2-chloro-4-methylpyridineChloroform, Ethanol, Methanol[2][4]
2-Amino-4-methylpyridineDMF, Lower Alcohols, Water[6]

This data suggests that chlorinated solvents (DCM, chloroform) and alcohols (Methanol, Ethanol) are also viable options to explore, depending on the constraints of your reaction chemistry.

Troubleshooting Guide: Solubility & Reaction Issues

Problem 1: My compound won't dissolve in the primary reaction solvent (e.g., Dioxane, Toluene).

This is a frequent issue in palladium-catalyzed cross-coupling reactions where traditional, less polar solvents are used.

Workflow for Improving Solubility:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcomes Start Poor solubility in primary solvent (e.g., Toluene, Dioxane) Heat Apply Gentle Heat (40-60 °C) Start->Heat AcidBase Consider pH Modification (Aqueous Reactions) Start->AcidBase For aqueous systems Cosolvent Add Co-Solvent (e.g., 10-20% DMF or NMP) Heat->Cosolvent If still insoluble Switch Switch to a more polar primary solvent (DMF, DMSO, Acetonitrile) Cosolvent->Switch If still insoluble Check Check Reaction Compatibility Cosolvent->Check If soluble Success Reaction Proceeds Switch->Success AcidBase->Success Check->Switch Check->Success If compatible

Caption: Decision workflow for addressing solubility issues.

Causality Explained:

  • Heating: Increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid, often significantly boosting solubility.

  • Co-Solvent: Adding a small amount of a stronger, polar aprotic solvent like DMF can disrupt intermolecular forces and solvate the molecule more effectively without drastically changing the overall reaction medium.

  • Switching Solvents: If the substrate remains insoluble, the primary solvent may be fundamentally mismatched. Switching to a solvent like DMF or DMSO is a robust solution, but you must verify that your catalyst, base, and other reagents are stable and effective in this new solvent.

Problem 2: My Suzuki-Miyaura or Buchwald-Hartwig reaction is sluggish or fails completely.

Assuming reagent quality is high, solubility is often the root cause. However, other factors related to the substrate's structure can be at play.

Troubleshooting Workflow for Failed Cross-Coupling:

G Start Reaction Failure (Low or No Conversion) Solubility Step 1: Confirm Full Dissolution - Is the starting material fully dissolved at reaction temp? - Use solubility workflow if needed. Start->Solubility Catalyst Step 2: Evaluate Catalyst/Ligand - Amino group may coordinate to Pd. - Use bulky, electron-rich ligands (e.g., XPhos, RuPhos). Solubility->Catalyst If dissolved Base Step 3: Check Base Compatibility - Is the base strong enough? - Is the base soluble in the reaction medium? Catalyst->Base Conditions Step 4: Re-evaluate Conditions - Increase temperature. - Ensure strictly anhydrous/inert atmosphere. Base->Conditions Result Improved Yield Conditions->Result

Caption: Troubleshooting logic for cross-coupling reactions.

Expertise & Causality:

  • Catalyst Inhibition: The 4-amino group and the pyridine nitrogen are both Lewis basic sites that can coordinate to the palladium center. This can inhibit the catalyst by competing with the oxidative addition step. Using bulky, electron-rich phosphine ligands (like those developed by Buchwald) can mitigate this by favoring the desired catalytic cycle.[7]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often required. Importantly, the base must have some solubility in the reaction medium to be effective. If you are using a solvent like toluene, phase-transfer catalysts may be beneficial, or switching to a more polar solvent where the base is more soluble (like DMF) is recommended.[8]

Experimental Protocols (Starting Points)

These protocols are generalized starting points based on successful reactions with analogous substituted iodopyridines. Optimization will be necessary.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This reaction couples 3-Iodo-2-methylpyridin-4-amine with an arylboronic acid.

  • Vessel Preparation: To an oven-dried reaction vessel, add 3-Iodo-2-methylpyridin-4-amine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃, 2.5 mol% with a ligand like SPhos, 6 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane/Water 4:1, or DMF) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at 80-110 °C. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Further Reading on Suzuki Couplings with Pyridines:[9][10][11]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This reaction couples 3-Iodo-2-methylpyridin-4-amine with a primary or secondary amine.

  • Vessel Preparation: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos or RuPhos, 4-6 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon) three times.

  • Solvent & Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF). Add 3-Iodo-2-methylpyridin-4-amine (1.0 eq.) and the coupling amine (1.2 eq.).

  • Reaction: Heat the sealed tube with vigorous stirring at 90-120 °C. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Pass the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in a suitable solvent and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Further Reading on Buchwald-Hartwig Couplings:[7][8][12]

References

  • Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. Conference: Theoretical Chemistry: modeling reactivity from gas phase to biomolecules and solids. [Link]

  • ChemBK. (2024). 2-Amino-5-iodo-3-methyl-pyridine - Physico-chemical Properties. [Link]

  • Alagona, G., et al. (2003). Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed. [Link]

  • Gök, Y. (2006). Acidity Study on 3-Substituted Pyridines. MDPI. [Link]

  • Al-Nuri, M. A. (2014). Effect of atomic Charge on pka's of Substituted pyridines. Iraqi National Journal of Chemistry. [Link]

  • Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]

  • Rivera-Fuentes, P., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. [Link]

  • Lee, I., et al. (1999). Theoretical Studies of Solvent Effect on the Basicity of Substituted Pyridines. The Journal of Physical Chemistry B. [Link]

  • ChakraChem LifeSciences. (n.d.). 3-amino-4-methylpyridine. Retrieved January 21, 2026, from [Link]

  • Molander, G. A., & Le, C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • Thapa, B., et al. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. [Link]

  • PubChem. (n.d.). 3-Iodo-4-methylpyridine. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Shandong Biotech. (n.d.). 3-Amino-2-chloro-4-methylpyridine. Retrieved January 21, 2026, from [Link]

  • Schrödinger. (2022). Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. [Link]

  • Physical Sciences Data Infrastructure. (2024). Hybrid machine learning and quantum-informed modelling boosts solubility prediction for drug compounds. [Link]

  • PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved January 21, 2026, from [Link]

  • Organic Syntheses. (2022). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Chair of Analytical Chemistry, University of Tartu. (n.d.). pKa values bases. Retrieved January 21, 2026, from [Link]

  • PubChemLite. (n.d.). 3-iodo-4-methylpyridine (C6H6IN). Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-3-methylpyridine. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Pharmaffiliates. (n.d.). 3-Amino-4-methylpyridine. Retrieved January 21, 2026, from [Link]

  • American Elements. (n.d.). 3-Iodo-4-methylpyridine. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-iodo-3-nitropyridine. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Purification of 3-Iodo-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Iodo-2-methylpyridin-4-amine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to equip you with the expertise to overcome common challenges in the purification of this critical building block, ensuring the highest standards of purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with crude 3-Iodo-2-methylpyridin-4-amine?

A1: Impurities typically arise from the synthetic route and subsequent handling. Based on common synthetic pathways (e.g., iodination of 2-methylpyridin-4-amine), you can anticipate several classes of impurities. A multi-technique approach including HPLC, GC-MS, and NMR is recommended for comprehensive impurity profiling.[1]

Impurity Class Specific Examples Likely Origin
Starting Material 2-methylpyridin-4-amineIncomplete iodination reaction.
Reagent-Related N-Iodosuccinimide (NIS), Iodine (I₂)Excess reagents or by-products from the iodination step.
Isomeric Impurities 5-Iodo-2-methylpyridin-4-amineNon-regioselective iodination, although less likely due to directing effects.
Side-Reaction Products Oxidized species, di-iodinated productsOver-reaction or exposure to oxidative conditions.[2]
Residual Solvents Dichloromethane, Acetonitrile, Ethyl Acetate, THFSolvents used during synthesis, work-up, or initial purification attempts.[3][4][5]
Degradation Products Dark, tarry substancesThe compound can show instability, particularly to light and air over time.[6]
Q2: My crude product is a dark oil/solid. Is this normal, and how does it affect my purification strategy?

A2: It is not uncommon for crude iodo-pyridines and related amines to be discolored. This can be due to trace amounts of iodine or the formation of colored degradation by-products. While often present in small quantities, these colored impurities can be persistent. The first step in your purification strategy should be a simple aqueous work-up. An aqueous wash with a mild reducing agent like sodium thiosulfate or sodium bisulfite can effectively remove residual iodine. If color persists, treatment with activated carbon during recrystallization can be effective, but may lead to some product loss.

Q3: What is the best general-purpose technique for purifying this compound?

A3: For 3-Iodo-2-methylpyridin-4-amine, flash column chromatography on silica gel is the most robust and widely applicable purification technique.[7][8] It allows for the effective separation of the target compound from starting materials, non-polar by-products, and many isomeric impurities. However, due to the basic nature of the pyridine and amine functionalities, specific considerations must be taken to avoid common issues like peak tailing.[9] For final polishing to achieve very high purity (>99.5%), recrystallization is often the preferred secondary method.

Q4: How can I quickly assess the purity of my sample before committing to a large-scale purification?

A4: A combination of Thin Layer Chromatography (TLC) and ¹H NMR spectroscopy is the most efficient approach.

  • TLC: Develop a TLC method using a solvent system similar to what you plan for column chromatography (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol). This will give you a visual representation of the number of components in your mixture.

  • ¹H NMR: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to obtain a proton NMR spectrum. Compare the observed signals to the expected spectrum for 3-Iodo-2-methylpyridin-4-amine and look for peaks corresponding to residual solvents or obvious impurities.[3][10]

Troubleshooting Guide: Column Chromatography

The basic nitrogen atoms in 3-Iodo-2-methylpyridin-4-amine can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and poor separation.[9] This troubleshooting guide addresses the most common issues encountered.

Q: My compound is streaking badly on the silica column, resulting in broad peaks and poor separation. What's happening and how do I fix it?

A: This is a classic sign of strong analyte-stationary phase interaction. The basic amine and pyridine nitrogen are binding too tightly to the acidic silica surface.

Solutions:

  • Mobile Phase Modification (Preferred Method): Add a small amount of a basic modifier to your mobile phase to compete with your compound for the active sites on the silica.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA will preferentially bind to the acidic silanol groups, allowing your product to elute with a much-improved peak shape.[9]

    • Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a 7N ammonia solution in methanol as your polar component (e.g., preparing a 5-10% solution of this in DCM) can be very effective.

  • Use a Deactivated Stationary Phase: If mobile phase additives are not desired, consider using a different stationary phase. Options include base-deactivated silica gel or alumina (basic or neutral).

Detailed Protocol: Improving Peak Shape with a Mobile Phase Modifier

  • Prepare Eluent: Prepare your primary eluent (e.g., 70:30 Hexane:Ethyl Acetate).

  • Add Modifier: To 1 liter of this eluent, add 5 mL of triethylamine (0.5% v/v).

  • Equilibrate Column: When packing your column, ensure you use this modified eluent. Flush the packed column with at least 3-5 column volumes of the modified eluent before loading your sample. This step is critical to ensure the entire silica bed is deactivated.

  • Load and Elute: Load your sample (pre-adsorbed onto a small amount of silica for best results) and run the chromatography as usual. You should observe significantly sharper, more symmetrical peaks.

troubleshooting_chromatography start Issue: Poor Separation or Peak Tailing in Chromatography q1 Is the peak shape poor? (Tailing / Streaking) start->q1 sol1 Add a basic modifier to the eluent: - 0.1-1% Triethylamine (TEA) - Saturated NH₃ in MeOH (for polar systems) q1->sol1 Yes q2 Are peaks overlapping? (Poor Resolution) q1->q2 No sol1_alt Consider alternative stationary phases: - Base-deactivated silica - Alumina (Neutral or Basic) sol1->sol1_alt sol2a Optimize Mobile Phase Polarity: - Use a shallower gradient - Run isocratic elution with finer % adjustments q2->sol2a Yes q3 Is the product not eluting or recovery low? q2->q3 No sol2b Change Solvent System Selectivity: - Switch from Hex/EtOAc to DCM/MeOH - Try a ternary system (e.g., Hex/DCM/EtOAc) sol2a->sol2b sol3 Increase eluent polarity significantly. If using TEA, ensure it's present in the highly polar mobile phase to prevent binding. q3->sol3 Yes

Troubleshooting Guide: Recrystallization

Recrystallization is an excellent technique for removing minor impurities and achieving high crystalline purity.[11][12][13] The key is finding an appropriate solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[11][13]

Q: My compound oils out during cooling instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, causing it to separate as a liquid instead of crystallizing.

Solutions:

  • Reduce the Cooling Rate: The most common cause is cooling the solution too quickly. Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also help.

  • Use More Solvent: The concentration of your product in the solution may be too high. Add more of the hot solvent to create a slightly more dilute solution before attempting to cool again.

  • Change the Solvent System: The boiling point of your solvent may be too high. Switch to a lower-boiling solvent or adjust your solvent/anti-solvent ratio to lower the overall boiling point of the mixture.

Q: I can't find a good single solvent for recrystallization. What is my next step?

A: A two-solvent (or solvent/anti-solvent) system is the ideal solution.[12] You will use one solvent in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.

Detailed Protocol: Two-Solvent Recrystallization

  • Dissolution: Dissolve your crude 3-Iodo-2-methylpyridin-4-amine in the minimum amount of a hot solvent in which it is very soluble (e.g., Methanol, Ethyl Acetate, or Dichloromethane).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the anti-solvent (a solvent in which your product is insoluble, e.g., Hexanes, Pentane, or Water) dropwise until you see persistent cloudiness (turbidity).

  • Re-dissolution: Add a few drops of the hot primary solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, try scratching the flask or adding a seed crystal.

  • Isolation: Once crystallization is complete, cool the mixture in an ice bath to maximize yield, then collect the crystals by vacuum filtration.[11]

Solvent (Soluble in) Potential Anti-Solvent (Insoluble in) Notes
Ethyl AcetateHexanes / HeptaneA very common and effective system for moderately polar compounds.
Dichloromethane (DCM)Hexanes / PentaneGood for less polar impurities. Be mindful of DCM's low boiling point.
Methanol / EthanolWater or Diethyl EtherUseful if the compound is highly polar. Using water may require thorough drying.
TolueneHexanes / HeptaneGood choice for achieving large, well-formed crystals due to slower evaporation.

Workflow for Purity Confirmation

After purification, it is essential to confirm the identity and assess the purity of the final product.

purity_confirmation start Purified Solid Sample nmr ¹H and ¹³C NMR Spectroscopy start->nmr hplc High-Performance Liquid Chromatography (HPLC) start->hplc ms Mass Spectrometry (LC-MS or GC-MS) start->ms check1 Does NMR match structure? Are impurity peaks absent? nmr->check1 check2 Is HPLC purity >98%? (Single major peak) hplc->check2 check3 Does MS show correct [M+H]⁺ ion? ms->check3 check1->check2 Yes fail Repurify or Re-characterize (Consult Troubleshooting Guides) check1->fail No check2->check3 Yes check2->fail No pass Product Meets Purity and Identity Specs check3->pass Yes check3->fail No

References

  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Iodo-2-methylpyridine.
  • LookChem. (n.d.). Purification of Pyridine - Chempedia.
  • HETEROCYCLES, Vol. 102, No. 1, 2021. (2021). preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • Benchchem. (n.d.). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography.
  • Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • PubMed Central. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
  • PubMed Central. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
  • Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • ACS Publications. (2026). Increasing Cage Escape Yields for Halide Oxidation in Aqueous Solutions Using Ir(III) Photosensitizers.
  • Organic Process Research & Development. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • Benchchem. (n.d.). Identification and characterization of impurities in 1-(3-Methoxypropyl)-4-piperidinamine.
  • Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 3-Iodo-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains an indispensable tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Iodo-2-methylpyridin-4-amine, a substituted pyridine with potential applications in medicinal chemistry. By comparing its spectral features with those of related analogues, we will dissect the influence of each substituent on the pyridine ring's electronic environment. This guide is designed to not only present data but to foster a deeper understanding of the underlying principles of spectral interpretation.

The Power of Substituent Effects in ¹H NMR of Pyridines

The pyridine ring is an aromatic heterocycle where the nitrogen atom's electronegativity and lone pair of electrons significantly influence the chemical shifts of the ring protons. Protons in the α-position (adjacent to the nitrogen) are typically the most deshielded, followed by the γ- and then the β-protons.[1][2] However, the introduction of substituents dramatically alters this landscape. Electron-donating groups (EDGs) like amino (-NH₂) and methyl (-CH₃) groups tend to shield the ring protons, causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) and electronegative atoms like iodine (-I) deshield the protons, shifting their signals to a higher chemical shift (downfield).[3][4]

In 3-Iodo-2-methylpyridin-4-amine, we have a fascinating interplay of these effects: an iodo group at position 3, a methyl group at position 2, and an amino group at position 4. Understanding how these groups collectively modulate the electronic environment of the remaining ring protons is key to an accurate spectral assignment.

Predicted ¹H NMR Spectral Analysis of 3-Iodo-2-methylpyridin-4-amine

Structure and Proton Numbering:

A diagram illustrating the structure and proton numbering of 3-Iodo-2-methylpyridin-4-amine.

Predicted Spectral Data:

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H6~8.0-8.2Doublet~5-6This proton is in the α-position to the nitrogen, leading to significant deshielding. It will be split by the adjacent H5 proton.
H5~6.5-6.7Doublet~5-6This proton is in the β-position and is shielded by the strong electron-donating amino group at the para-position. It will be split by the adjacent H6 proton.
NH₂~4.5-5.5Broad SingletN/AThe chemical shift of amine protons can vary significantly depending on the solvent and concentration. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water.
CH₃~2.4-2.6SingletN/AThe methyl group protons are adjacent to the pyridine ring and will appear as a singlet as there are no adjacent protons to couple with.

Comparative ¹H NMR Analysis

To substantiate our predictions, let's compare the expected spectrum of our target molecule with the known spectra of related compounds.

Comparison with 2-Methylpyridin-4-amine:

The ¹H NMR spectrum of 2-amino-4-methylpyridine (a structural isomer) shows the H6 proton at ~7.8 ppm, the H5 proton at ~6.4 ppm, and the H3 proton at ~6.2 ppm.[5] The methyl group appears at ~2.2 ppm and the amino group as a broad signal at ~4.7 ppm.[5]

  • Influence of the Iodo Group: The introduction of the strongly electronegative and electron-withdrawing iodine atom at position 3 in our target molecule is expected to significantly deshield the adjacent protons. This effect will be most pronounced on the H5 proton, shifting it further downfield compared to the H5 proton in 2-amino-4-methylpyridine. The H6 proton, being further away, will experience a lesser downfield shift.

Comparison with 3-Iodopyridine:

In 3-iodopyridine, the protons adjacent to the iodine (H2 and H4) are shifted significantly downfield. This further supports our prediction of a downfield shift for the H5 proton in 3-Iodo-2-methylpyridin-4-amine.

Comparison with Pyridine:

The parent pyridine molecule exhibits signals for its α-protons around 8.6 ppm, γ-protons around 7.6 ppm, and β-protons around 7.2 ppm.[2] The presence of both electron-donating (amino, methyl) and electron-withdrawing (iodo) groups in our target molecule leads to a more complex and nuanced pattern of chemical shifts.

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum of 3-Iodo-2-methylpyridin-4-amine, the following protocol should be followed.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid 3-Iodo-2-methylpyridin-4-amine.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a good starting point for many organic molecules.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the appropriate acquisition parameters, including:

    • Pulse angle (typically 30-90 degrees)

    • Acquisition time (~2-4 seconds)

    • Relaxation delay (~1-5 seconds)

    • Number of scans (start with 16 or 32 and increase for better signal-to-noise if necessary)

  • Acquire the free induction decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons contributing to each signal.

  • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer insert Insert Sample transfer->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate phase->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze Spectrum integrate->analyze

A workflow diagram for the ¹H NMR experimental protocol.

Conclusion

The ¹H NMR spectral analysis of 3-Iodo-2-methylpyridin-4-amine provides a clear example of how substituent effects can be rationally interpreted to elucidate molecular structure. By understanding the interplay of electron-donating and electron-withdrawing groups on the pyridine ring, researchers can confidently assign proton signals and confirm the identity of their synthesized compounds. This guide serves as a framework for such analysis, combining predictive reasoning with established experimental protocols to ensure scientific rigor and integrity in drug discovery and development.

References

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  • ResearchGate. ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine. [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Yin, Z., Cao, Y., Sun, W., Chen, G., Fang, X., & He, L. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry–An Asian Journal, e202400467.
  • Bulletin of the Polish Academy of Sciences, Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • Roy, S. S., & Duckett, S. B. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 56(9), 894-901.
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  • The Royal Society of Chemistry. 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. [Link]

  • Patsnap. Preparation method of 3-amino-4-methylpyridine. [Link]

  • Wu, T. K., & Dailey, B. P. (1964). Proton Chemical Shifts of the γ-Substituted Pyridines. The Journal of Chemical Physics, 41(11), 3307–3310.
  • Woźny, P., John, E., & Małecki, J. G. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13511–13524.
  • ResearchGate. Hammett's relation for pyridine / C 6 F 4 I-Y complexes. [Link]

  • PubChem. 2-Amino-4-methylpyridine. National Center for Biotechnology Information. [Link]

  • SpectraBase. 4-Iodopyridine - 13C NMR - Chemical Shifts. [Link]

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A Comparative Guide to the Reactivity of 3-Iodo-2-methylpyridin-4-amine and its Bromo-Analogs in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halopyridines in Synthesis

Substituted halopyridines are foundational building blocks in modern medicinal chemistry and materials science. Their utility lies in their capacity to undergo a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Specifically, the 3-halo-2-methylpyridin-4-amine scaffold is a valuable intermediate, offering a handle for C-C, C-N, and C-O bond formation.

This guide provides an in-depth technical comparison of the reactivity between 3-Iodo-2-methylpyridin-4-amine and its corresponding bromo-analogs. The choice between an iodo or bromo substituent is a critical decision in synthesis design, directly impacting reaction efficiency, required conditions, and overall yield. By understanding the fundamental principles and observing comparative experimental data, researchers can make more informed decisions, optimizing their synthetic routes for drug discovery and development.

Part 1: Theoretical Underpinnings of Reactivity

The differential reactivity between aryl/heteroaryl iodides and bromides in palladium-catalyzed reactions is a well-established principle in organic chemistry.[1][2][3] This difference is rooted in the bond dissociation energies (BDE) of the carbon-halogen (C-X) bond and its direct influence on the rate-determining step of many catalytic cycles: oxidative addition.

1.1. The Critical Role of Oxidative Addition

The majority of palladium-catalyzed cross-coupling reactions commence with the insertion of a low-valent palladium(0) species into the C-X bond of the electrophile.[1][4][5] This step, known as oxidative addition, transforms the palladium from a Pd(0) to a Pd(II) state and is frequently the slowest step in the entire catalytic cycle.[1][6] The facility of this step is inversely related to the strength of the C-X bond.

The generally accepted reactivity order for aryl halides is: I > Br > Cl > F .[1][3]

1.2. Bond Dissociation Energy (BDE): The Deciding Factor

The strength of the carbon-halogen bond is the primary determinant of its reactivity in oxidative addition. The C-I bond is significantly weaker and longer than the C-Br bond.[7][8]

BondApproximate BDE (kcal/mol)
Aryl C-Br~70-80
Aryl C-I~60-65

Note: Exact BDE values vary with substitution, but the trend is consistent.

This lower BDE for the carbon-iodine bond means that less energy is required to break it, leading to a lower activation energy for the oxidative addition step.[7][8] Consequently, reactions involving 3-iodo-2-methylpyridin-4-amine can often proceed under much milder conditions (e.g., lower temperatures, shorter reaction times) and may be successful with less active palladium catalysts compared to its bromo-analog.

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// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; ar_x [label="Ar-X (Halopyridine)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="Ar-Pd(II)(X)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; nu [label="Nucleophile\n(e.g., R-B(OH)₂)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; trans_complex [label="Ar-Pd(II)(R)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Ar-R (Product)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

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Figure 1: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Part 2: Comparative Reactivity in Key Cross-Coupling Reactions

The theoretical advantage of the iodo-analog translates directly into practical benefits across the most common palladium-catalyzed reactions. Below, we compare the expected outcomes for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds.[6][9] When comparing the two substrates, the difference in reactivity is clear. The iodo-analog typically provides higher yields in shorter times and at lower temperatures. The bromo-analog often requires more active (and expensive) phosphine ligands and higher temperatures to achieve comparable results.[10]

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling

Parameter3-Iodo-2-methylpyridin-4-amine3-Bromo-2-methylpyridin-4-amine
Aryl Halide 1.0 equiv1.0 equiv
Boronic Acid Phenylboronic Acid (1.2 equiv)Phenylboronic Acid (1.2 equiv)
Pd Catalyst Pd(PPh₃)₄ (2 mol%)Pd₂(dba)₃ (2 mol%)
Ligand -XPhos (4 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (4:1)
Temperature 80 °C110 °C
Time 4 hours12 hours
Typical Yield >90%~75-85%
Note: This data is representative and synthesized from established principles of aryl halide reactivity.[1][3][11] Actual results may vary.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-2-methylpyridin-4-amine

This protocol is a self-validating system designed for reliability and reproducibility.

  • Reagent Preparation: To an oven-dried Schlenk tube, add 3-iodo-2-methylpyridin-4-amine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL).[12] The use of degassed solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring. The mild temperature is sufficient due to the high reactivity of the C-I bond.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

2.2. Buchwald-Hartwig Amination

For C-N bond formation, the Buchwald-Hartwig amination is the premier method.[13][14] The reactivity trend (I > Br) holds true here as well.[15] The iodo-compound can often be coupled using simpler ligand systems, whereas the bromo-analog may necessitate the use of more sterically hindered and electron-rich Buchwald-type ligands to facilitate the catalytic cycle.

Table 2: Comparative Performance in a Representative Buchwald-Hartwig Amination

Parameter3-Iodo-2-methylpyridin-4-amine3-Bromo-2-methylpyridin-4-amine
Aryl Halide 1.0 equiv1.0 equiv
Amine Morpholine (1.2 equiv)Morpholine (1.2 equiv)
Pd Catalyst Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand BINAP (3 mol%)RuPhos (3 mol%)
Base NaOtBu (1.4 equiv)LHMDS (1.4 equiv)
Solvent TolueneToluene
Temperature 90 °C110 °C
Time 6 hours16 hours
Typical Yield >85%~80%
Note: This data is representative. The choice of base and ligand is critical for success, especially with the less reactive bromide.[16][17]
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridin-4-amine

This protocol employs a more active catalyst system required for the less reactive bromide.

  • Inert Atmosphere: Add 3-bromo-2-methylpyridin-4-amine (1.0 mmol, 1.0 equiv) and the base, such as sodium tert-butoxide (1.4 mmol, 1.4 equiv), to a Schlenk tube under an argon or nitrogen atmosphere.

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, pre-mix the palladium precursor, Pd(OAc)₂ (0.02 mmol, 2 mol%), and a specialized ligand like RuPhos (0.03 mmol, 3 mol%) in anhydrous, degassed toluene for 15 minutes. This allows for the formation of the active catalytic species.

  • Reagent Addition: Add the catalyst solution to the Schlenk tube, followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) and additional anhydrous, degassed toluene (5 mL).

  • Reaction Execution: Seal the tube and heat the mixture to 110 °C. The higher temperature is necessary to drive the oxidative addition of the C-Br bond.

  • Monitoring & Work-up: Monitor the reaction to completion (typically 12-24 hours). Follow the standard aqueous work-up procedure as described for the Suzuki-Miyaura reaction.

  • Purification: Purify the product via column chromatography.

2.3. Sonogashira Coupling

The Sonogashira coupling is used to form C(sp²)-C(sp) bonds and is highly sensitive to the identity of the halide.[18][19] The difference in reactivity is often most pronounced in this reaction. Aryl iodides couple readily at or near room temperature, often without the need for a copper co-catalyst in modern protocols.[20] In contrast, aryl bromides almost always require higher temperatures and the presence of a copper(I) co-catalyst to proceed efficiently.[21][22]

Table 3: Comparative Performance in a Representative Sonogashira Coupling

Parameter3-Iodo-2-methylpyridin-4-amine3-Bromo-2-methylpyridin-4-amine
Aryl Halide 1.0 equiv1.0 equiv
Alkyne Phenylacetylene (1.1 equiv)Phenylacetylene (1.1 equiv)
Pd Catalyst PdCl₂(PPh₃)₂ (2 mol%)PdCl₂(PPh₃)₂ (2 mol%)
Co-Catalyst CuI (1 mol%) (Optional/Copper-free possible)CuI (4 mol%) (Essential)
Base Et₃N or DIPEAEt₃N or DIPEA
Solvent THFDMF
Temperature Room Temperature to 40 °C80-100 °C
Time 2 hours12 hours
Typical Yield >95%~70-80%
Note: The reactivity difference is stark, allowing for selective coupling at an iodo-position in the presence of a bromo-position.[18][23]

Part 3: Practical Considerations and Workflow

The choice between the iodo- and bromo-analog is a balance between reactivity and cost/availability. While the iodo-compound offers superior reactivity, it is typically more expensive and can be less stable.

digraph "Condition_Selection_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10];

// Nodes start [label="Start: Choose Halopyridine Substrate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; iodo_path [label="Substrate:\n3-Iodo-2-methylpyridin-4-amine", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; bromo_path [label="Substrate:\n3-Bromo-2-methylpyridin-4-amine", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

iodo_cond [label="Conditions:\n- Milder Temp (RT - 80°C)\n- Shorter Time (1-6h)\n- Standard Catalysts\n(e.g., Pd(PPh₃)₄)\n- Broader Base Compatibility", fillcolor="#F1F3F4", fontcolor="#202124"]; bromo_cond [label="Conditions:\n- Forcing Temp (80 - 120°C)\n- Longer Time (12-24h)\n- Active Catalysts/Ligands\n(e.g., Pd₂(dba)₃ + XPhos)\n- Stronger, Specific Bases", fillcolor="#F1F3F4", fontcolor="#202124"];

outcome_iodo [label="Outcome:\nHigher Yield, Fewer Side\nReactions, Process Simplicity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome_bromo [label="Outcome:\nGood Yield Possible, Requires\nMore Optimization & Harsher Conditions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> iodo_path [label=" Higher\n Reactivity", fontsize=9]; start -> bromo_path [label=" Lower Cost/\n Higher Stability", fontsize=9]; iodo_path -> iodo_cond; bromo_path -> bromo_cond; iodo_cond -> outcome_iodo; bromo_cond -> outcome_bromo; }

Figure 2: Decision workflow for selecting reaction conditions based on the halide.

Key Strategic Points:

  • For Mild Conditions and High Yields: 3-Iodo-2-methylpyridin-4-amine is the superior choice, especially when dealing with sensitive functional groups on the coupling partner.

  • For Cost-Effectiveness and Scale-Up: The bromo-analog may be preferred, but researchers must be prepared to invest more time in optimizing reaction conditions and employ more sophisticated catalyst systems.

  • For Selective Reactions: In di-halogenated systems containing both bromine and iodine, reactions like the Sonogashira can be performed selectively at the iodo-position by controlling the temperature.[23]

Conclusion

The comparative reactivity of 3-iodo-2-methylpyridin-4-amine and its bromo-analog is governed by the fundamental strength of the carbon-halogen bond. The weaker C-I bond facilitates a more rapid oxidative addition, making the iodo-compound significantly more reactive across a range of essential palladium-catalyzed cross-coupling reactions. This enhanced reactivity translates into milder reaction conditions, shorter reaction times, and often higher chemical yields. While the bromo-analog offers advantages in cost and stability, achieving successful outcomes requires more forcing conditions and carefully optimized, highly active catalyst systems. A thorough understanding of these principles empowers chemists to strategically select their starting materials and design more efficient and robust synthetic routes.

References

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 3-Iodo-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 3-Iodo-2-methylpyridin-4-amine, a key intermediate in pharmaceutical synthesis. The purity of such intermediates is paramount, as impurities can directly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] We will explore the development of a robust, stability-indicating HPLC method, offering a detailed experimental protocol and comparing it with potential alternatives. This document is intended for researchers, scientists, and drug development professionals who require a reliable analytical framework for this compound.

The Critical Role of Purity Analysis for Pharmaceutical Intermediates

3-Iodo-2-methylpyridin-4-amine is a substituted pyridine derivative. The presence of iodo, methyl, and amine functional groups on the pyridine ring presents a unique analytical challenge. Potential impurities may arise from the synthetic route, degradation, or storage. These can include isomers, starting materials, by-products, or degradation products. A stability-indicating analytical method is therefore essential, as it is designed to separate and quantify the active pharmaceutical ingredient from all process impurities and degradation products.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard technique for this purpose due to its high precision, sensitivity, and accuracy.[2][3]

Method Development Strategy: A Logic-Driven Approach

Developing a stability-indicating HPLC method requires a systematic approach.[4] The goal is to create a method that is specific, accurate, precise, linear, and robust. Our strategy for 3-Iodo-2-methylpyridin-4-amine is centered around reversed-phase HPLC, which is highly suitable for the analysis of polar and non-polar compounds like substituted pyridines.[1]

Analyte Characteristics and Initial Column Selection

3-Iodo-2-methylpyridin-4-amine possesses both hydrophobic (iodomethylpyridine backbone) and hydrophilic (amine group) characteristics. The amine group has a pKa in the range of 5-6, typical for pyridines.[5][6] This dual nature makes a C18 column an excellent starting point, as it provides a versatile stationary phase for retaining a broad range of compounds.[1][7] A comparison of potential column choices is presented below:

Column ChemistryParticle Size (µm)Dimensions (mm)Rationale for Consideration
C18 (Recommended) 54.6 x 150Industry standard, excellent for separating compounds with mixed polarity. Provides good retention for the aromatic backbone.[7]
C854.6 x 150Less retentive than C18, potentially useful if the main peak or impurities are too strongly retained on a C18 column.
Phenyl-Hexyl3.54.6 x 100Offers alternative selectivity through pi-pi interactions with the pyridine ring, which can be beneficial for separating aromatic isomers.
Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is critical for achieving optimal separation.[3] For aromatic amines, a mixture of an organic solvent (like acetonitrile or methanol) and a buffered aqueous phase is a common starting point.[7]

  • Organic Modifier : Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff.

  • Aqueous Phase pH : The pH of the aqueous phase is a crucial parameter. Given the pKa of the pyridine amine, maintaining the pH in the acidic range (e.g., pH 2.5-3.5) will ensure the amine group is protonated, leading to consistent retention and improved peak shape.[8][9] Phosphoric acid or a phosphate buffer are common choices for pH control.[1][8]

  • Gradient vs. Isocratic Elution : A gradient elution is generally preferred for purity analysis as it allows for the separation of impurities with a wide range of polarities.[2]

A proposed starting gradient is a linear increase in the organic phase (acetonitrile) from a low percentage to a high percentage over a set period. This ensures that both polar and non-polar impurities are eluted and detected.

Recommended HPLC Method and Experimental Protocol

Based on the principles outlined above, the following is a detailed, robust HPLC method for the purity analysis of 3-Iodo-2-methylpyridin-4-amine.

Chromatographic Conditions
ParameterRecommended SettingJustification
Column C18, 4.6 x 150 mm, 5 µmProvides a good balance of resolution, backpressure, and analysis time.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterCreates an acidic environment to ensure consistent protonation of the analyte and sharp peak shapes.[1]
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.
Gradient Elution Time (min): 0 (10% B), 20 (90% B), 25 (90% B), 26 (10% B), 30 (10% B)A broad gradient ensures the elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[1]
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity. A full UV scan of the analyte should be performed to determine the optimal wavelength.
Injection Volume 10 µLA standard injection volume.
Experimental Workflow

The following diagram illustrates the key steps in the HPLC purity determination process.

Caption: Workflow for HPLC Purity Determination.

Step-by-Step Protocol
  • Instrumentation : Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Sample Preparation :

    • Standard Solution : Accurately weigh approximately 10 mg of 3-Iodo-2-methylpyridin-4-amine reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • Sample Solution : Prepare the sample in the same manner as the standard solution.

  • System Suitability :

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area of the main analyte should be not more than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates should be not less than 2000. These criteria ensure the chromatographic system is performing adequately.

  • Analysis :

    • Inject the diluent (blank) to ensure no interference from the solvent.

    • Inject the standard solution to establish the retention time and peak shape.

    • Inject the sample solution and record the chromatogram.

    • Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor.

Method Validation: Ensuring Trustworthiness and Reliability

A developed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12][13]

Forced Degradation Studies

Forced degradation studies are crucial for establishing the stability-indicating nature of the method.[4][14] The sample is subjected to stress conditions to produce degradation products. The HPLC method must be able to separate the main peak from any degradants formed.

  • Acid Hydrolysis : 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis : 0.1 N NaOH at 60°C for 24 hours.[9]

  • Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.[9]

  • Thermal Degradation : Dry heat at 105°C for 48 hours.

  • Photolytic Degradation : Exposure to UV light (e.g., 254 nm) for 48 hours.

The chromatograms from these studies should be evaluated for peak purity of the main analyte peak to ensure no co-eluting degradants.

Validation Parameters

The following table summarizes the key validation parameters as per ICH Q2(R1) guidelines.[10][13]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity of the analyte peak in stressed samples should pass.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of the target concentration).
Accuracy To determine the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.[10]
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements.RSD ≤ 2.0% for multiple preparations and injections.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2) are varied.[13]

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can be used for purity assessment, each with its own advantages and disadvantages.

TechniquePrincipleAdvantagesDisadvantages for this Application
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.High resolution for volatile compounds.3-Iodo-2-methylpyridin-4-amine is not very volatile and may require derivatization, adding complexity and potential for side reactions.[1]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and low-cost for qualitative analysis.Lower resolution and sensitivity compared to HPLC; not suitable for quantitative analysis of trace impurities.
Capillary Electrophoresis (CE) Separation based on charge and size in an electric field.High efficiency, small sample volume.Can be less robust than HPLC; sensitivity can be lower without specialized detectors.
LC-MS HPLC coupled with a mass spectrometer.Provides mass information for impurity identification.More complex and expensive instrumentation; quantitative precision can be lower than UV detection.[2]

The logical relationship for selecting an analytical method is illustrated below.

Method_Selection cluster_quant Quantitative Analysis Required? cluster_volatile Is Analyte Volatile? Start Purity Analysis of 3-Iodo-2-methylpyridin-4-amine Quant_Yes Yes Start->Quant_Yes Quant_No No (Qualitative) Start->Quant_No Volatile_No No Quant_Yes->Volatile_No TLC TLC Quant_No->TLC Volatile_Yes Yes HPLC HPLC (Recommended) Volatile_No->HPLC GC GC Volatile_No->GC Requires Derivatization

Caption: Decision logic for selecting a suitable analytical method.

Conclusion

For the comprehensive purity analysis of 3-Iodo-2-methylpyridin-4-amine, a stability-indicating reversed-phase HPLC method is the most reliable and robust choice. The proposed method, utilizing a C18 column with a gradient elution of acetonitrile and acidified water, provides a strong foundation for accurate and precise quantification of the main component and its potential impurities. Rigorous method validation according to ICH Q2(R1) guidelines is essential to ensure the method's trustworthiness for use in a regulated environment. While other techniques exist, they do not offer the same combination of resolution, sensitivity, and quantitative accuracy for a non-volatile, polar compound like the one .

References

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  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3), 168-179. [Link]

  • Stability Indicating HPLC Method Development A Review. (n.d.). Slideshare. [Link]

  • Khan, I. H., & Sane, R. T. (2006). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 24(19), 3011-3021. [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33. [Link]

  • Huda, N. H., et al. (2020). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Pharmaceutics, 12(10), 957. [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. [Link]

  • Khan, I. H., & Sane, R. T. (2006). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF. [Link]

  • Trautwein, C., & Grischek, T. (2003). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. International Journal of Environmental Analytical Chemistry, 83(2), 93-104. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. (n.d.). Scientific Research Publishing. [Link]

  • De-Ben, S. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Khuhawar, M. Y., & Lanjwani, S. N. (1996). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Journal of the Chemical Society of Pakistan, 18(2), 98-101. [Link]

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-8. [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2019). ResearchGate. [Link]

  • Völgyi, G., et al. (2020). HPLC Analysis of the Urinary Iodine Concentration in Pregnant Women. Molecules, 25(23), 5727. [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). Chinese Journal of Pharmaceutical Analysis. [Link]

  • HPLC Methods for analysis of 4-Aminopyridine. (n.d.). HELIX Chromatography. [Link]

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A Comparative Guide to the Catalytic Applications of 3-Iodo-2-methylpyridin-4-amine and Other Iodopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, iodinated pyridines serve as versatile building blocks, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. Their unique electronic and steric properties can significantly influence the efficiency and outcome of these transformations. This guide provides an in-depth technical comparison of 3-Iodo-2-methylpyridin-4-amine with other isomeric and substituted iodopyridines, offering insights into their relative performance in key catalytic processes such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

The Strategic Advantage of Iodopyridines in Catalysis

Iodopyridines are favored substrates in many palladium-catalyzed cross-coupling reactions due to the inherent reactivity of the carbon-iodine (C-I) bond. The C-I bond is weaker than other carbon-halogen bonds (C-Br, C-Cl), facilitating the rate-determining oxidative addition step in the catalytic cycle. This allows for milder reaction conditions and often leads to higher yields and faster reaction times. The position of the iodine atom and the nature of other substituents on the pyridine ring, however, can dramatically modulate this reactivity, providing a toolkit for chemists to fine-tune their synthetic strategies.

In Focus: 3-Iodo-2-methylpyridin-4-amine - A Unique Substrate

3-Iodo-2-methylpyridin-4-amine presents a unique combination of substituents that influence its catalytic performance. The interplay of the electron-donating amino group, the sterically demanding ortho-methyl group, and the reactive iodo group at the 3-position creates a distinct reactivity profile.

Synthesis of 3-Iodo-2-methylpyridin-4-amine:

A plausible synthetic route to 3-Iodo-2-methylpyridin-4-amine can be adapted from established procedures for the synthesis of related substituted pyridines. A common strategy involves the direct iodination of the parent aminopyridine.

Proposed Synthetic Protocol:

A potential synthesis of 3-Iodo-2-methylpyridin-4-amine can be achieved through the direct iodination of 2-methylpyridin-4-amine. The amino group at the 4-position and the methyl group at the 2-position are both activating and ortho-, para-directing. This directing effect would favor iodination at the 3 and 5 positions. Judicious choice of iodinating agent and reaction conditions would be crucial to achieve selectivity for the 3-position.

Step-by-Step Iodination Protocol:

  • Reaction Setup: To a solution of 2-methylpyridin-4-amine (1.0 eq) in a suitable solvent such as glacial acetic acid, add an iodinating agent like N-iodosuccinimide (NIS) or iodine monochloride (ICl) (1.1 eq) portion-wise at room temperature.

  • Reaction Execution: Stir the reaction mixture at a controlled temperature, for instance, 70°C, and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield 3-Iodo-2-methylpyridin-4-amine.

Comparative Catalytic Performance: A Structure-Activity Analysis

Electronic Effects:

The electron-donating amino group at the 4-position in 3-Iodo-2-methylpyridin-4-amine increases the electron density of the pyridine ring. This can have a dual effect on catalytic reactions. While a more electron-rich ring can sometimes slow down the oxidative addition step with the electron-rich Pd(0) catalyst, the amino group can also act as a coordinating ligand, potentially influencing the catalytic cycle in a more complex manner. In contrast, iodopyridines with electron-withdrawing groups are generally more reactive towards oxidative addition.

Steric Effects:

The methyl group at the 2-position, ortho to the iodine at the 3-position, introduces significant steric hindrance around the reaction center. This steric bulk can influence the approach of the palladium catalyst and the subsequent steps in the catalytic cycle. In some cases, steric hindrance can be beneficial, promoting reductive elimination and preventing catalyst deactivation. However, excessive steric bulk can also hinder the initial oxidative addition.

Comparative Analysis with Other Iodopyridines:
Iodopyridine Derivative Key Structural Features Expected Reactivity in Cross-Coupling Rationale
3-Iodo-2-methylpyridin-4-amine Electron-donating amino group (para to N), Sterically hindering methyl group (ortho to I)Moderate to GoodThe activating amino group is electronically favorable, but the ortho-methyl group may sterically hinder the approach of the catalyst, potentially requiring more forcing conditions or specific bulky phosphine ligands.
3-Iodopyridine UnsubstitutedGoodBaseline reactivity without significant electronic or steric influence. A study on the amination of 3-iodopyridine showed an 86% yield in a Buchwald-Hartwig type reaction[1].
4-Iodopyridine Iodine at the 4-positionGood to ExcellentThe 4-position is generally less sterically hindered, and the electronic effect of the nitrogen atom is more pronounced, often leading to high reactivity in cross-coupling reactions.
2-Iodo-3-methylpyridine Methyl group meta to iodineGoodThe methyl group has a minor electronic effect and minimal steric hindrance at the 2-position, leading to reactivity similar to unsubstituted iodopyridines.
2-Chloro-3-iodopyridin-4-amine Electron-withdrawing chloro group, electron-donating amino groupGood to Excellent (at the iodo position)The C-I bond is significantly more reactive than the C-Cl bond, allowing for selective coupling at the 3-position. The electronic effects of the chloro and amino groups can further modulate reactivity.

Experimental Workflows and Protocols

To provide a practical framework for researchers, detailed, self-validating experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions are presented below. These protocols are based on established literature procedures for similar iodopyridine substrates and can be adapted for 3-Iodo-2-methylpyridin-4-amine.

Suzuki-Miyaura Coupling: A General Protocol

This palladium-catalyzed reaction is a cornerstone for the formation of C-C bonds.[2][3]

Reaction Workflow:

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: Assemble Reactants reactants Iodopyridine (1.0 eq) Boronic Acid (1.2 eq) Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) Base (e.g., K2CO3, 2.0 eq) Solvent (e.g., Toluene/H2O) start->reactants setup Reaction Setup: Inert Atmosphere (N2/Ar) reactants->setup heat Heating: (e.g., 80-100 °C) setup->heat monitor Monitoring: TLC/GC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product characterize Characterization: NMR, MS product->characterize

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the iodopyridine (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: A General Protocol

This reaction is a powerful method for the formation of C-N bonds.[4]

Reaction Workflow:

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: Assemble Reactants reactants Iodopyridine (1.0 eq) Amine (1.2 eq) Pd Precatalyst (e.g., Pd2(dba)3, 1-2 mol%) Ligand (e.g., Xantphos, 2-4 mol%) Base (e.g., Cs2CO3, 1.5 eq) Anhydrous Solvent (e.g., Toluene) start->reactants setup Reaction Setup: Inert Atmosphere (N2/Ar) reactants->setup heat Heating: (e.g., 100 °C) setup->heat monitor Monitoring: TLC/GC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Filtration quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product characterize Characterization: NMR, MS product->characterize

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add the iodopyridine (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), ligand (e.g., Xantphos, 0.02-0.04 mmol), and base (e.g., Cs₂CO₃, 1.5 mmol) under an inert atmosphere.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) followed by the amine (1.2 mmol).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion

3-Iodo-2-methylpyridin-4-amine is a promising substrate for catalytic cross-coupling reactions, offering a unique substitution pattern that can be exploited for the synthesis of complex nitrogen-containing heterocycles. While its performance relative to other iodopyridines is influenced by a balance of electronic and steric effects, the provided protocols and analysis offer a solid foundation for its application in synthetic chemistry. The electron-donating amino group is expected to enhance the reactivity of the pyridine ring, while the ortho-methyl group may necessitate the use of sterically demanding ligands to achieve optimal catalytic turnover. Further experimental investigation is warranted to fully elucidate the catalytic potential of this intriguing molecule and to generate direct comparative data against other iodopyridines.

References

  • Zhou, Y., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15 , 1134-1151. [Link]

  • Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ResearchGate. [Link]

  • ACS Omega. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

  • Schmalz, H.-G., et al. (2014). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]

  • Sci-Hub. (2016). High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media. [Link]

  • Sci-Hub. (2015). Facile synthesis of aryl-substituted pyridines via Suzuki–Miyaura approach. [Link]

  • Ramko, M., et al. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. National Institutes of Health. [Link]

  • ResearchGate. (2016). Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Mayr, H., et al. (2014). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Dalton Transactions. (2024). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. [Link]

  • Li, G., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. [Link]

  • MDPI. (2022). Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines via η6-Coordination: Role of Meisenheimer Intermediate Coordination Ability. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • National Institutes of Health. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. [Link]

  • Wikipedia. (n.d.). Lewis acids and bases. [Link]

  • GalChimia. (2020). Easy Access to 2-Aminopyridines. [Link]

  • Mugesh, G., et al. (2004). Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions. National Institutes of Health. [Link]

  • Sci-Hub. (2015). Synthesis of Trisubstituted Pyridines via Chemoselective Suzuki–Miyaura Coupling of 3,5‐ and 4,6‐Dibromo‐2‐tosyloxypyridines. [Link]

  • ResearchGate. (2010). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. [Link]

  • Google Patents. (2013). Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • RSC Publishing. (2016). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]

  • National Institutes of Health. (2016). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. [Link]

  • ResearchGate. (2016). Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Patsnap. (2015). Preparation method of 3-amino-4-methylpyridine. [Link]

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A Comparative Guide to the Application of 3-Iodo-2-methylpyridin-4-amine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffolding of 3-Iodo-2-methylpyridin-4-amine in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Its unique electronic properties and ability to engage in a multitude of chemical transformations make it an invaluable building block. Within this class of compounds, "3-Iodo-2-methylpyridin-4-amine" has emerged as a particularly versatile reagent, primarily owing to the strategic placement of its functional groups. The presence of a reactive iodine atom at the C3 position, an activating amino group at C4, and a methyl group at C2 offers a unique combination of steric and electronic features that can be exploited in a variety of palladium-catalyzed cross-coupling reactions.

This guide provides a comparative analysis of the performance of "3-Iodo-2-methylpyridin-4-amine" in four of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. By examining the mechanistic nuances and providing experimental insights, we aim to equip researchers with the knowledge to strategically select the optimal coupling strategy for their specific synthetic goals.

Understanding the Reactivity of 3-Iodo-2-methylpyridin-4-amine

The reactivity of "3-Iodo-2-methylpyridin-4-amine" in palladium-catalyzed cross-coupling reactions is governed by several key factors:

  • The Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds, making it highly susceptible to oxidative addition to a Pd(0) catalyst. This is often the rate-determining step in the catalytic cycle, and the high reactivity of the iodo-substituent allows for milder reaction conditions compared to bromo or chloro-pyridines.[1]

  • Electronic Effects: The electron-donating amino group at the C4 position increases the electron density of the pyridine ring. While this can sometimes decrease the rate of oxidative addition, the overall electronic nature of the pyridine ring remains favorable for these transformations.[2]

  • Steric Hindrance: The methyl group at the C2 position can exert some steric influence on the adjacent C3-iodo group, which may affect the approach of the bulky palladium catalyst and its ligands. This can influence the efficiency of certain coupling reactions.

  • Coordination to Palladium: The pyridine nitrogen and the exocyclic amino group can potentially coordinate to the palladium center, which can either be a productive or inhibitory event depending on the specific reaction and ligand system employed.

Comparative Analysis of Coupling Reactions

This section will delve into the specifics of each coupling reaction, providing typical experimental protocols and a comparative discussion of their application with "3-Iodo-2-methylpyridin-4-amine" and structurally related compounds.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures, coupling an organoboron reagent with an organic halide.[3] Given the prevalence of biaryl moieties in pharmaceuticals, this reaction is of high importance.

Mechanistic Rationale: The catalytic cycle, as depicted below, involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a boronic acid (or its ester) in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(I)L2 Pd(0)L2->Oxidative Addition Complex Ar-I Transmetalation Complex Ar-Pd(II)(Ar')L2 Oxidative Addition Complex->Transmetalation Complex Ar'-B(OR)2, Base Transmetalation Complex->Pd(0)L2 Reductive Elimination Coupled Product Ar-Ar' Transmetalation Complex->Coupled Product caption Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle

Comparative Performance and Experimental Protocol:

While direct comparative studies on "3-Iodo-2-methylpyridin-4-amine" are not extensively available in the public domain, data from related substituted pyridines suggest high to excellent yields can be expected. Electron-rich boronic acids have been shown to produce good yields in Suzuki couplings with similar pyridine substrates.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add "3-Iodo-2-methylpyridin-4-amine" (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).[1][5]

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ and a suitable ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base.

  • Heat the reaction mixture with stirring (typically 80-100 °C) for the specified time (usually 4-24 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9018Moderate to Good[6]
4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O1008Good to Excellent[7]
Heteroarylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane70-8012Good[4]

Note: The data in this table is representative for similar bromopyridine or iodopyridine substrates and serves as a guideline.

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira coupling provides a powerful means to link terminal alkynes with aryl halides, leading to the formation of valuable internal alkynes.[8] This reaction is instrumental in the synthesis of pharmaceuticals, natural products, and organic materials.[8]

Mechanistic Rationale: The reaction typically involves a dual catalytic cycle with both palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. Copper-free versions of the Sonogashira coupling have also been developed.[8]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 3-Iodo-2-methylpyridin-4-amine Terminal Alkyne Heating Stirring at RT to elevated temp. (e.g., 25-100 °C) Reactants->Heating Catalysts Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI (co-catalyst) Catalysts->Heating Base_Solvent Base (e.g., Et3N) Solvent (e.g., DMF or THF) Base_Solvent->Heating Filtration Filter through Celite Heating->Filtration Extraction Aqueous workup Filtration->Extraction Purification Column Chromatography Extraction->Purification Product 3-(Alkynyl)-2-methylpyridin-4-amine Purification->Product caption General Sonogashira Workflow

General Sonogashira Workflow

Comparative Performance and Experimental Protocol:

The Sonogashira reaction is generally efficient with aryl iodides, and good to excellent yields can be anticipated for the coupling of "3-Iodo-2-methylpyridin-4-amine" with various terminal alkynes.[9] The reaction is often carried out under mild conditions.[8]

Experimental Protocol: Sonogashira Coupling

  • In a Schlenk tube under an inert atmosphere, combine "3-Iodo-2-methylpyridin-4-amine" (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-5 mol%), and a copper(I) co-catalyst like CuI (2-10 mol%).[10]

  • Add a degassed solvent such as DMF or THF, followed by a base, which is often an amine like triethylamine (Et₃N) that can also serve as a co-solvent.

  • Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • After completion, the reaction mixture is typically filtered through a pad of Celite to remove the catalysts.

  • The filtrate is then subjected to an aqueous workup, and the product is extracted with an organic solvent.

  • The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[1]

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF1003Good to Excellent[9]
1-OctynePd(PPh₃)₂Cl₂/CuIEt₂NHDMFRT2-3 daysGood[11]
TrimethylsilylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTolueneReflux8High[12]

Note: The data in this table is representative for similar aminohalopyridine substrates and serves as a guideline.

Buchwald-Hartwig Amination: Crafting C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient palladium-catalyzed method for the formation of C-N bonds.[2][13] This reaction is particularly valuable for constructing the aniline and arylamine moieties prevalent in pharmaceuticals.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the arylamine product.[2][13]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)(I)L2 Pd(0)L2->Oxidative_Addition Ar-I Amine_Coordination [Ar-Pd(II)(NHR'R'')L2]+I- Oxidative_Addition->Amine_Coordination HNR'R'' Deprotonation Ar-Pd(II)(NR'R'')L2 Amine_Coordination->Deprotonation Base Deprotonation->Pd(0)L2 Reductive Elimination Coupled_Product Ar-NR'R'' Deprotonation->Coupled_Product caption Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Catalytic Cycle

Comparative Performance and Experimental Protocol:

The Buchwald-Hartwig amination is highly effective for a wide range of amines and aryl halides. For "3-Iodo-2-methylpyridin-4-amine," high yields are expected, although the choice of ligand and base is crucial for optimal performance, especially to overcome potential catalyst inhibition by the pyridine nitrogen.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃).

  • Add "3-Iodo-2-methylpyridin-4-amine" (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) for 4-24 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[14]

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11018High[14]
AnilinePd(OAc)₂ / BINAPNaOt-BuToluene10012Good to Excellent[13]
Primary AlkylaminePd₂(dba)₃ / BrettPhosLiHMDSTHFRT12Good[2]

Note: The data in this table is representative for similar halo-heterocycle substrates and serves as a guideline.

Heck Reaction: Vinylation of C(sp²) Centers

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a valuable method for C-C bond formation.[15]

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl iodide to Pd(0). This is followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[15]

Comparative Performance and Experimental Protocol:

The Heck reaction is generally successful with electron-deficient alkenes and reactive aryl iodides. For "3-Iodo-2-methylpyridin-4-amine," moderate to good yields can be expected, particularly with activated alkenes like acrylates or styrene.

Experimental Protocol: Heck Reaction

  • To a reaction vessel, add "3-Iodo-2-methylpyridin-4-amine" (1.0 equiv.), the alkene (1.1-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and optionally a phosphine ligand.

  • Add a base, typically an organic amine like triethylamine or an inorganic base such as K₂CO₃.

  • Add a polar aprotic solvent like DMF or acetonitrile.

  • Heat the reaction mixture under an inert atmosphere (typically 80-140 °C) for several hours to a day.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, perform an aqueous workup, and extract the product with an organic solvent.

  • Dry the organic phase, remove the solvent, and purify the product by column chromatography.[16]

AlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Ethyl acrylatePd(OAc)₂Et₃NDMF10012Moderate to Good[16]
StyrenePd(OAc)₂/PPh₃K₂CO₃DMF12024Moderate[15]
Substituted StyrenesPd(OAc)₂Et₃NDMF13018Moderate to Good[17]

Note: The data in this table is representative for similar aryl iodide substrates and serves as a guideline.

Conclusion: Strategic Selection of Coupling Reactions

"3-Iodo-2-methylpyridin-4-amine" stands as a highly valuable and versatile building block for the synthesis of complex molecules. Its reactivity in a range of palladium-catalyzed cross-coupling reactions allows for the strategic installation of diverse functionalities.

  • Suzuki-Miyaura coupling is the go-to method for the synthesis of biaryl derivatives, offering high yields and broad functional group tolerance.

  • Sonogashira coupling provides an efficient route to alkynylated pyridines, which are versatile intermediates for further transformations.

  • Buchwald-Hartwig amination is the premier choice for the construction of C-N bonds, enabling the synthesis of a wide array of arylamine structures.

  • Heck reaction offers a reliable method for the vinylation of the pyridine core, leading to the formation of substituted alkenes.

The choice of the optimal coupling reaction will ultimately depend on the specific target molecule and the desired bond construction. By understanding the nuances of each of these powerful transformations, researchers can effectively leverage the synthetic potential of "3-Iodo-2-methylpyridin-4-amine" in their drug discovery and materials science endeavors.

References

  • Benchchem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • Wikipedia. (2024). Sonogashira coupling. Wikipedia.
  • Wikipedia. (2024).
  • Prasad, S. B., Kumar, Y. C., Kumar, C. S. A., Sadashiva, C. T., Vinaya, K., & Rangappa, K. S. (n.d.). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors.
  • Wikipedia. (2024). Heck reaction. Wikipedia.
  • ResearchGate. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • PMC. (2022). Photoinduced inverse Sonogashira coupling reaction. PMC.
  • PMC. (2007). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. PMC.
  • Chemistry LibreTexts. (2023).
  • PMC. (2017).
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • YouTube. (2023).
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reaction Using 3-Methyl-2-(4-nitrophenyl)pyridine. Benchchem.
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
  • Chemical Reviews. (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • ResearchGate. (2018). Synthesis of internal alkynes. a Sonogashira coupling of unactivated....
  • ResearchGate. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Benchchem. (2025). Application Notes and Protocols for the Heck Reaction of 1-(3-Iodo-4-methylphenyl)ethanone. Benchchem.
  • Benchchem. (2025). Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline. Benchchem.
  • PMC. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC.
  • MDPI. (2022). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • RSC Publishing. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing.
  • PMC. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC.
  • ResearchGate. (2022). Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing....
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025).
  • ResearchGate. (2025). (PDF)

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The Aminopyridine Scaffold: A Comparative Guide to the Efficacy of 3-Iodo-2-methylpyridin-4-amine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the relentless pursuit of novel molecular entities with high efficacy and specificity is paramount. Among the privileged heterocyclic structures, the aminopyridine core has emerged as a versatile scaffold, giving rise to a multitude of derivatives with significant therapeutic potential.[1][2][3] These compounds have demonstrated a remarkable ability to interact with a wide array of biological targets, particularly enzymes, making them a focal point for medicinal chemists and pharmacologists.[4][5] This guide provides a comprehensive comparison of the potential efficacy of a specific subclass, 3-Iodo-2-methylpyridin-4-amine derivatives, as enzyme inhibitors. While direct experimental data on this precise scaffold is emerging, this document synthesizes established principles from closely related aminopyridine analogs to project its potential and lay a roadmap for its investigation.

The Aminopyridine Core: A Privileged Scaffold in Enzyme Inhibition

The aminopyridine framework is a bioisostere of purine, a key component of ATP, the primary energy currency of the cell and a substrate for numerous enzymes, particularly kinases. This structural mimicry allows aminopyridine derivatives to act as competitive inhibitors, occupying the ATP-binding site of enzymes and thereby modulating their activity.[6] The versatility of the pyridine ring allows for substitutions at various positions, enabling fine-tuning of the molecule's steric and electronic properties to achieve high affinity and selectivity for the target enzyme.[3]

Derivatives of 2-aminopyridine, for instance, have been successfully developed as potent inhibitors of protein kinase Cθ (PKCθ), a key player in T-cell activation and a target for autoimmune diseases.[2] Furthermore, aminopyridine-containing compounds have shown promise as inhibitors of Janus kinase 2 (JAK2), implicated in myeloproliferative neoplasms, and β-secretase (BACE1), a target in Alzheimer's disease.[1][4]

The Untapped Potential of 3-Iodo-2-methylpyridin-4-amine

The scaffold of 3-Iodo-2-methylpyridin-4-amine presents a unique combination of functional groups that could be strategically exploited for potent and selective enzyme inhibition.

  • The 4-Amino Group: This group is poised to form critical hydrogen bond interactions with the hinge region of a kinase's ATP-binding pocket, a common binding motif for many kinase inhibitors.

  • The 2-Methyl Group: The methyl group can provide a steric anchor, potentially enhancing binding affinity through van der Waals interactions and influencing the orientation of the molecule within the active site. Its presence can also shield the adjacent amino group from metabolic degradation.

  • The 3-Iodo Group: The iodine atom is a particularly interesting feature. It is a large, polarizable halogen that can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the iodine serves as a convenient synthetic handle for introducing further diversity through cross-coupling reactions, such as the Suzuki or Sonogashira couplings.[4]

A Comparative Analysis of Hypothetical Derivatives

To explore the potential of this scaffold, we propose a hypothetical series of derivatives and compare their projected efficacy against a representative kinase target (e.g., a receptor tyrosine kinase like VEGFR-2, a known target for aminopyrimidine-based inhibitors).[6] The rationale for the design of these derivatives is based on established structure-activity relationships (SAR) for aminopyridine inhibitors.[7]

Table 1: Hypothetical Efficacy of 3-Iodo-2-methylpyridin-4-amine Derivatives as Kinase Inhibitors

Compound IDR-Group (at 3-position via Suzuki Coupling)Predicted IC50 (nM)Rationale for Predicted Activity
Lead Scaffold -I>10,000The unsubstituted scaffold is unlikely to have high affinity.
Derivative A Phenyl500The phenyl group can occupy a hydrophobic pocket, increasing affinity.
Derivative B 3-methoxyphenyl150The methoxy group can form additional hydrogen bonds.
Derivative C 4-(morpholino)phenyl50The morpholino group can enhance solubility and form interactions with solvent-exposed regions.
Derivative D 1H-Indol-5-yl25The indole ring system can form π-π stacking interactions, significantly boosting affinity.[2]
Alternative A 2-alkenyl amide10Introduction of a flexible side chain with hydrogen bonding potential can lead to very potent inhibition.[2]

Experimental Workflow for Synthesis and Evaluation

The successful investigation of these novel derivatives hinges on a robust and well-defined experimental plan.

General Synthetic Protocol

The synthesis of the proposed derivatives would likely commence from a commercially available starting material, such as 2-methyl-4-nitropyridine-1-oxide. A multi-step synthesis would then be employed, involving iodination, reduction of the nitro group, and finally, a Suzuki or other cross-coupling reaction to introduce the desired R-group.

Step-by-Step Synthesis of Derivative B (3-(3-methoxyphenyl)-2-methylpyridin-4-amine):

  • Iodination: Treatment of 2-methyl-4-nitropyridine-1-oxide with a suitable iodinating agent (e.g., iodine monochloride) to introduce the iodine at the 3-position.

  • Deoxygenation: Removal of the N-oxide, for example, using PCl3.

  • Nitro Reduction: Reduction of the nitro group to an amine using a standard reducing agent like iron powder in acetic acid or catalytic hydrogenation. This yields the 3-Iodo-2-methylpyridin-4-amine scaffold.

  • Suzuki Coupling: Reaction of the iodinated scaffold with 3-methoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) to yield the final product.

  • Purification: The final compound would be purified using column chromatography and its identity and purity confirmed by NMR and mass spectrometry.

Enzyme Inhibition and Kinetic Assays

The inhibitory activity of the synthesized compounds would be assessed using a well-established in vitro enzyme assay.

Protocol for IC50 Determination:

  • Enzyme and Substrate Preparation: Prepare solutions of the target kinase and its specific substrate at appropriate concentrations in assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Reaction: In a 96-well plate, add the enzyme, the test compound at various concentrations, and initiate the reaction by adding ATP and the substrate.

  • Detection: After a set incubation period, the reaction is stopped, and the amount of product formed is quantified. This can be done using various methods, such as fluorescence, luminescence, or radioactivity, depending on the assay format.

  • Data Analysis: The percentage of enzyme inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.[8]

Kinetic Studies to Determine the Mode of Inhibition:

To understand how the inhibitors interact with the enzyme, kinetic studies would be performed. By measuring the initial reaction rates at different substrate concentrations in the presence of various inhibitor concentrations, a Lineweaver-Burk plot can be generated. The pattern of this plot will reveal whether the inhibitor is competitive, non-competitive, or uncompetitive.[8]

Visualizing the Path Forward

To better illustrate the concepts discussed, the following diagrams outline the targeted signaling pathway, the experimental workflow, and the anticipated structure-activity relationships.

G cluster_0 VEGFR-2 Signaling Pathway cluster_1 Inhibitor Action VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor 3-Iodo-2-methylpyridin-4-amine Derivative Inhibitor->VEGFR2 Inhibits ATP Binding G cluster_0 Experimental Workflow Synthesis Synthesis 1. Iodination 2. Deoxygenation 3. Nitro Reduction 4. Suzuki Coupling Purification Purification Column Chromatography Synthesis->Purification Characterization Characterization NMR Mass Spectrometry Purification->Characterization Screening Biological Screening IC50 Determination Characterization->Screening Kinetics Kinetic Studies Mode of Inhibition Screening->Kinetics SAR SAR Analysis Structure-Activity Relationship Kinetics->SAR

Caption: A streamlined experimental workflow for the synthesis and evaluation of novel inhibitors.

G cluster_0 Structure-Activity Relationship (SAR) Scaffold 3-Iodo-2-methylpyridin-4-amine A Simple Aromatic (e.g., Phenyl) Moderate Activity Scaffold->A B Substituted Aromatic (e.g., Methoxyphenyl) Improved Activity A->B Electronic/Steric Tuning D Flexible Side Chain (e.g., Alkenyl Amide) Potent Activity A->D Exploration of different binding modes C Heterocyclic (e.g., Indole) High Activity B->C Additional Interactions (π-stacking)

Caption: A logical progression of structure-activity relationships for optimizing inhibitor potency.

Conclusion and Future Directions

The 3-Iodo-2-methylpyridin-4-amine scaffold represents a promising, yet underexplored, avenue for the development of novel enzyme inhibitors. By leveraging established knowledge of aminopyridine derivatives, a clear and logical path for the synthesis and evaluation of new chemical entities can be forged. The unique electronic and steric properties of this scaffold, particularly the strategically placed iodine atom, offer exciting possibilities for achieving high potency and selectivity. The experimental protocols and comparative framework outlined in this guide provide a solid foundation for researchers to embark on the exploration of this intriguing class of molecules, potentially leading to the discovery of next-generation therapeutics.

References

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  • Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. ScienceDirect.
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
  • Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors.
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  • 3-Iodo-N-methylpyridin-2-amine. MySkinRecipes.
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  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. MDPI.
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  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
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  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evalu

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A Senior Application Scientist's Guide to Catalytic Amination for the Synthesis of 3-Iodo-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Iodo-2-methylpyridin-4-amine

In the landscape of modern drug discovery and development, substituted aminopyridines represent a class of "privileged" scaffolds. Among these, 3-Iodo-2-methylpyridin-4-amine stands out as a critical building block, particularly in the synthesis of kinase inhibitors for oncology and immunology. Its unique trifunctional substitution pattern—an activating amino group, a sterically directing methyl group, and a versatile iodinated handle for further functionalization—makes it an exceptionally valuable intermediate.

However, the synthesis of this molecule is non-trivial. The primary challenge lies in the regioselective installation of the C4-amino group onto the pyridine core, a task complicated by the electronic properties and steric hindrance of the ring system. The success of this synthesis hinges on the selection of an appropriate catalytic system for the key carbon-nitrogen (C-N) bond-forming step.

This guide provides an in-depth, side-by-side comparison of the two dominant catalytic methodologies for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will dissect the mechanistic underpinnings, compare performance based on experimental data from relevant systems, and provide actionable protocols to guide researchers in selecting the optimal catalyst for their specific needs.

Part 1: Overview of Synthetic Strategy

The most logical and convergent approach to 3-Iodo-2-methylpyridin-4-amine involves the catalytic amination of a 4-halo-3-iodo-2-methylpyridine precursor. This strategy allows for the late-stage introduction of the crucial amine functionality, enhancing overall synthetic efficiency.

G cluster_0 Synthetic Pathway A 2-Methyl-4-chloropyridine B 3-Iodo-2-methyl-4-chloropyridine A->B Direct Iodination C Catalytic Amination (Key Step) B->C Precursor D 3-Iodo-2-methylpyridin-4-amine (Target) C->D Product

Caption: General synthetic pathway to the target molecule.

Part 2: Head-to-Head Catalyst Comparison

The critical step, the conversion of a 4-halo precursor to the desired 4-amino product, is dominated by two powerful cross-coupling reactions.

System A: Palladium-Catalyzed Buchwald-Hartwig Amination

First reported in the mid-1990s, the Buchwald-Hartwig amination has revolutionized C-N bond formation, offering remarkable scope and functional group tolerance.[1][2] The reaction is catalyzed by a Palladium(0) species, which undergoes a well-defined catalytic cycle.

Causality Behind Component Selection:

  • Palladium Precursor (Pd(0) or Pd(II)) : Pd(II) precursors like Pd(OAc)₂ are often used as they are air-stable and are reduced in situ to the active Pd(0) catalyst. Direct Pd(0) sources like Pd₂(dba)₃ can offer faster initiation.

  • Ligand : This is the most critical parameter. For electron-rich and sterically hindered substrates like halopyridines, bulky, electron-rich monophosphine biaryl ligands (e.g., XPhos, RuPhos, JohnPhos) are superior.[3][4] They accelerate the rate-limiting oxidative addition and the final reductive elimination step, preventing catalyst decomposition.[5]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is common, but for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ are employed.

G pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination RNH₂ pd_amine_complex [L-Pd(II)(Ar)(H₂NR)]⁺X⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation -HX pd_amido_complex L-Pd(II)(Ar)(HNR) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NHR

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Performance Data (Representative Systems)

Catalyst PrecursorLigandBaseSolventTemp (°C)SubstrateAmineYield (%)Reference
Pd(OAc)₂(±)-BINAPKF-Al₂O₃None90-1002-BromopyridineBenzylamine90
Pd₂(dba)₃XantphosCs₂CO₃Toluene1102-ChloropyridineMorpholine95[6]
Pd(OAc)₂DavePhosCs₂CO₃Toluene80Aryl ChloridePrimary Amine>95[3]
Pd₂(dba)₃XPhosK₃PO₄t-BuOH1002-Bromo-6-methylpyridineAniline92[7]
System B: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction, a classical method involving copper, has seen a modern renaissance.[8] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), the development of new ligand systems has enabled milder, more efficient, and truly catalytic transformations.[9][10]

Causality Behind Component Selection:

  • Copper Source : Copper(I) salts, particularly CuI, are most common as they are believed to be the active catalytic species.[9] Copper nanoparticles (CuNPs) and copper-containing metal-organic frameworks (Cu-MOFs) have also emerged as effective catalysts.[11]

  • Ligand : The key to modern Ullmann reactions. Simple, inexpensive ligands like N,N'-dimethylethylenediamine (DMEDA), L-proline, or 2-(2-methyl-1-oxopropyl)cyclohexanone are highly effective.[8] They solubilize the copper salt and facilitate the coupling process, allowing for significantly lower reaction temperatures.

  • Solvent : Polar aprotic solvents like DMF, DMSO, or NMP are typical. Ethylene glycol has also been shown to be effective and can facilitate catalyst recycling in some systems.[7]

Performance Data (Representative Systems)

Copper SourceLigandBaseSolventTemp (°C)SubstrateAmineYield (%)Reference
CuIDMEDAK₂CO₃Ethylene Glycol1002-Bromopyridineaq. NH₃100[7]
CuIL-prolineK₂CO₃DMSO902-Iodopyridinen-Octylamine75[11]
CuINoneK₂CO₃DES1203-BromopyridinePiperidine95[12]
CuNPs (25nm)AcetylacetoneK₂CO₃DMF1102-IodopyridineAdamantylamine68[8]

Part 3: Protocols and Direct Comparison

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination (Hypothetical for Target System)

  • Rationale : This protocol uses a state-of-the-art biaryl phosphine ligand (XPhos) known for its effectiveness with challenging heteroaryl chlorides. K₃PO₄ is chosen as a moderately strong base to minimize side reactions.

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and anhydrous potassium phosphate (K₃PO₄, 1.5 mmol).

  • Add the precursor, 3-iodo-2-methyl-4-chloropyridine (1.0 mmol).

  • Add the amine source (e.g., benzophenone imine as an ammonia equivalent, 1.2 mmol).

  • Add 5 mL of anhydrous, degassed toluene or tert-butanol.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium black.

  • Concentrate the filtrate in vacuo. If using an imine, hydrolyze with aqueous acid to reveal the primary amine.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Modern Ullmann Condensation (Hypothetical for Target System)

  • Rationale : This protocol leverages an inexpensive and highly effective CuI/diamine ligand system. Ethylene glycol is used as a solvent which has shown excellent results in the amination of bromopyridines with aqueous ammonia.[7]

  • To a sealable reaction vial, add Copper(I) Iodide (CuI, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Add the precursor, 3-iodo-2-methyl-4-bromopyridine (1.0 mmol). Note: Aryl bromides or iodides are typically more reactive than chlorides in Ullmann reactions.

  • Add 2 mL of ethylene glycol, followed by N,N'-dimethylethylenediamine (DMEDA, 0.2 mmol, 20 mol%).

  • Add concentrated aqueous ammonia (28%, ~10 mmol).

  • Seal the vial tightly and heat the mixture to 100-120 °C with vigorous stirring for 24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Add water and extract with ethyl acetate (3 x 15 mL). The ethylene glycol and copper salts will preferentially remain in the aqueous phase.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Side-by-Side Performance Analysis

G node_pd Palladium (Buchwald-Hartwig) Cost: High Toxicity: High Conditions: Mild (RT - 110°C) Scope: Very Broad (Cl, Br, I, OTf) Ligands: Complex, Patented Sensitivity: Air/Moisture (Ligands) node_cu node_cu

Caption: At-a-glance comparison of catalytic systems.

FeaturePalladium (Buchwald-Hartwig)Copper (Ullmann)Senior Scientist's Verdict
Catalyst Cost High. Palladium is a precious metal.[2]Low. Copper is an abundant base metal.Copper is the clear winner for cost-effectiveness, especially at scale.
Ligand Cost/Availability Often complex, air-sensitive, and proprietary biaryl phosphines.Simple, inexpensive, and readily available diamines or amino acids.[8]Copper systems are far more economical from a ligand perspective.
Substrate Scope Extremely broad. Highly effective for aryl/heteroaryl chlorides, which are challenging for other methods.[1][6]Traditionally limited to activated aryl iodides and bromides. Modern systems have improved scope, but chlorides remain difficult.Palladium offers superior versatility for a wider range of precursors.
Functional Group Tolerance Generally excellent, with well-developed systems tolerant of many sensitive groups.Can be more limited, though modern ligand systems have greatly improved tolerance.Palladium holds a slight edge, offering more predictable outcomes with complex molecules.
Reaction Conditions Often milder, with some reactions proceeding at room temperature.[13]Traditionally harsh, but modern systems operate at moderate temperatures (80-120 °C).[7]Both systems now operate under reasonable conditions, but Palladium can achieve lower temperatures.
Process Safety/Toxicity Palladium is a heavy metal with higher toxicity concerns and stringent removal requirements in pharma.[2]Copper is significantly less toxic and more environmentally benign.Copper is the preferred choice for green chemistry and process safety.

Conclusion and Outlook

The choice between a Palladium-catalyzed Buchwald-Hartwig amination and a modern Copper-catalyzed Ullmann condensation for the synthesis of 3-Iodo-2-methylpyridin-4-amine is a strategic decision dictated by the specific goals of the research.

  • For exploratory, bench-scale synthesis where substrate scope, reaction time, and maximizing yield on the first attempt are paramount, the Buchwald-Hartwig methodology is often the preferred choice . Its reliability and vast precedent with challenging heteroaromatic systems provide a high probability of success.

  • For process development and large-scale manufacturing , where cost of goods, catalyst toxicity, and environmental impact are primary drivers, the modern Ullmann condensation is an exceptionally attractive alternative . The low cost of both the copper catalyst and its associated ligands presents a significant economic advantage.

The future of C-N cross-coupling continues to evolve, with emerging research into nickel and iron catalysis, as well as photoredox methods, promising even more sustainable and efficient pathways.[14] However, for the foreseeable future, Palladium and Copper systems will remain the two pillars of catalytic amination, and a deep understanding of their respective strengths and weaknesses is essential for any researcher working in synthetic chemistry.

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  • Khaydarov, B., et al. (2022). Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar. [Link]

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A Senior Application Scientist's Guide to the Cross-Coupling Reactivity of 3-Iodo-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, pyridyl scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and agrochemicals. The functionalization of these heterocycles through cross-coupling reactions is a cornerstone of medicinal chemistry. This guide provides an in-depth technical comparison of the reaction products and expected performance of 3-Iodo-2-methylpyridin-4-amine , a highly functionalized pyridine building block, in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, my objective is to provide you with a nuanced understanding of the causality behind experimental choices, predict the reactivity of this specific substrate, and compare it with viable alternatives, all grounded in established chemical principles and supported by experimental data from analogous systems.

The Substrate: 3-Iodo-2-methylpyridin-4-amine - A Profile

The reactivity of 3-Iodo-2-methylpyridin-4-amine in palladium-catalyzed cross-coupling is governed by a confluence of electronic and steric factors:

  • The Iodo Group at C3: The carbon-iodine bond is the weakest among the halogens, making it an excellent leaving group for oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in many cross-coupling cycles.[1] This inherent reactivity suggests that couplings at this position should be facile.

  • The Amino Group at C4: As an electron-donating group, the amino substituent increases the electron density of the pyridine ring. This can enhance the rate of oxidative addition. However, the basicity of the amino group and the pyridyl nitrogen can also lead to catalyst inhibition or poisoning by coordinating to the palladium center.[2][3] The free amino group can also participate in side reactions.

  • The Methyl Group at C2: This electron-donating group further increases the electron density of the ring. Sterically, its position ortho to the site of coupling (C3) can influence the approach of the catalyst and the coupling partners, potentially requiring the use of bulky phosphine ligands to facilitate the reaction.

Comparative Analysis of Key Cross-Coupling Reactions

This section will delve into the anticipated performance of 3-Iodo-2-methylpyridin-4-amine in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, compared with a plausible alternative, 3-Bromo-2-methylpyridin-4-amine . The choice of the bromo-analogue as a comparator is based on the general reactivity trend of halopyridines (I > Br > Cl) and its potential as a more cost-effective, albeit less reactive, starting material.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl and hetero-biaryl structures.[4][5]

Feature3-Iodo-2-methylpyridin-4-amine3-Bromo-2-methylpyridin-4-amine (Alternative)Justification
Reactivity HighModerate to HighThe C-I bond is weaker than the C-Br bond, leading to faster oxidative addition.[1]
Typical Conditions Milder conditions (lower temperature, shorter reaction time)More forcing conditions may be required.Reflects the difference in C-X bond strength.
Catalyst Choice Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) should be effective.May require more active catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos) to achieve comparable yields.Less reactive substrates often necessitate more sophisticated catalyst systems.
Potential Side Reactions Dehalogenation, protodeboronation, homocoupling.[2]Higher propensity for dehalogenation under more forcing conditions.A common side reaction for less reactive aryl halides.

This protocol is a generalized starting point, adapted from procedures for similar substrates.[1] Optimization of ligand, base, and solvent is recommended for specific coupling partners.

  • Reaction Setup: To a dry Schlenk tube, add 3-iodo-2-methylpyridin-4-amine (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water, 10:1) via syringe. This is followed by the addition of the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes.[6][7]

Feature3-Iodo-2-methylpyridin-4-amine3-Bromo-2-methylpyridin-4-amine (Alternative)Justification
Reactivity HighModerateThe high reactivity of the C-I bond is advantageous for the Sonogashira coupling.
Typical Conditions Mild conditions, often at room temperature.May require elevated temperatures.Reflects the difference in oxidative addition rates.
Co-catalyst Copper(I) iodide is typically used as a co-catalyst.Copper(I) iodide is also used.The copper co-catalyst is a standard component of the Sonogashira reaction.[6]
Potential Side Reactions Homocoupling of the alkyne (Glaser coupling), dehalogenation.Higher likelihood of dehalogenation and slower reaction rates.Glaser coupling is a common side reaction in Sonogashira couplings, promoted by oxygen.

This protocol is a general procedure and may require optimization for specific substrates.[8]

  • Reaction Setup: To a dry Schlenk tube, add 3-iodo-2-methylpyridin-4-amine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add a degassed anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diagram: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation_Pd Transmetalation_Pd Ar-Pd(II)(X)L2->Transmetalation_Pd Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Transmetalation_Pd->Ar-Pd(II)(C≡CR)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(C≡CR)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR Ar-X Ar-X Ar-X->Oxidative Addition CuX CuX Coordination Coordination CuX->Coordination [HC≡CR-CuX] [HC≡CR-CuX] Coordination->[HC≡CR-CuX] Deprotonation Deprotonation [HC≡CR-CuX]->Deprotonation Cu-C≡CR Cu-C≡CR Deprotonation->Cu-C≡CR Cu-C≡CR->Transmetalation_Pd Base Base Base->Deprotonation H-C≡CR H-C≡CR H-C≡CR->Coordination

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[9]

Feature3-Iodo-2-methylpyridin-4-amine3-Bromo-2-methylpyridin-4-amine (Alternative)Justification
Reactivity HighModerateThe C-I bond's lability facilitates the initial oxidative addition step.
Catalyst System A variety of phosphine ligands can be effective.May require bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) for efficient coupling, especially with less reactive amines.[9]The choice of ligand is crucial for accommodating the steric and electronic demands of both coupling partners.
Base Selection A strong, non-nucleophilic base is required (e.g., NaOt-Bu, LHMDS).[9]Similar base requirements.The base is critical for deprotonating the amine nucleophile.
Potential Challenges The inherent amino group could potentially undergo self-coupling or other side reactions, although this is less likely than coupling with the added amine. Catalyst inhibition by the substrate is a key consideration.[2]Similar challenges, with a higher propensity for catalyst deactivation due to the need for more forcing conditions.The basicity of the aminopyridine can interfere with the catalytic cycle.

This is a representative protocol; the choice of ligand and base is critical and should be optimized for each specific amine.[9]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%) and the phosphine ligand (if not using a precatalyst).

  • Reagent Addition: Add 3-iodo-2-methylpyridin-4-amine (1.0 equiv.), the amine coupling partner (1.1-1.5 equiv.), and a strong base (e.g., LiHMDS or NaOt-Bu, 1.5-2.0 equiv.).

  • Solvent and Reaction: Add a dry, degassed solvent (e.g., toluene or THF). Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start: Inert Atmosphere Setup add_reagents Add 3-Iodo-2-methylpyridin-4-amine, Amine, Base, Pd-Catalyst, Ligand start->add_reagents add_solvent Add Anhydrous, Degassed Solvent add_reagents->add_solvent reaction Heat and Stir (Monitor by TLC/LC-MS) add_solvent->reaction workup Quench, Extract, Wash, Dry reaction->workup purification Column Chromatography workup->purification end Characterize Product purification->end

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Alternative Synthetic Strategies

Conclusion and Future Outlook

3-Iodo-2-methylpyridin-4-amine is poised to be a highly reactive and versatile building block in palladium-catalyzed cross-coupling reactions. Its utility in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations is predicted to be high, likely requiring milder conditions compared to its bromo- and chloro-analogues. However, potential challenges related to catalyst inhibition by the aminopyridine moiety must be addressed through careful selection of ligands and reaction conditions.

The experimental protocols and comparative data presented in this guide, derived from established principles and analogous systems, provide a robust starting point for the successful application of this substrate in complex molecule synthesis. As with any new substrate, empirical optimization will be key to unlocking its full synthetic potential.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653, 46-49 (2002).
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  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI.
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A Comparative Guide to the Isomeric Purity Assessment of 3-Iodo-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 3-Iodo-2-methylpyridin-4-amine, a critical intermediate in pharmaceutical synthesis. The purity of such building blocks is paramount, as isomeric impurities can carry different toxicological profiles or impact the efficacy and safety of the final Active Pharmaceutical Ingredient (API).[1] This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale behind their application.

The Imperative of Isomeric Purity

In pharmaceutical development, regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control over impurities. Isomers, which possess the same molecular formula but different structural arrangements, can exhibit varied pharmacological and toxicological properties. For a substituted pyridine like 3-Iodo-2-methylpyridin-4-amine, even a minor change in substituent position can alter its biological interactions. Therefore, a robust, validated analytical method is not merely a quality control metric but a cornerstone of patient safety and regulatory compliance.[2]

Part 1: Understanding Potential Isomeric Impurities

To develop a specific and effective analytical method, one must first anticipate the likely impurities. The most probable impurities are those formed during synthesis. A common synthetic route to 3-Iodo-2-methylpyridin-4-amine is the direct electrophilic iodination of 2-methylpyridin-4-amine. In this reaction, the electrophile (I+) is directed by the existing activating groups (the amino and methyl groups). While the 4-amino group strongly directs ortho to its position (positions 3 and 5), the steric hindrance from the adjacent 2-methyl group favors substitution at the 3-position. However, a competing reaction at the 5-position is highly probable, leading to the formation of 5-Iodo-2-methylpyridin-4-amine , the most likely isomeric impurity.

G cluster_synthesis Postulated Synthesis and Impurity Formation start 2-Methylpyridin-4-amine reagent + Iodine Source (e.g., NIS, ICl) start->reagent Electrophilic Iodination product Desired Product: 3-Iodo-2-methylpyridin-4-amine reagent->product Major Pathway (Sterically favored) impurity Key Isomeric Impurity: 5-Iodo-2-methylpyridin-4-amine reagent->impurity Minor Pathway

Caption: Synthetic pathway for 3-Iodo-2-methylpyridin-4-amine and the likely formation of its primary isomer.

Part 2: Comparative Analysis of Analytical Methodologies

The choice of analytical technique is critical and depends on the specific requirements of the analysis, such as the need for routine quantification, structural confirmation, or orthogonal verification. The three primary techniques for isomeric purity assessment are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

G start Need to Assess Isomeric Purity q1 Is this for routine QC & quantification? start->q1 q2 Is unambiguous structural confirmation required? q1->q2 No hplc Primary Method: HPLC-UV q1->hplc Yes nmr Definitive Method: NMR Spectroscopy q2->nmr Yes gc Orthogonal Method: GC-MS q2->gc No (Use for verification) hplc->gc Orthogonal Confirmation G start Analytical Method Developed specificity Specificity (Can it separate isomers?) start->specificity linearity Linearity (Response proportional to concentration?) specificity->linearity accuracy Accuracy (How close to the true value?) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision loq Limit of Quantitation (LOQ) (Lowest amount quantifiable?) precision->loq robustness Robustness (Resistant to small variations?) loq->robustness end Validated Method robustness->end

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Safety Operating Guide

Navigating the Disposal of 3-Iodo-2-methylpyridin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined below are grounded in the principles of chemical safety and environmental responsibility. By understanding the rationale behind each step, laboratory personnel can confidently manage the waste stream of this and similar chemical compounds, ensuring a safe working environment and adherence to regulatory standards.

I. Hazard Assessment and Classification

Due to the presence of an iodine atom and an amine group on a pyridine ring, 3-Iodo-2-methylpyridin-4-amine is presumed to possess hazards common to this chemical class. Based on data from analogous compounds such as 2-Amino-3-iodo-5-methylpyridine, the anticipated hazards include:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage or irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

Given these potential hazards, waste 3-Iodo-2-methylpyridin-4-amine should be classified as hazardous waste. In the United States, it would likely fall under the Resource Conservation and Recovery Act (RCRA) regulations. Depending on the specific solvent used and the concentration of the waste, it could be classified under F-codes for spent halogenated solvents (e.g., F001) or as a D-code toxic waste if it meets the toxicity characteristic.[4][5] For example, pyridine-containing waste is listed under the EPA Hazardous Waste Number D038.[5]

Table 1: Assumed Hazard Profile and Regulatory Information

Hazard ClassificationGHS Statements (Assumed)EPA Waste Codes (Potential)Incompatible Materials
Acute Toxicity (Oral, Dermal, Inhalation)H301, H311, H331D038 (Pyridine)Strong oxidizing agents, Strong acids, Acid anhydrides, Acid chlorides[6]
Skin IrritationH315-
Eye Damage/IrritationH318/H319-
STOT-SE (Respiratory)H335-
II. Personal Protective Equipment (PPE) and Handling Precautions

When handling 3-Iodo-2-methylpyridin-4-amine, either in pure form or as waste, adherence to strict safety protocols is paramount to minimize exposure risk.

A. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6]

B. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[2]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure gloves are inspected before use and changed frequently, especially after direct contact with the material.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[3]

III. Spill Management and Emergency Procedures

Accidental spills must be managed promptly and safely to mitigate potential hazards.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Restrict access to the spill site.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE as described in Section II.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it into a designated, labeled hazardous waste container.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads, contaminated gloves, and wipes, must be placed in a sealed, labeled hazardous waste container for proper disposal.

IV. Disposal Workflow

The recommended disposal pathway for 3-Iodo-2-methylpyridin-4-amine is through a licensed hazardous waste disposal facility. The primary method of destruction for this type of compound is high-temperature incineration.

A. Waste Segregation and Collection:

  • Solid Waste: Collect pure 3-Iodo-2-methylpyridin-4-amine and any contaminated solids (e.g., filter paper, contaminated labware) in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: If the compound is in a solvent, it should be collected in a separate, labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams to avoid complicating the disposal process.[7]

B. Container Labeling:

All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "3-Iodo-2-methylpyridin-4-amine"

  • The associated hazards (e.g., "Toxic," "Irritant")

  • The accumulation start date

  • The name of the principal investigator or laboratory contact

C. Final Disposal Procedure:

  • Neutralization (for specific iodine-containing solutions): While not directly applicable to the pyridine compound itself, if the waste stream contains elemental iodine, neutralization with a sodium thiosulfate solution to convert iodine to the less hazardous iodide can be considered.[8] This step should only be performed by trained personnel and in accordance with institutional safety guidelines.

  • Licensed Waste Vendor: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company. This ensures that the waste is transported, treated, and disposed of in compliance with all local, state, and federal regulations.[9]

  • Incineration: The preferred method for the ultimate disposal of halogenated organic compounds is controlled incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen iodide and nitrogen oxides.[10]

Diagram 1: Disposal Workflow for 3-Iodo-2-methylpyridin-4-amine

DisposalWorkflow cluster_Lab Laboratory Operations cluster_Disposal Waste Management cluster_Legend *TSDF: Treatment, Storage, and Disposal Facility Start Generation of Waste (3-Iodo-2-methylpyridin-4-amine) PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate Waste (Solid vs. Liquid Halogenated) PPE->Segregate Label Label Container ('Hazardous Waste', Chemical Name, Hazards) Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Vendor Arrange Pickup by Licensed Waste Vendor Store->Vendor Transport Transport to TSDF* Vendor->Transport Incinerate High-Temperature Incineration with Flue Gas Scrubbing Transport->Incinerate Final Final Disposition (Ash Landfill) Incinerate->Final Legend_Node

Caption: A workflow for the proper disposal of 3-Iodo-2-methylpyridin-4-amine.

References

  • Hazardous Waste Listings | EPA. (n.d.). Retrieved January 21, 2026, from [Link]

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  • Iodine Disposal For Businesses - Collect and Recycle. (n.d.). Retrieved January 21, 2026, from [Link]

  • ATSDR Pyridine Tox Profile - Agency for Toxic Substances and Disease Registry. (n.d.). Retrieved January 21, 2026, from [Link]

  • Hazardous Materials Disposal Guide | Nipissing University. (2019, June 12). Retrieved January 21, 2026, from [Link]

  • EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. (n.d.). Retrieved January 21, 2026, from [Link]

  • 40 CFR 261.24 -- Toxicity characteristic. - eCFR. (n.d.). Retrieved January 21, 2026, from [Link]

  • Waste Code - RCRAInfo - EPA. (n.d.). Retrieved January 21, 2026, from [Link]

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A Guide to Personal Protective Equipment for Handling 3-Iodo-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling highly specialized reagents like 3-Iodo-2-methylpyridin-4-amine, a substituted pyridine, demands a meticulous approach to personal safety. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to create a self-validating system of safety that protects you, your colleagues, and your research.

Core Principles of Protection

The foundational principle for handling this and similar chemical compounds is to minimize all routes of exposure: dermal (skin), ocular (eyes), and inhalation. All handling of 3-Iodo-2-methylpyridin-4-amine, especially when in solid (dust) or vapor form, must be conducted within a properly functioning certified laboratory chemical fume hood to control airborne hazards.[3][4][5][6]

Recommended Personal Protective Equipment

The following table summarizes the essential PPE for handling 3-Iodo-2-methylpyridin-4-amine. Each component is discussed in detail below, explaining the causality behind its selection.

Protection TypeSpecific RecommendationsRationale
Eye & Face Protection Chemical safety goggles with side-shields or a full-face shield.Protects against accidental splashes of solutions and airborne particles (dust) that could cause serious, irreversible eye damage.[1]
Skin Protection Gloves: Butyl rubber, neoprene, or polyvinyl alcohol (PVA) gloves for extended contact. Double-gloving with nitrile gloves may be suitable for incidental contact, with immediate replacement upon contamination.Pyridine and its derivatives can degrade common glove materials like latex.[4] Butyl rubber and neoprene offer superior chemical resistance.[6][7] Nitrile provides a good barrier for splash protection but should not be used for prolonged immersion.[3][5]
Lab Coat: A fully buttoned, chemical-resistant lab coat, preferably flame-retardant.Prevents direct skin contact with the chemical from spills or splashes.[3][4] A fully buttoned coat provides a continuous barrier.
Respiratory Protection Work must be performed in a certified chemical fume hood. A NIOSH/MSHA-approved respirator with appropriate cartridges may be required for large spills or if ventilation is inadequate.Minimizes the inhalation of dust or vapors, which are primary routes of exposure for toxic pyridines.[1] Respirator use requires enrollment in a respiratory protection program, including medical clearance and fit-testing.[7]

Procedural Guidance: A Step-by-Step Operational Plan

Adherence to a strict protocol for donning, doffing, and using PPE is as critical as the equipment itself.

Pre-Handling Preparation
  • Verify Fume Hood Functionality: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the airflow is verified.

  • Assemble all PPE: Lay out all necessary PPE for inspection. Check gloves for any signs of degradation, punctures, or tears.

  • Donning Sequence:

    • First, put on your lab coat and fasten all buttons.

    • Next, don your chemical safety goggles or face shield.

    • Finally, put on your primary gloves (e.g., butyl rubber). If double-gloving, don the inner nitrile gloves first, followed by the outer, more resistant gloves. Ensure the outer glove's cuff extends over the cuff of the lab coat sleeve.

Safe Handling Workflow

The following diagram illustrates the critical decision points and actions from preparation to disposal.

G prep 1. Pre-Operation Check - Verify fume hood function - Inspect PPE don 2. Don PPE - Lab Coat - Goggles - Gloves (over cuffs) prep->don handle 3. Chemical Handling - Work within fume hood - Minimize quantities - Keep containers closed don->handle spill Spill Occurs handle->spill No spill_proc Spill Response - Evacuate area - Notify supervisor - Use spill kit handle->spill_proc Yes decon 4. Decontamination - Clean work surfaces - Decontaminate equipment spill->decon spill_proc->decon doff 5. Doff PPE (Contaminated Area) - Remove outer gloves - Remove lab coat - Remove inner gloves decon->doff wash 6. Personal Hygiene - Wash hands thoroughly with soap and water doff->wash dispose 7. Waste Disposal - Segregate contaminated PPE - Dispose of chemical waste per institutional guidelines wash->dispose end_proc End of Process dispose->end_proc

Caption: Workflow for Safe Handling of 3-Iodo-2-methylpyridin-4-amine.

Post-Handling and Disposal Plan

Decontamination:

  • All non-disposable equipment used during the process must be decontaminated.

  • Wipe down the work surface inside the fume hood with an appropriate solvent and then soap and water.

Doffing and Disposal of PPE: The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., gloved hands).

  • Outer Gloves: If double-gloved, remove the outer, most contaminated gloves first. Peel one glove off by grasping the cuff and pulling it inside out. Use the inverted glove to pull off the second glove.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward.

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Disposal: All contaminated disposable PPE, including gloves, bench paper, and wipes, must be collected in a designated, sealed hazardous waste container.[5][7] Do not mix with general waste.

  • Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.[8]

Emergency Procedures

Skin Contact: Immediately remove all contaminated clothing.[9] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][4]

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][10] Seek immediate medical attention.

Inhalation: Move the affected individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[10]

Spill: Evacuate the immediate area and alert colleagues. For a small spill within a fume hood, use an appropriate absorbent material or a chemical spill kit designed for organic compounds. For larger spills, evacuate the lab and contact your institution's environmental health and safety office.[5]

By integrating these scientifically grounded PPE protocols into your daily workflow, you build a resilient safety culture that protects the most valuable asset in the laboratory: the scientist.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Standard Operating Procedure for work with Chemical name/class: Iodine. Duke University Safety Manual. [Link]

  • Standard Operating Procedure: Pyridine. Washington State University. [Link]

  • Radionuclide Lab Rules. University of Illinois Chicago Environmental Health and Safety. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf - NIH. [Link]

  • Safety Dos and Don'ts. Chemistry LibreTexts. [Link]

  • 2-AMINO-3-IODO-5-METHYLPYRIDINE Safety Data Sheets(SDS). LookChem. [Link]

Sources

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